2-Amino-1-(4-nitrophenyl)propane-1,3-diol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-(4-nitrophenyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-4,8-9,12-13H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYJXSUPZMNXEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501020866 | |
| Record name | 2-Amino-1-(4-nitrophenyl)-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501020866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119-62-0, 2964-48-9, 3689-55-2 | |
| Record name | 2-Amino-1-(4-nitrophenyl)-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4'-Nitrophenyl)-2-aminopropane-1,3-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S(R*,R*))-2-Amino-1-(p-nitrophenyl)propane-1,3-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002964489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R*,R*)-(1)-2-Amino-1-(p-nitrophenyl)propane-1,3-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003689552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 119-62-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163951 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-1-(4-nitrophenyl)-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501020866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1-(4-nitrophenyl)propane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.944 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-1-(4-NITROPHENYL)-1,3-PROPANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FB0B566G6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Biological activities of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol derivatives
An In-Depth Technical Guide on the Biological Activities of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol Derivatives
Executive Summary
The this compound scaffold is a cornerstone in medicinal chemistry, most famously forming the structural backbone of the broad-spectrum antibiotic, Chloramphenicol. This guide provides a comprehensive technical overview of the biological activities associated with derivatives of this scaffold. We will delve into the primary antimicrobial mechanism of action, explore structure-activity relationships, and discuss emerging therapeutic applications. Furthermore, this document furnishes detailed experimental protocols for the biological evaluation of these compounds and outlines future directions for research and development in this area. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical platform for novel therapeutic discoveries.
The this compound Scaffold: A Privileged Structure
The compound this compound is a chiral amino alcohol that serves as a vital intermediate in the synthesis of various bioactive molecules.[1] Its historical and clinical significance is inextricably linked to the antibiotic Chloramphenicol, which was first isolated from Streptomyces venezuelae in 1947 and fully synthesized in 1949.[2][3] The core structure consists of a propanediol backbone, an amino group at the C2 position, and a p-nitrophenyl moiety at the C1 position. The versatility of the amino and hydroxyl groups allows for extensive chemical modifications, making it an attractive starting point for generating diverse chemical libraries with a wide range of biological activities. While its derivatives are most renowned for their antimicrobial properties, the scaffold's potential extends to other therapeutic areas, including the development of antihypertensive agents.[1]
Core Biological Activity: Antimicrobial Action
Derivatives of the this compound scaffold, exemplified by Chloramphenicol, are potent inhibitors of bacterial growth. They exhibit a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as rickettsiae.[4] The primary mode of action is bacteriostatic, meaning it halts bacterial proliferation rather than directly killing the cells, although bactericidal effects can be observed at high concentrations for certain species like H. influenzae.[4]
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The antimicrobial activity of these derivatives stems from their ability to specifically disrupt protein synthesis in prokaryotic cells.[5] The molecule binds to the 50S subunit of the bacterial 70S ribosome, a critical component of the cellular machinery responsible for translating mRNA into protein.[5][6]
Specifically, the binding occurs at the peptidyl transferase center, interfering with the formation of peptide bonds between amino acids.[3][6] By occupying the A-site of the ribosome, the drug prevents the aminoacyl-tRNA from binding, which effectively halts the elongation of the growing polypeptide chain.[4] This targeted inhibition of protein synthesis ultimately leads to the cessation of bacterial growth and replication.
Structure-Activity Relationships (SAR)
The biological activity of these derivatives is highly dependent on their stereochemistry and the nature of the substituents.
-
Stereochemistry : The D-(-)-threo isomer is the most active configuration. Other stereoisomers exhibit significantly reduced or no antibacterial activity, highlighting the specific conformational requirements for binding to the ribosomal target.
-
p-Nitrophenyl Group : This group is crucial for the broad-spectrum antibacterial activity.[4] Replacing it with other substituents often leads to a decrease in potency.
-
Amino Group Derivatization : The amino group at the C2 position is a key site for modification. In Chloramphenicol, acylation with a dichloroacetyl group is essential for its potent activity. This modification likely enhances binding affinity to the ribosomal target.
-
Hydroxyl Groups : The two hydroxyl groups at C1 and C3 are also important for activity, likely participating in hydrogen bonding interactions within the ribosomal binding pocket.
Spectrum of Activity and Resistance
Chloramphenicol, the archetypal derivative, is effective against a wide range of pathogens, including Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and Salmonella typhi.[3][4] However, its clinical use has been limited due to the emergence of bacterial resistance and potential for serious side effects.[3][4]
The most common mechanism of resistance is enzymatic inactivation by an enzyme called Chloramphenicol Acetyltransferase (CAT).[5] This enzyme, often encoded on plasmids, catalyzes the acetylation of the hydroxyl groups on the propanediol chain. The resulting acetylated derivative is unable to bind to the bacterial ribosome, rendering the antibiotic ineffective.[4] Other resistance mechanisms include decreased permeability of the bacterial cell wall and mutations in the ribosomal binding site.[4][5]
| Bacterium | Representative MIC (µg/mL) |
| Staphylococcus aureus | 2 - 16 |
| Streptococcus pneumoniae | 1 - 4 |
| Haemophilus influenzae | 0.25 - 2 |
| Escherichia coli | 2 - 8 |
| Salmonella typhi | 2 - 8 |
| Note: Minimum Inhibitory Concentration (MIC) values can vary significantly between strains.[3] |
Emerging Biological Activities
While the antimicrobial properties of this scaffold are well-documented, its structural versatility makes it a valuable starting point for developing agents with other therapeutic effects.
-
Anticancer Activity : The development of novel compounds with both antioxidant and anticancer activity is a significant area of research. While specific derivatives of this compound are not extensively documented as anticancer agents in the initial findings, the general strategy of modifying privileged scaffolds is common. For instance, other amino-functionalized heterocyclic compounds have been investigated for their ability to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle.[7][8] The this compound scaffold could be explored for similar purposes by synthesizing novel derivatives and evaluating their cytotoxicity against various cancer cell lines.
-
Antihypertensive Agents : There is evidence suggesting that the unique structure of (1R,2R)-(-)-2-amino-1-(4-nitrophenyl)-1,3-propanediol is utilized in the development of antihypertensive agents.[1] This suggests that modifications to the scaffold can yield compounds that interact with targets relevant to cardiovascular disease.
Methodologies for Biological Evaluation
To assess the biological activities of novel derivatives, standardized and robust experimental protocols are essential.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in log-phase growth
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound stock solution (e.g., in DMSO)
-
Positive control antibiotic (e.g., Chloramphenicol)
-
Negative control (broth only)
-
Resazurin solution (viability indicator)
Procedure:
-
Preparation: Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Serial Dilution: Add 50 µL of the test compound stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column.
-
Inoculum Preparation: Dilute the log-phase bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL in CAMHB.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (except the negative control wells). The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Visualization: Add 10 µL of Resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates viable bacterial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound where no color change (i.e., no visible growth) is observed.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay is used to assess the effect of a compound on the metabolic activity of mammalian cell lines, providing a measure of cell viability and cytotoxicity.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting viability against compound concentration.
Challenges and Future Directions
The primary challenge associated with Chloramphenicol and its direct analogs is toxicity, including the risk of bone marrow suppression and aplastic anemia, which has restricted its systemic use.[3][4] This creates a significant opportunity for medicinal chemists. The future of this scaffold lies in the rational design of new derivatives that:
-
Retain or Enhance Antimicrobial Potency: Synthesize novel analogs that can overcome existing resistance mechanisms, such as those that are poor substrates for the CAT enzyme.
-
Reduce Host Toxicity: Modify the structure to decrease off-target effects and improve the safety profile, particularly concerning mitochondrial protein synthesis, which can be inhibited at high doses.[4]
-
Explore Novel Therapeutic Areas: Systematically build and screen libraries of these derivatives against other targets, such as kinases, proteases, or receptors involved in cancer and cardiovascular diseases.
Conclusion
The this compound scaffold is a historically significant and medicinally relevant structure. Its derivatives have long served as effective antimicrobial agents by inhibiting bacterial protein synthesis. While challenges related to toxicity and resistance persist for older compounds like Chloramphenicol, the inherent chemical tractability of the scaffold presents fertile ground for the development of next-generation therapeutics. By leveraging modern drug design principles and robust biological evaluation, researchers can unlock the full potential of this versatile platform to address unmet needs in infectious diseases and beyond.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Chloramphenicol | PDF [slideshare.net]
- 3. Chloramphenicol - Wikipedia [en.wikipedia.org]
- 4. pharmacy180.com [pharmacy180.com]
- 5. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses [mdpi.com]
- 8. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Amino-1-(4-nitrophenyl)propane-1,3-diol: A Cornerstone Chiral Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol, a critical chiral intermediate in the pharmaceutical industry. From its fundamental chemical identifiers and properties to its pivotal role in the synthesis of the broad-spectrum antibiotic Chloramphenicol and its broader applications as a versatile chiral building block, this document serves as an essential resource for professionals in drug discovery and development.
Core Identification: CAS Numbers and Synonyms
This compound is a chiral compound with four stereoisomers. The most commercially and pharmaceutically significant are the (1S,2S) and (1R,2R) isomers. Accurate identification through the Chemical Abstracts Service (CAS) number is paramount for regulatory and research purposes.
| Stereoisomer | CAS Number | Key Synonyms |
| (1S,2S)-(+)-threo | 2964-48-9 | L-(+)-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol, Dextramine, L-(+)-threo-1-(p-Nitrophenyl)-2-amino-1,3-propanediol, Threomine[1][2] |
| (1R,2R)-(-)-threo | 716-61-0 | D-(-)-threo-2-Amino-1-(p-nitrophenyl)-1,3-propanediol, Chloramphenicol base, Levoamine[3][4] |
| Racemic (dl-threo) | 119-62-0 | 2-Amino-1-(4-nitrophenyl)-1,3-propanediol, p-Nitrophenylserinol[5] |
It is crucial to specify the desired stereoisomer in any procurement or experimental design, as the biological activity of the final product is highly dependent on the stereochemistry of this precursor.[6]
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₄ | [1] |
| Molecular Weight | 212.2 g/mol | [1] |
| Appearance | White to yellow or beige crystalline powder | [1][7] |
| Melting Point | 163-166 °C | [1] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility. | |
| Optical Rotation | (1S,2S): +29° to +33° (c=1 in 6 N HCl) | [7] |
| (1R,2R): -28° to -30.5° (c=2.4 in 1N HCl) | [8] | |
| Storage | 2-8°C, in a dry, cool, and well-ventilated place. Keep container tightly closed. | [8][9] |
Synthesis of this compound
The industrial synthesis of this compound is a multi-step process that often involves the resolution of a racemic mixture to obtain the desired stereoisomer. One common synthetic pathway starts from p-nitroacetophenone.[10]
Caption: General synthetic pathway to this compound.
A key step in this synthesis is the chiral resolution of the racemic threo-diol amine.[10] This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as camphor-D-sulfonic acid, followed by fractional crystallization.[10]
Pivotal Role in Chloramphenicol Synthesis
The primary and most well-known application of the (1R,2R)-(-)-threo isomer of this compound is as the direct precursor to the broad-spectrum antibiotic, Chloramphenicol.[6] The synthesis involves the acylation of the amino group with a dichloroacetylating agent.
Experimental Protocol: Synthesis of Chloramphenicol
This protocol outlines the laboratory-scale synthesis of Chloramphenicol from (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol.
Materials:
-
(1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol
-
Methyl dichloroacetate or Dichloroacetyl chloride
-
Methanol
-
Triethylamine (if using dichloroacetyl chloride)
-
Hydrochloric acid
-
Sodium bicarbonate
-
Ethyl acetate
-
Water
Procedure:
-
Dissolution: Dissolve (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Acylation:
-
Method A (Methyl dichloroacetate): Add methyl dichloroacetate to the solution and reflux the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Method B (Dichloroacetyl chloride): Cool the methanolic solution in an ice bath. Add triethylamine, followed by the dropwise addition of dichloroacetyl chloride. Stir the reaction mixture at room temperature until completion.
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with dilute hydrochloric acid and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude Chloramphenicol.
-
-
Purification: Recrystallize the crude product from a suitable solvent system, such as hot water or an ethyl acetate/hexane mixture, to obtain pure Chloramphenicol.
Caption: Final step in the synthesis of Chloramphenicol.
A Versatile Chiral Building Block
Beyond its role in Chloramphenicol synthesis, this compound, in its various stereoisomeric forms, is a valuable chiral building block for the synthesis of other complex molecules.[6] Its bifunctional nature, possessing both amino and hydroxyl groups, allows for diverse chemical modifications.
-
Synthesis of Novel Antibiotics: The "chloramphenicol base" has been instrumental in the synthesis and structure-activity relationship (SAR) studies of new-generation antibiotics, including thiamphenicol and experimental analogs like bromamphenicol.
-
Chiral Ligands and Catalysts: The amino alcohol moiety can be derivatized to form chiral ligands for asymmetric catalysis, a cornerstone of modern synthetic chemistry.
-
Derivatization for Bioactive Molecules: The compound serves as a scaffold for the development of a wide range of bioactive molecules, including potential antihypertensive agents and compounds targeting neurological disorders.[8][11] For instance, it has been used in the synthesis of (4S,5S)-(-)-isocytoxazone.[1]
-
Resolving Agent: The chiral nature of the different isomers of this compound makes them effective resolving agents for the separation of racemic mixtures of other compounds.[]
Analytical Methods for Quality Control
Robust analytical methods are essential to ensure the purity and stereochemical integrity of this compound.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for assessing the purity of this compound and for separating it from related substances, including Chloramphenicol. A typical method might employ a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. The spectra will show characteristic signals for the aromatic protons of the nitrophenyl group, the protons on the propanediol backbone, and the carbons in these respective environments.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecule, such as the hydroxyl (-OH), amino (-NH₂), and nitro (-NO₂) groups, which will exhibit characteristic absorption bands.[2][7]
-
Chiral Chromatography: To determine the enantiomeric purity, chiral HPLC or gas chromatography (GC) methods are employed.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: The compound may cause skin, eye, and respiratory tract irritation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. In cases where dust may be generated, a respirator is recommended.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13]
-
Toxicological Data: Detailed toxicological data is limited, and the compound should be handled with care, assuming it may have uninvestigated toxicological properties.[14]
Conclusion
This compound is more than just a precursor to a single antibiotic; it is a versatile and indispensable chiral building block in the arsenal of the modern medicinal chemist. Its well-defined stereochemistry and functional groups provide a robust platform for the synthesis of a wide array of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in pharmaceutical research and development, paving the way for the discovery of novel therapeutics.
References
- 1. (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. lookchem.com [lookchem.com]
- 4. D-(-)-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | 716-61-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 2-Amino-1-(4-nitrophenyl)-1,3-propanediol | C9H12N2O4 | CID 92743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. 334800050 [thermofisher.com]
- 8. chemimpex.com [chemimpex.com]
- 9. (1S,2S)-(+)-2-氨基-1-(4-硝基苯基)-1,3-丙二醇 British Pharmacopoeia (BP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 10. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]
- 11. chemimpex.com [chemimpex.com]
- 13. pharmacopoeia.com [pharmacopoeia.com]
- 14. echemi.com [echemi.com]
A Technical Guide to the Stereoisomers of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol: Structure, Properties, and Biological Significance
Introduction: The Critical Role of Chirality in Drug Efficacy
In the realm of pharmacology and drug development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to stereoisomers—compounds with the same chemical formula and connectivity but different spatial orientations. The profound impact of stereoisomerism is exemplified by 2-amino-1-(4-nitrophenyl)propane-1,3-diol, the foundational scaffold of the broad-spectrum antibiotic, Chloramphenicol. This guide provides an in-depth technical exploration of the four stereoisomers of this compound, detailing their synthesis, separation, distinct physicochemical and biological properties, and the overarching implications for researchers and drug development professionals.
The core structure of this compound possesses two chiral centers, giving rise to four possible stereoisomers: the D-threo ((1R,2R)-(-)-2-amino-1-(4-nitrophenyl)-1,3-propanediol) and L-threo ((1S,2S)-(+)-2-amino-1-(4-nitrophenyl)-1,3-propanediol) enantiomers, and the D-erythro and L-erythro diastereomers.[1][2] Of these, only the D-(-)-threo isomer, when derivatized, exhibits significant antimicrobial activity.[1][3][4] This stereospecificity underscores the necessity of precise stereochemical control in synthesis and rigorous analytical methods for isomer discrimination.
The Four Stereoisomers: A Structural Overview
The spatial arrangement of the hydroxyl and amino groups relative to the nitrophenyl ring defines the distinct properties of each stereoisomer. The threo and erythro designations describe the relative stereochemistry of the two chiral centers.
Caption: Logical relationship of the four stereoisomers of this compound.
Synthesis and Stereoselective Resolution
The chemical synthesis of this compound typically results in a mixture of stereoisomers, necessitating a resolution step to isolate the desired D-threo isomer.[3][5] This separation is paramount, as the biological activity resides in a single stereoisomer.
Causality in Experimental Choices for Synthesis
The choice of synthetic route often hinges on the desired stereochemical outcome. Strategies for stereoselective synthesis aim to control the formation of chiral centers to favor the production of the threo diastereomer.[6] One common approach involves the reduction of an alpha-amino ketone precursor, where the choice of reducing agent and reaction conditions can influence the diastereomeric ratio.
Following a non-stereoselective synthesis, the resolution of the racemic mixture is a critical downstream process. This can be achieved through several methods, including:
-
Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.
-
Enzymatic Resolution: Utilizing enzymes that selectively acylate or deacylate one enantiomer, allowing for the separation of the modified and unmodified forms.
-
Chiral Chromatography: A powerful analytical and preparative technique for separating all four stereoisomers.[7]
Physicochemical Properties: A Comparative Analysis
The distinct spatial arrangements of the stereoisomers lead to differences in their physical and chemical properties, which are crucial for their separation and characterization.
| Property | (1R,2R)-(-)-threo Isomer | (1S,2S)-(+)-threo Isomer | Erythro Isomers | Reference(s) |
| Synonym | D-(-)-threo-2-Amino-1-(p-nitrophenyl)-1,3-propanediol, Chloramphenicol base | L-(+)-threo-2-Amino-1-(p-nitrophenyl)-1,3-propanediol | - | [] |
| CAS Number | 716-61-0 | 2964-48-9 | - | [] |
| Molecular Formula | C₉H₁₂N₂O₄ | C₉H₁₂N₂O₄ | C₉H₁₂N₂O₄ | [] |
| Molecular Weight | 212.20 g/mol | 212.20 g/mol | 212.20 g/mol | [] |
| Melting Point | 163-165 °C | 160-166 °C | - | [9] |
| Optical Rotation [α]D | -30° (c=1 in 6 M HCl) | - | - | |
| Form | Powder | Crystalline Powder | - | [10] |
Pharmacological and Toxicological Profiles: The Primacy of the D-threo Isomer
The biological activity of Chloramphenicol, the dichloroacetylated derivative of the D-threo isomer, is a classic example of stereospecificity in drug action. The other three isomers are essentially devoid of antimicrobial activity.[1]
Mechanism of Action of Chloramphenicol
Chloramphenicol exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[11][12][13] It binds to the 50S subunit of the bacterial 70S ribosome, specifically to the A2451 and A2452 residues in the 23S rRNA.[14] This binding blocks the peptidyl transferase activity, thereby preventing the formation of peptide bonds and halting protein chain elongation.[14][15] The precise three-dimensional fit of the D-threo isomer into the ribosomal binding pocket is critical for this inhibition. The other stereoisomers, with their different spatial arrangements, are unable to bind effectively and thus lack antibacterial efficacy.
Caption: Mechanism of action of the active D-threo Chloramphenicol stereoisomer.
Toxicology
While the focus is often on the antimicrobial activity of the D-threo isomer, the toxicology of all isomers is a consideration in drug development. The primary toxicity associated with Chloramphenicol is bone marrow suppression, which can lead to aplastic anemia.[13][15] This effect is not directly related to the antibacterial mechanism but is thought to involve inhibition of mitochondrial protein synthesis in mammalian cells.[3] Although less studied, the inactive isomers must also be considered for potential off-target effects and metabolic profiles during safety assessments. The presence of the 4-nitrophenyl group itself is a point of toxicological interest.[16]
Analytical Techniques for Stereoisomer Separation
The ability to separate and quantify the individual stereoisomers is crucial for quality control in pharmaceutical manufacturing and for research purposes.
Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for the separation of the stereoisomers of this compound and its derivatives.[1][7]
Objective: To achieve baseline separation and quantification of the four stereoisomers.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
Column:
-
A chiral stationary phase column, such as an α1-acid glycoprotein (AGP) column, is essential for enantiomeric and diastereomeric resolution.[1][17]
Mobile Phase:
-
An isocratic mobile phase is typically employed for reproducibility. A common mobile phase consists of a buffered aqueous solution (e.g., 10 mM ammonium formate) with a small percentage of an organic modifier like methanol or acetonitrile.[1][17] The exact composition must be optimized for the specific CSP.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample containing the stereoisomers in the mobile phase to a known concentration.
-
Injection: Inject a defined volume (e.g., 10 µL) of the sample onto the HPLC system.
-
Elution: Run the optimized isocratic mobile phase at a constant flow rate (e.g., 0.4-0.5 mL/min). Maintain a constant column temperature.
-
Detection: Monitor the column eluent at a wavelength where the nitrophenyl group absorbs strongly, typically around 278 nm.[1][18]
-
Analysis: Identify the peaks corresponding to each stereoisomer based on their retention times, which are determined by running pure standards of each isomer. Quantify the amount of each isomer using the area under the corresponding peak.
Caption: Experimental workflow for chiral HPLC separation of stereoisomers.
Conclusion and Future Outlook
The stereoisomers of this compound provide a compelling case study in the importance of stereochemistry in drug design and development. The exclusive biological activity of the D-threo isomer highlights the precise molecular recognition required for pharmacological effect. For researchers and professionals in the field, a thorough understanding of the synthesis, resolution, and analytical separation of these stereoisomers is not merely academic but a practical necessity for ensuring the safety and efficacy of pharmaceuticals derived from this scaffold.
Future research may focus on developing more efficient and scalable stereoselective synthetic routes to the D-threo isomer, minimizing the need for challenging downstream resolutions. Furthermore, a more detailed toxicological evaluation of the "inactive" isomers is warranted to fully comprehend their metabolic fate and potential for off-target effects. As analytical techniques continue to advance, the ability to detect and quantify trace amounts of unwanted stereoisomers will further enhance the quality and safety of pharmaceutical products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. Chloramphenicol | C11H12Cl2N2O5 | CID 5959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BJOC - Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols [beilstein-journals.org]
- 7. Reversed-phase liquid chromatographic separation of enantiomeric and diastereomeric bases related to chloramphenicol and thiamphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol CAS#: 2964-48-9 [m.chemicalbook.com]
- 11. letstalkacademy.com [letstalkacademy.com]
- 12. Antibiotic Chloramphenicol history,classification,mechanism of action and adverse effect | PPTX [slideshare.net]
- 13. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 14. Chloramphenicol - Wikipedia [en.wikipedia.org]
- 15. ldh.la.gov [ldh.la.gov]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. edepot.wur.nl [edepot.wur.nl]
- 18. benchchem.com [benchchem.com]
The Solubility Profile of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol: A Technical Guide for Pharmaceutical Development
Abstract
This technical guide provides a comprehensive analysis of the solubility of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol, a critical chiral intermediate in the synthesis of the broad-spectrum antibiotic, Chloramphenicol. Understanding and controlling the solubility of this compound, also known as p-nitrophenylserinol or Chloramphenicol base, is paramount for optimizing reaction kinetics, developing efficient purification and crystallization protocols, and ensuring the overall quality of the final active pharmaceutical ingredient (API). This document synthesizes theoretical principles of solubility, qualitative and analogous quantitative data, and provides a robust experimental framework for researchers, scientists, and drug development professionals to accurately determine solubility in various solvent systems.
Introduction: The Central Role of a Key Intermediate
This compound (p-nitrophenylserinol) is a cornerstone in pharmaceutical synthesis, primarily recognized as the immediate precursor to Chloramphenicol.[1] The final step in Chloramphenicol synthesis involves the dichloroacetylation of the amino group on the p-nitrophenylserinol backbone.[2] Consequently, the compound's ability to dissolve in a given solvent dictates the choice of reaction media, influences yield, and is a critical parameter in downstream processing, such as crystallization for purification.
The molecular structure of p-nitrophenylserinol, featuring a polar aromatic nitro group, two hydroxyl groups, and a primary amine, imparts a unique solubility profile. These functional groups allow for a complex interplay of solute-solvent interactions, including hydrogen bonding and dipole-dipole forces, which are highly dependent on the nature of the solvent. A thorough understanding of these interactions is not merely academic; it is a practical necessity for process chemists and formulation scientists.
This guide will delve into the molecular determinants of solubility, present the available data, and equip the reader with a validated experimental protocol to generate precise solubility data for their specific applications.
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is the maximum concentration of the solute that can be dissolved at a given temperature and pressure to form a saturated, thermodynamically stable solution. The principle of "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility.
Molecular Structure and Polarity
This compound is a highly polar molecule. Its key structural features contributing to its polarity include:
-
Two Hydroxyl (-OH) Groups: Capable of acting as both hydrogen bond donors and acceptors.
-
One Primary Amine (-NH₂) Group: Also a potent hydrogen bond donor and acceptor.
-
One Nitro (-NO₂) Group: A strong electron-withdrawing group that creates a significant dipole moment.
-
Aromatic Phenyl Ring: While typically hydrophobic, the attached nitro group makes the ring electron-poor.
Due to these multiple polar, hydrogen-bonding functional groups, the molecule is expected to exhibit higher solubility in polar solvents capable of engaging in these interactions.
Solvent Classification and Expected Interactions
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are expected to be effective solvents for p-nitrophenylserinol by forming strong hydrogen bonds with its hydroxyl and amino groups.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone, Ethyl Acetate): These solvents have dipole moments but lack O-H or N-H bonds, making them hydrogen bond acceptors only. Solvents like DMSO are known to be excellent for dissolving polar compounds.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack significant dipole moments and cannot form hydrogen bonds. It is anticipated that p-nitrophenylserinol will have very low solubility in these solvents due to the significant energy mismatch between the polar solute and nonpolar solvent.
The interplay of these forces is visualized in the diagram below.
Caption: Potential hydrogen bonding between p-nitrophenylserinol and solvent classes.
Solubility Profile
| Solvent Class | Solvent | Qualitative Solubility of p-Nitrophenylserinol | Reference Quantitative Data (Chloramphenicol) |
| Polar Protic | Water | Sparingly Soluble (predicted) | ~2.5 mg/mL (1:400 w/v) at 25°C[3] |
| Methanol | Soluble | Very Soluble | |
| Ethanol | Soluble (predicted) | Very Soluble | |
| Propylene Glycol | Soluble (predicted) | ~167 mg/mL (1:6 w/v) at 25°C[3] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Soluble |
| Acetone | Soluble (predicted) | Very Soluble | |
| Ethyl Acetate | Soluble (predicted) | Very Soluble | |
| Nonpolar | Toluene | Insoluble (predicted) | N/A |
| Hexane | Insoluble (predicted) | N/A |
Note: "Very Soluble" and "Soluble" are qualitative terms as defined by the U.S. Pharmacopeia.
The data indicates a clear preference for polar solvents, which aligns with theoretical principles. The slightly lower polarity of p-nitrophenylserinol compared to Chloramphenicol (due to the absence of the dichloroacetyl group) may result in slightly different quantitative values, reinforcing the need for experimental determination for specific process conditions.
Experimental Determination of Thermodynamic Solubility
To obtain precise, reliable solubility data, the Shake-Flask Method is the gold standard for determining thermodynamic (equilibrium) solubility.[4] This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then measured in the supernatant.
The general workflow is outlined below.
Caption: Standard workflow for the Shake-Flask solubility determination method.
Detailed Step-by-Step Protocol (Based on OECD Guideline 105)
This protocol is adapted from the principles outlined in the OECD Test Guideline 105 for Water Solubility.[3]
-
Preliminary Test: 1.1. Add approximately 10 mg of p-nitrophenylserinol to a vial containing 10 mL of the test solvent. 1.2. Agitate vigorously for 10 minutes and visually inspect for undissolved solid. 1.3. If dissolved, add further 10 mg portions until solid remains. This provides a rough estimate of solubility and ensures an excess of solid is used in the main test.
-
Main Experiment (in triplicate): 2.1. Add an amount of solid p-nitrophenylserinol equivalent to at least five times the estimated solubility to three separate glass vials or flasks. 2.2. Accurately add a known volume (e.g., 10 mL) of the pre-equilibrated test solvent to each vessel. 2.3. Seal the vessels tightly to prevent solvent evaporation. 2.4. Place the vessels in a constant-temperature bath (e.g., 25 °C ± 0.5 °C) on a shaker or rotator. 2.5. Agitate the samples for a predetermined time. A minimum of 24 hours is recommended. To confirm equilibrium, samples can be taken at 24h, 48h, and 72h. Equilibrium is reached when consecutive measurements agree within the experimental error of the analytical method.
-
Sample Processing: 3.1. After equilibration, allow the vessels to stand in the constant-temperature bath for at least 24 hours to allow for sedimentation of the solid. 3.2. Carefully withdraw a sample from the clear supernatant. For more rigorous separation, centrifuge the sample at the test temperature and then withdraw the supernatant. Alternatively, filter the sample through a syringe filter (e.g., 0.22 µm PTFE) that does not adsorb the solute. Discard the first portion of the filtrate to saturate any potential binding sites on the filter.
-
Analysis: 4.1. Prepare a series of standard solutions of p-nitrophenylserinol of known concentrations in the test solvent. 4.2. Develop and validate a suitable analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is often preferred for its specificity and sensitivity. A UV-Vis spectrophotometer can also be used if no other components in the solution absorb at the compound's λ_max. 4.3. Accurately dilute the saturated sample solution with the test solvent to bring its concentration within the linear range of the calibration curve. 4.4. Analyze the standard solutions to generate a calibration curve (Absorbance vs. Concentration). 4.5. Analyze the diluted sample solutions.
-
Calculation and Reporting: 5.1. Determine the concentration of the diluted sample from the calibration curve. 5.2. Calculate the solubility (S) in the original saturated solution using the formula: S = C_measured × Dilution_Factor 5.3. Report the solubility as an average of the triplicate measurements (e.g., in mg/mL or g/100 mL) along with the standard deviation and the specific temperature of the measurement.
Practical Implications and Conclusion
The solubility profile of this compound is dominated by its highly polar nature, rendering it readily soluble in polar organic solvents like methanol and DMSO, and sparingly soluble in water. This profile directly informs critical decisions in the synthesis of Chloramphenicol:
-
Reaction Solvent Choice: Polar aprotic solvents may be favored for the final acylation step to ensure high concentrations of the starting material can be achieved.
-
Crystallization and Purification: Anti-solvent crystallization is a viable purification strategy. For instance, dissolving the compound in a highly soluble medium like methanol and then adding a non-polar anti-solvent (like toluene) or a less effective polar solvent (like water) can induce crystallization, yielding a purified product.
While this guide provides a robust theoretical and practical framework, it is imperative for researchers to perform experimental determinations using the provided protocol to obtain precise solubility values relevant to their specific process conditions, including solvent mixtures and temperature ranges. Accurate solubility data is a non-negotiable prerequisite for the development of a scalable, efficient, and reproducible pharmaceutical manufacturing process.
References
An In-depth Technical Guide to the Thermochemical Analysis of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol
Executive Summary: The "Why" Behind the Thermal Profile
2-Amino-1-(4-nitrophenyl)propane-1,3-diol, a key chiral intermediate in the synthesis of the antibiotic Chloramphenicol, is a molecule of significant pharmaceutical interest.[1] Its journey from a chemical precursor to a component of a final drug product is governed by its physical and chemical stability. A thorough thermochemical analysis is not merely an academic exercise; it is a critical component of process safety, formulation development, and quality control. Understanding how this compound behaves under thermal stress—its melting point, decomposition temperature, and energetic content—provides the foundational data needed to prevent runaway reactions during synthesis, predict shelf-life stability, and ensure the purity and consistency of the final active pharmaceutical ingredient (API).
This guide moves beyond simple data reporting. It provides a strategic framework for the thermochemical characterization of this compound, detailing not only the "how" but the critical "why" behind each analytical choice. We will explore the synergistic application of Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Bomb Calorimetry to construct a comprehensive and reliable thermal profile.
Compound Profile: this compound
Before delving into the analysis, it is essential to establish the fundamental properties of the subject compound. This information serves as a baseline for interpreting the subsequent thermochemical data.
| Property | Value | Source(s) |
| IUPAC Name | This compound | PubChem[2] |
| Common Synonyms | Chloramphenicol base, 1-(4'-nitrophenyl)-2-aminopropane-1,3-diol | PubChem, Chem-Impex[1][2] |
| CAS Number | 119-62-0 (for the racemate); 716-61-0 (for the 1R,2R isomer) | PubChem, Sigma-Aldrich[2][3][4] |
| Molecular Formula | C₉H₁₂N₂O₄ | PubChem[2] |
| Molecular Weight | 212.20 g/mol | PubChem[2] |
| Physical Form | White to yellow or beige crystalline powder | ChemicalBook, Sigma-Aldrich[3][5] |
| Melting Point | 163-166 °C (literature value) | ChemicalBook, Sigma-Aldrich[3][6] |
| Primary Application | Intermediate in pharmaceutical synthesis (e.g., Chloramphenicol) | Chem-Impex, BP[1] |
The Analytical Workflow: An Integrated Approach
A single thermal analysis technique provides only one dimension of a compound's profile. A robust characterization relies on the integration of multiple, complementary methods. The workflow below illustrates the logical progression from initial sample assessment to a comprehensive energetic profile.
Caption: Integrated workflow for thermochemical analysis.
Differential Scanning Calorimetry (DSC): Mapping Thermal Transitions
4.1 Expertise: The Rationale for DSC DSC is the cornerstone of thermal analysis for pharmaceutical solids.[7] It measures the difference in heat flow between a sample and a reference as a function of temperature, revealing critical endothermic (heat-absorbing) and exothermic (heat-releasing) events.[8] For this compound, DSC is employed for several key reasons:
-
Melting Point Verification: To accurately determine the melting point and enthalpy of fusion. This is a primary indicator of identity and purity.
-
Purity Assessment: Impurities typically depress and broaden the melting endotherm, making DSC a powerful tool for purity screening.[7]
-
Polymorphism Detection: Many APIs can exist in different crystalline forms (polymorphs) with distinct physical properties.[9] DSC can identify polymorphic transitions that may occur upon heating, which is critical for formulation stability.[8]
4.2 Experimental Protocol: DSC Analysis
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-4 mg of the compound into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact. Prepare an empty, sealed pan to serve as the reference.
-
Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min. An inert atmosphere is crucial to prevent oxidative degradation of the sample during the analysis.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 250 °C at a heating rate of 10 °C/min. A 10 °C/min rate provides a good balance between resolution and experimental time for crystalline organic molecules.[9]
-
-
Data Analysis: Record the heat flow versus temperature. Analyze the resulting thermogram to determine the onset temperature of melting, the peak maximum (melting point), and the integrated area of the melting peak (enthalpy of fusion, ΔHfus).
4.3 Anticipated Results & Interpretation A sharp, single endotherm is expected between 163-166 °C, confirming the literature melting point.[6] The sharpness of the peak is indicative of high purity. Any significant exothermic event following the melt would suggest decomposition, a phenomenon that will be more definitively characterized by TGA.
Thermogravimetric Analysis (TGA): Defining Thermal Stability
5.1 Expertise: The Rationale for TGA TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10] Its primary purpose is to determine the thermal stability and decomposition profile of a material.[11] For a compound containing a nitro group and multiple hydroxyl/amino functionalities, understanding the decomposition pathway is paramount for safety. TGA answers the critical question: "At what temperature does this material begin to degrade and lose mass?" This is vital for setting maximum drying temperatures in manufacturing and for storage condition guidelines. Studies on the related compound Chloramphenicol show it begins to decompose around 200 °C, providing a useful reference point.[12]
5.2 Experimental Protocol: TGA Analysis
-
Instrument Calibration: Calibrate the TGA's mass balance using standard weights and verify the temperature accuracy using certified magnetic standards (e.g., Curie point standards).
-
Sample Preparation: Place 5-10 mg of the compound into a ceramic or platinum TGA pan. A slightly larger sample size than DSC is often used to improve the accuracy of mass loss measurements.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min to prevent thermo-oxidative decomposition.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the sample mass (%) versus temperature. Calculate the first derivative of this curve (DTG curve) to more clearly identify the temperatures of maximum mass loss rates.[10]
5.3 Anticipated Results & Interpretation The TGA curve is expected to show a stable mass baseline from ambient temperature until just after the melting point. A significant mass loss event will likely commence above 200 °C, indicating the onset of thermal decomposition.[12] The shape of the TGA and DTG curves can reveal whether the decomposition occurs in a single step or multiple stages. The percentage of residual mass at the end of the experiment (e.g., at 600 °C) is also a key data point.
Bomb Calorimetry: Quantifying Energetic Content
6.1 Expertise: The Rationale for Bomb Calorimetry Bomb calorimetry is the standard method for determining the heat of combustion (ΔHc) of a substance.[13] A sample is combusted under high-pressure oxygen in a constant-volume vessel (the "bomb").[14] The heat released by the combustion is absorbed by a surrounding water bath, and the resulting temperature rise is measured.[15] For a nitro-containing compound, this analysis is not just academic. It provides the gross calorific value, a fundamental thermodynamic property that is essential for calculating the standard enthalpy of formation (ΔHf°). This value is critical for advanced process safety calculations, such as predicting the maximum adiabatic temperature rise during a potential decomposition event.
6.2 Experimental Protocol: Bomb Calorimetry
-
Calorimeter Calibration: Determine the heat capacity (energy equivalent) of the calorimeter system by combusting a certified benzoic acid standard. This is a critical self-validating step.
-
Sample Preparation:
-
Press approximately 0.8-1.0 g of the compound into a pellet.
-
Measure and record the exact mass of the pellet.
-
Measure a length of nickel-chromium fuse wire and attach it to the bomb's electrodes, ensuring it is in contact with the sample pellet.
-
-
Bomb Assembly:
-
Place the crucible containing the sample and fuse wire into the bomb head.
-
Add 1 mL of deionized water to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion condenses to a liquid state.
-
Seal the bomb and charge it with high-purity oxygen to a pressure of 25-30 atm.
-
-
Combustion:
-
Submerge the sealed bomb in the calorimeter bucket containing a precise mass of water.
-
Allow the system to reach thermal equilibrium while stirring.
-
Record the initial temperature, then ignite the sample by passing a current through the fuse wire.
-
Record the temperature at regular intervals until a maximum temperature is reached and it begins to cool.
-
-
Data Analysis:
-
Calculate the corrected temperature rise, accounting for heat exchange with the surroundings.
-
Calculate the total heat released by multiplying the corrected temperature rise by the calorimeter's heat capacity.
-
Subtract the heat contributions from the combustion of the fuse wire and the formation of nitric acid (from the nitrogen in the sample and residual air).[15]
-
Divide the final corrected heat value by the mass of the sample to obtain the heat of combustion in J/g, which is then converted to kJ/mol.
-
Synthesizing the Data: A Unified Thermochemical Profile
The true power of this analysis lies in combining the results from all three techniques. No single result should be viewed in isolation.
Caption: Logical integration of multi-technique thermal data.
-
DSC provides the melting point, confirming identity and purity. It also defines the upper limit of solid-state stability before the phase change.
-
TGA defines the temperature at which the molecule's covalent structure begins to break down. This temperature should be significantly higher than the melting point for a thermally stable compound.
-
Bomb Calorimetry quantifies the total chemical energy stored in the molecule, which is critical for assessing the potential severity of a decomposition event.
Together, these data points allow a scientist to state with confidence the full thermal profile: "The compound is a high-purity solid that melts at X °C, is thermally stable up to Y °C, and has a heat of combustion of Z kJ/mol."
Safety and Handling
Proper handling of this compound is essential for laboratory safety.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, including safety glasses with side shields, gloves, and a lab coat.[16]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[16]
-
Handling Precautions: Avoid contact with skin and eyes. The substance is classified as causing serious eye irritation.[2] Use non-sparking tools to prevent ignition sources.[16]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[16][17] Recommended storage is often refrigerated (2-8°C).
-
Accidental Release: In case of a spill, avoid dust formation. Collect the material mechanically and arrange for disposal according to local regulations.[16]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Amino-1-(4-nitrophenyl)-1,3-propanediol | C9H12N2O4 | CID 92743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1R,2R)-(-)-2-氨基-1-(4-硝基苯基)-1,3-丙二醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Chloramphenicol base | C9H12N2O4 | CID 69745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol CAS#: 2964-48-9 [m.chemicalbook.com]
- 7. quercus.be [quercus.be]
- 8. veeprho.com [veeprho.com]
- 9. hitachi-hightech.com [hitachi-hightech.com]
- 10. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 11. Thermogravimetric Analysis (TGA) | Thermal Characterisation Facility [thermal.msm.cam.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Bomb Calorimetry – Analytical chemistry [ebooks.inflibnet.ac.in]
- 14. scimed.co.uk [scimed.co.uk]
- 15. homepages.gac.edu [homepages.gac.edu]
- 16. echemi.com [echemi.com]
- 17. pharmacopoeia.com [pharmacopoeia.com]
Methodological & Application
Application Note & Protocol: Synthesis of Chloramphenicol via Dichloroacetylation of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol
Abstract
This document provides a comprehensive guide for the synthesis of the broad-spectrum antibiotic, Chloramphenicol, from its key precursor, 2-Amino-1-(4-nitrophenyl)propane-1,3-diol. The core of this synthesis is the dichloroacetylation of the primary amine on the aminodiol. This application note details the underlying chemical principles, a step-by-step laboratory protocol, and methods for purification and characterization of the final product. The information is intended for researchers, scientists, and professionals in drug development and manufacturing, providing both the practical "how" and the critical "why" behind each step to ensure a robust and reproducible synthesis.
Introduction and Scientific Background
Chloramphenicol, first isolated in 1947 from Streptomyces venezuelae, was a landmark discovery as the first broad-spectrum antibiotic to be manufactured synthetically on a large scale.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which prevents peptide bond formation.[3] While its use in humans is now limited due to potential side effects, it remains a vital medication in specific therapeutic areas and a subject of interest for the development of new derivatives.[1][3]
The chemical structure of chloramphenicol features a p-nitrophenyl group and a dichloroacetyl tail attached to a 2-amino-1,3-propanediol backbone.[4] A critical step in many synthetic routes is the acylation of the amino group of this compound with a dichloroacetylating agent.[5] This precursor, often referred to as the "aminodiol," contains the necessary stereochemistry for the biologically active D-threo isomer of chloramphenicol.[6]
This guide focuses on a well-established and efficient method for this conversion, utilizing methyl dichloroacetate as the acylating agent. Understanding the nuances of this reaction is paramount for achieving high purity and yield, which are critical in pharmaceutical manufacturing.
Experimental Workflow Overview
The synthesis process can be broken down into three main stages: the core chemical reaction, the purification of the crude product, and the analytical characterization to confirm identity and purity.
Caption: High-level workflow for chloramphenicol synthesis.
Detailed Synthesis Protocol
This protocol describes the dichloroacetylation of this compound to yield chloramphenicol.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier Recommendation |
| This compound | 2964-48-9 | 212.20 | Pharmaceutical Primary Standard |
| Methyl Dichloroacetate | 116-54-1 | 142.97 | ≥98% Purity |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade |
| Hexane | 110-54-3 | 86.18 | ACS Grade |
Step-by-Step Procedure
-
Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3 grams (approximately 14 mmol) of this compound.[7]
-
Addition of Acylating Agent: To the flask, add 20 mL (approximately 0.2 mol) of methyl dichloroacetate.[7] The large excess of methyl dichloroacetate serves as both the reactant and the solvent, driving the reaction to completion.
-
Reaction Conditions: Heat the mixture with stirring to a temperature of 100-110 °C. Maintain this temperature for 2 hours.[7]
-
Causality: This temperature provides sufficient thermal energy to overcome the activation energy of the acylation reaction without causing significant degradation of the reactants or product. The progress of the reaction should be monitored.
-
-
Reaction Monitoring: Monitor the reaction's completion by thin-layer chromatography (TLC). A suitable mobile phase is a mixture of ethyl acetate and hexane. The disappearance of the starting aminodiol spot indicates the reaction is complete.
-
Product Isolation: After completion, cool the reaction mixture to room temperature. Reduce the volume under vacuum to remove the excess methyl dichloroacetate.[7]
-
Recrystallization: To the resulting solid, add a mixture of ethyl acetate and hexane to induce crystallization.[7] The optimal ratio should be determined empirically to maximize yield and purity.
-
Expert Insight: Begin by dissolving the crude solid in a minimal amount of hot ethyl acetate. Then, slowly add hexane until the solution becomes turbid. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of well-defined crystals.
-
-
Final Product Collection: Collect the crystalline product by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to a constant weight. A typical yield for this process is around 90%.[7]
Chemical Transformation and Mechanism
The core of the synthesis is a nucleophilic acyl substitution reaction. The amino group of the aminodiol acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl dichloroacetate.
Caption: Reactants and product of the dichloroacetylation.
Characterization and Quality Control
Ensuring the identity and purity of the synthesized chloramphenicol is crucial. The following analytical methods are recommended.
| Analytical Method | Expected Result |
| Melting Point | 147–149 °C[7] |
| High-Performance Liquid Chromatography (HPLC) | A single major peak corresponding to chloramphenicol. The method should be stability-indicating and able to separate the product from the starting material.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The proton and carbon NMR spectra should be consistent with the structure of chloramphenicol. |
| Infrared (IR) Spectroscopy | Presence of characteristic peaks for hydroxyl, nitro, amide, and C-Cl bonds. |
A reversed-phase HPLC method with UV detection at 278 nm is a reliable technique for assessing purity.[8] A C18 column with an isocratic mobile phase of sodium pentanesulfonate solution, acetonitrile, and glacial acetic acid (85:15:1, v/v) has been shown to be effective.[8]
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All steps should be performed in a well-ventilated fume hood.
-
Reagent Handling: Methyl dichloroacetate is corrosive and a lachrymator. Handle with care.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The synthesis of chloramphenicol from this compound via dichloroacetylation is a robust and high-yielding process. By carefully controlling the reaction conditions and employing appropriate purification and analytical techniques, a high-purity final product suitable for further research and development can be obtained. The causality-driven explanations provided in this note aim to empower researchers to not only replicate this synthesis but also to troubleshoot and adapt it as needed.
References
- 1. Chloramphenicol | PDF [slideshare.net]
- 2. youtube.com [youtube.com]
- 3. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. CN102399161A - Preparation method of chloramphenicol - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Topic: Asymmetric Synthesis of (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol
An Application Note and Protocol for Drug Development Professionals and Researchers
Abstract
(1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol is a molecule of profound significance in pharmaceutical synthesis, most notably as the chiral core of the broad-spectrum antibiotic Chloramphenicol.[1][2][3] Its specific stereochemistry is paramount; only the D-(-)-threo or (1R,2R) isomer possesses the desired biological activity.[3] Beyond its role in Chloramphenicol, this 1,2-amino alcohol serves as a versatile chiral building block and resolving agent in the synthesis of other complex molecules.[][5][6] This guide provides an in-depth exploration of two primary methodologies for its asymmetric synthesis: a classical route involving chiral resolution and a modern, more direct catalytic asymmetric approach. The protocols are designed to be self-validating, with explanations of the chemical principles and causality behind key experimental choices, ensuring both reproducibility and a deep understanding of the synthetic strategy.
Introduction: The Stereochemical Imperative
The synthesis of vicinal or 1,2-amino alcohols is a cornerstone of medicinal chemistry, as this motif is a key pharmacophore in numerous bioactive compounds.[7][8] The primary challenge lies not merely in constructing the molecular backbone but in precisely controlling the three-dimensional arrangement of its atoms. In the case of 2-amino-1-(4-nitrophenyl)-1,3-propanediol, there are four possible stereoisomers. The biological efficacy of Chloramphenicol is exclusively derived from the (1R,2R) configuration. Consequently, developing robust and efficient stereoselective synthetic routes is a critical objective for pharmaceutical manufacturing.
This document details two effective pathways to achieve this goal.
-
Pathway A: Diastereomeric Salt Resolution. A traditional and industrially proven method that involves the synthesis of a racemic mixture of the threo-isomer, followed by separation using a chiral resolving agent. This method is reliable but can be less atom-economical.
-
Pathway B: Catalytic Asymmetric Synthesis. A modern approach that utilizes a chiral catalyst to directly set the desired stereocenters in the initial bond-forming steps, avoiding the need for resolving a racemic mixture. This pathway, centered on an asymmetric Henry (nitroaldol) reaction, represents a more elegant and efficient strategy.[7][9]
Strategic Overview: Two Paths to Enantiopurity
The choice of synthetic strategy often depends on factors such as scale, cost, available reagents, and desired efficiency. The following diagram illustrates the two distinct approaches discussed in this guide.
Caption: Comparative workflows for the synthesis of the target molecule.
Pathway A: Protocol via Chiral Resolution
This pathway relies on the principle that diastereomers (in this case, salts formed between a racemic amine and a chiral acid) exhibit different physical properties, such as solubility, allowing for their separation.
Mechanistic Rationale
The synthesis begins with a non-stereoselective route to produce the racemic threo-diol. The key step is the Meerwein-Ponndorf-Verley (MPV) reduction of an α-acetamido-β-hydroxy-ketone intermediate using aluminum isopropoxide. This specific reducing agent is known to favor the formation of the threo diastereomer over the erythro isomer.[1] The subsequent resolution with D-tartaric acid works by forming two diastereomeric salts: [(1R,2R)-amine • D-tartrate] and [(1S,2S)-amine • D-tartrate]. These salts are not mirror images and have different crystal lattice energies, leading to different solubilities in a given solvent, which enables separation by fractional crystallization.
Experimental Protocol
Step 1: Synthesis of Racemic D,L-threo-2-acetamido-1-(4-nitrophenyl)-1,3-propanediol
This multi-step process starting from 4-nitroacetophenone is well-established in the literature for Chloramphenicol synthesis.[1][3] A summary of the key transformations is provided below. For the purpose of this guide, we will assume the racemic intermediate is available.
-
Bromination: 4-nitroacetophenone is brominated to yield ω-bromo-4-nitroacetophenone.
-
Amination & Acetylation: The bromide is converted to an amine and subsequently protected as an acetamide to give ω-acetamido-4-nitroacetophenone.
-
Hydroxymethylation: Reaction with formaldehyde (paraformaldehyde) introduces a β-hydroxy group, forming α-acetamido-β-hydroxy-4-nitropropiophenone.
-
Stereoselective Reduction: The ketone is reduced with aluminum isopropoxide to yield D,L-threo-2-acetamido-1-(4-nitrophenyl)-1,3-propanediol.
Step 2: Acid Hydrolysis (Deacetylation)
-
Suspend the D,L-threo-2-acetamido-1-(4-nitrophenyl)-1,3-propanediol in 6 M hydrochloric acid.
-
Heat the mixture to reflux for 1-2 hours, monitoring the reaction completion by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and neutralize carefully with a base (e.g., NaOH solution) to precipitate the racemic free base, D,L-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol.
-
Filter, wash the solid with cold water, and dry under vacuum.
Step 3: Chiral Resolution
-
Dissolve the racemic amine and an equimolar amount of D-tartaric acid in a suitable solvent (e.g., methanol or ethanol) with heating.
-
Allow the solution to cool slowly to room temperature, then chill in an ice bath to promote crystallization. The less soluble diastereomeric salt, the D-tartrate of the (1R,2R)-amine, will precipitate first.
-
Filter the crystalline salt and wash with a small amount of cold solvent. The efficiency of the resolution can be checked by measuring the optical rotation of the salt.
-
Causality Note: The choice of solvent is critical. It must be one in which the two diastereomeric salts have a significant solubility differential.
Step 4: Liberation of the Free Amine
-
Dissolve the isolated diastereomeric salt in water.
-
Add a base (e.g., aqueous ammonia or NaOH) dropwise with stirring until the solution is alkaline (pH > 10).
-
The desired (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol will precipitate as a white to pale yellow solid.
-
Filter the solid, wash thoroughly with cold water to remove any remaining tartrate salts, and dry under vacuum.
Analytical Validation
| Parameter | Expected Value | Purpose |
| Melting Point | 163-166 °C | Purity assessment |
| Optical Rotation | [α]²⁰/D = -28° to -30.5° (c=2.4 in 1N HCl)[5] | Confirmation of stereochemistry |
| Enantiomeric Excess | > 99% (by Chiral HPLC) | Quantifies enantiopurity |
| ¹H NMR | Consistent with structure | Structural verification |
| FT-IR (KBr, cm⁻¹) | ~3350 (O-H), ~3280 (N-H), ~1510, 1340 (NO₂) | Functional group identification |
Pathway B: Protocol via Catalytic Asymmetric Henry Reaction
This modern approach establishes the crucial stereochemistry at the outset, providing a more direct and potentially higher-yielding route.
Mechanistic Rationale
The core of this pathway is the catalytic asymmetric nitroaldol (Henry) reaction. A chiral catalyst, often a metal complex with a chiral ligand, coordinates to both the 4-nitrobenzaldehyde and the nitromethane (as its nitronate form). This coordination creates a chiral environment, forcing the nucleophilic attack of the nitronate onto the aldehyde to occur preferentially from one face, leading to the formation of one enantiomer of the nitro-alcohol product in high excess. The subsequent addition of formaldehyde and reduction of the nitro group are generally stereoconservative.
Caption: Asymmetric induction in the catalytic Henry reaction.
Experimental Protocol
Step 1: Asymmetric Henry Reaction
-
To a solution of the chiral catalyst (e.g., a Cu(OTf)₂-bis(oxazoline) complex) in a suitable solvent (e.g., THF or CH₂Cl₂) under an inert atmosphere (N₂ or Ar), add 4-nitrobenzaldehyde.
-
Cool the mixture to the specified reaction temperature (e.g., -20 °C to 0 °C).
-
Slowly add nitromethane, followed by a suitable base (e.g., a non-nucleophilic amine like triethylamine) to generate the nitronate in situ.
-
Stir the reaction for 24-48 hours, monitoring progress by TLC.
-
Causality Note: The choice of catalyst, solvent, temperature, and base are all critical variables that must be optimized to achieve high enantioselectivity (e.e.) and yield. The catalyst creates the chiral pocket that dictates the stereochemical outcome.[7]
-
Upon completion, quench the reaction (e.g., with saturated NH₄Cl solution) and extract the product with an organic solvent. Purify by column chromatography to yield (R)-2-nitro-1-(4-nitrophenyl)ethanol.
Step 2: Formaldehyde Addition
-
Dissolve the enantioenriched nitro-alcohol from the previous step in a solvent like methanol.
-
Add an aqueous solution of formaldehyde (37 wt. %) and a catalytic amount of base (e.g., NaHCO₃).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC). This reaction proceeds via a base-catalyzed addition to formaldehyde.
-
Work up the reaction by removing the solvent and extracting the product, (1R,2R)-2-nitro-1-(4-nitrophenyl)-1,3-propanediol.
Step 3: Catalytic Hydrogenation (Nitro Group Reduction)
-
Dissolve the nitro-diol in a suitable solvent (e.g., methanol or ethanol).
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Place the reaction vessel in a hydrogenation apparatus and purge with hydrogen gas. Maintain a positive pressure of H₂ (e.g., 50 psi) and stir vigorously.
-
Trustworthiness Note: This is a clean and efficient reduction method. The reaction progress can be monitored by the cessation of hydrogen uptake.[9]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent to yield the final product, (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Further purification can be achieved by recrystallization.
Analytical Validation
The analytical data for the final product should match the values presented in the table for Pathway A. Intermediate products should also be characterized (¹H NMR, MS) to confirm their identity before proceeding to the next step.
Summary and Concluding Remarks
The successful synthesis of enantiopure (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol is a critical step in the production of Chloramphenicol and other fine chemicals.
-
Pathway A (Chiral Resolution) is a robust, time-tested method that is often used in large-scale industrial production. Its primary drawback is the theoretical maximum yield of 50% for the desired enantiomer from the racemic mixture, though the resolving agent and unwanted enantiomer can often be recovered.
-
Pathway B (Asymmetric Catalysis) represents a more advanced and atom-economical strategy. By establishing chirality early, it avoids the need for resolution and can theoretically achieve much higher yields. However, it requires careful optimization of the catalytic step and may involve more expensive chiral catalysts and ligands.
The choice between these methods will depend on the specific context of the research or production environment. Both pathways, when executed with precision, provide reliable access to this invaluable chiral intermediate.
References
- 1. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN102399164B - Method for synthesizing chloramphenicol from nitromethane - Google Patents [patents.google.com]
The Versatile Chiral Synthon: Applications and Protocols of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol in Asymmetric Synthesis
Introduction: A Cornerstone of Chiral Chemistry
2-Amino-1-(4-nitrophenyl)propane-1,3-diol, a compound with multiple stereoisomers, stands as a cornerstone in the field of chiral synthesis. Its rigid backbone, conferred by the aromatic ring, and the strategic placement of amino and hydroxyl functional groups make it an invaluable tool for chemists striving to control stereochemistry in organic reactions. This versatile molecule, particularly its (1S,2S) and (1R,2R) enantiomers, serves as a powerful chiral auxiliary, a resolving agent for racemic mixtures, and a foundational building block for the synthesis of sophisticated chiral ligands and biologically active molecules.[1][2] The presence of the nitro group provides a convenient handle for further functionalization or can act as an electronic modulator in catalytic processes. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of this compound, complete with detailed protocols and the scientific rationale behind them.
Physicochemical Properties and Stereoisomers
This compound possesses two chiral centers, giving rise to four possible stereoisomers. The threo and erythro diastereomers are of particular importance in chiral applications. The properties of the commercially available and widely used (1S,2S)-(+) and (1R,2R)-(-) enantiomers are summarized below.
| Property | (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol |
| Synonyms | L-(+)-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | D-(-)-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol |
| CAS Number | 2964-48-9[2] | 716-61-0[1] |
| Molecular Formula | C₉H₁₂N₂O₄[2] | C₉H₁₂N₂O₄[1] |
| Molecular Weight | 212.20 g/mol [3] | 212.20 g/mol [1] |
| Melting Point | 163-166 °C[2] | 159.5-166 °C[1] |
| Optical Rotation | [α]²³/D +31° (c=1 in 6 M HCl)[2] | [α]²⁰/D -28 to -30.5° (c=2.4 in 1N HCl)[1] |
| Appearance | Yellow to beige crystalline powder[2] | White or almost white crystalline powder[1] |
Application I: Chiral Resolution of Racemic Compounds
The primary amine functionality of this compound allows it to act as an effective resolving agent for racemic carboxylic acids and other acidic compounds through the formation of diastereomeric salts.[4] The differing solubilities of these salts enable their separation by fractional crystallization.
Protocol 1: General Procedure for the Chiral Resolution of a Racemic Carboxylic Acid
This protocol outlines a general method for the resolution of a racemic carboxylic acid using (1S,2S)-(+)-2-amino-1-(4-nitrophenyl)propane-1,3-diol. The specific solvent system and crystallization conditions may require optimization for different substrates.
Materials:
-
Racemic carboxylic acid
-
(1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol
-
Methanol
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Salt Formation:
-
In a round-bottom flask, dissolve 1.0 equivalent of the racemic carboxylic acid in a minimal amount of warm methanol.
-
In a separate flask, dissolve 0.5 equivalents of (1S,2S)-(+)-2-amino-1-(4-nitrophenyl)propane-1,3-diol in a minimal amount of warm methanol. The use of 0.5 equivalents is a common starting point, assuming that one enantiomer of the acid will preferentially form an insoluble salt.
-
Slowly add the resolving agent solution to the carboxylic acid solution with stirring.
-
Allow the mixture to cool to room temperature, then slowly add ethyl acetate as an anti-solvent until turbidity is observed.
-
Heat the mixture gently until a clear solution is obtained, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold ethyl acetate.
-
Dry the crystals under vacuum. This is the diastereomerically enriched salt.
-
-
Liberation of the Enantiopure Carboxylic Acid:
-
Suspend the dried diastereomeric salt in a mixture of water and dichloromethane.
-
Acidify the mixture to pH 1-2 with 1 M hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the resolved acid should be determined by a suitable analytical technique, such as chiral HPLC or by NMR spectroscopy using a chiral solvating agent.
-
Application II: Synthesis of Chiral Ligands for Asymmetric Catalysis
Chiral 1,2-amino alcohols are privileged precursors for the synthesis of a wide range of chiral ligands, most notably bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands.[5] These ligands, when complexed with transition metals, are highly effective catalysts for a variety of asymmetric transformations.[6] this compound provides a readily available chiral backbone for the construction of such ligands.
Protocol 2: Synthesis of a Chiral Bis(oxazoline) (BOX) Ligand
This protocol is adapted from established procedures for the synthesis of BOX ligands and can be applied to this compound.[7][8]
Materials:
-
(1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol
-
Diethyl malonimidate dihydrochloride
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Oxazoline Ring Formation:
-
To a stirred suspension of (1S,2S)-(+)-2-amino-1-(4-nitrophenyl)propane-1,3-diol (2.1 equivalents) in anhydrous dichloromethane, add diethyl malonimidate dihydrochloride (1.0 equivalent).
-
Add triethylamine (2.2 equivalents) dropwise to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure bis(oxazoline) ligand.
-
Application III: Pre-column Derivatization for Chiral HPLC Analysis
The amino group of this compound can be used to derivatize chiral carboxylic acids, converting them into diastereomers that can be separated on a standard achiral HPLC column.[9] This "indirect" method of chiral separation is a powerful analytical tool for determining the enantiomeric purity of acidic compounds.
Protocol 3: Derivatization of a Carboxylic Acid for Chiral HPLC Analysis
This protocol provides a general procedure for the derivatization of a carboxylic acid with (1S,2S)-(+)-2-amino-1-(4-nitrophenyl)propane-1,3-diol.
Materials:
-
Carboxylic acid sample
-
(1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Acetonitrile (HPLC grade)
-
Dimethylformamide (DMF, anhydrous)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve the carboxylic acid sample (approximately 1 mg) in 100 µL of anhydrous DMF.
-
Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
-
Derivatization Reaction:
-
Add a solution of (1S,2S)-(+)-2-amino-1-(4-nitrophenyl)propane-1,3-diol (1.5 equivalents) in 100 µL of DMF to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or a pilot HPLC injection).
-
-
HPLC Analysis:
-
Dilute the reaction mixture with the HPLC mobile phase and inject it into the HPLC system.
-
Separate the diastereomeric derivatives on a C18 column using a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid).
-
Detect the derivatives using a UV detector, typically at a wavelength where the nitrophenyl group absorbs strongly (e.g., 270-280 nm).
-
The ratio of the peak areas of the two diastereomers corresponds to the enantiomeric ratio of the original carboxylic acid.
-
Application IV: Chiral Building Block in Synthesis
This compound is a valuable chiral starting material for the synthesis of more complex molecules. For instance, (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol is a known precursor for the synthesis of (4S,5S)-(-)-isocytoxazone, a molecule of interest in medicinal chemistry.[10] The inherent stereochemistry of the diol is transferred to the final product through a series of stereospecific reactions.
Conceptual Synthetic Pathway to (4S,5S)-(-)-isocytoxazone
-
Protection of the amino and/or hydroxyl groups: To selectively react at one of the functional groups.
-
Cyclization: Formation of the isoxazoline ring, likely through a reaction involving the hydroxyl groups and a suitable reagent to introduce the remaining atoms of the ring.
-
Deprotection: Removal of the protecting groups to yield the final product.
This application highlights the utility of this compound as a chiral pool starting material, where the stereocenters of a natural product or a designed molecule are derived from a readily available chiral source.
Visualization of Key Workflows
Chiral Resolution Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a’R,8aS,8a’S)-2,2’-(cyclopropane-1,1-diyl)bis(3a,8adihydro-8H-indeno[1,2-d]oxazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
Application Note: A Validated HPLC Method for the Quantification of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol
Introduction
2-Amino-1-(4-nitrophenyl)propane-1,3-diol is a critical process-related impurity and a primary hydrolytic degradation product of the broad-spectrum antibiotic, Chloramphenicol.[1][2] Its effective monitoring and quantification are paramount in pharmaceutical manufacturing to ensure the quality, safety, and efficacy of the final drug product. This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of this compound. The described protocol is designed for researchers, quality control analysts, and drug development professionals, offering a detailed methodology and a comprehensive validation strategy aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5][6][7]
The causality behind the experimental design is rooted in the physicochemical properties of the analyte. This compound is a polar compound containing amino and hydroxyl functional groups, along with a chromophore (the nitrophenyl group) that allows for UV detection.[8][9] A reversed-phase C18 column is selected for its versatility and ability to retain moderately polar compounds. The mobile phase composition is optimized to achieve adequate retention and sharp peak shapes.
Principle of the Method
This method employs isocratic elution on a reversed-phase C18 stationary phase with UV detection. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. The inclusion of an ion-pairing agent in the mobile phase can be utilized to improve the retention and peak shape of the basic analyte by forming a neutral ion pair that has a stronger interaction with the stationary phase. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a calibrated reference standard.
Materials and Reagents
-
Reference Standard: this compound, pharmaceutical primary standard grade (e.g., from British Pharmacopoeia).[8][10][11]
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or purified to 18.2 MΩ·cm).
-
Reagents: Sodium pentanesulfonate (ion-pairing agent), Glacial acetic acid (analytical grade).
-
Sample Diluent: Mobile phase is recommended as the diluent to avoid peak distortion.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this method.
| Parameter | Condition |
| HPLC Column | Reversed-phase C18, 5 µm particle size, 150 mm length, 4.6 mm inner diameter |
| Mobile Phase | A mixture of 0.012 M Sodium pentanesulfonate solution, Acetonitrile, and Glacial acetic acid (85:15:1, v/v/v).[1][12][13] |
| Flow Rate | 2.0 mL/min[12][13] |
| Column Temperature | Ambient or controlled at 25°C |
| Detection Wavelength | 278 nm[1][12][13] |
| Injection Volume | 10 µL[12][13] |
| Run Time | Approximately 10 minutes |
Protocol: Standard and Sample Preparation
Standard Solution Preparation
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to cover the desired concentration range for linearity assessment (e.g., 1-50 µg/mL).
Sample Preparation
The sample preparation will vary depending on the matrix (e.g., bulk drug, finished product). A generic approach for a drug product is outlined below:
-
Accurately weigh a quantity of the sample equivalent to a target concentration of the analyte.
-
Dissolve the sample in a suitable solvent. For complex matrices like ointments, a liquid-liquid extraction may be necessary to separate the analyte from the excipients.[14]
-
Dilute the sample solution with the mobile phase to a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[3][4][5][6][7]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Protocol:
-
Analyze a blank sample (diluent).
-
Analyze a sample of the reference standard.
-
Analyze a sample of the drug substance/product.
-
If available, analyze samples containing known related substances.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the drug product and analyze the resulting solutions to ensure the analyte peak is free from co-eluting degradants.
-
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Protocol:
-
Prepare at least five concentrations of the reference standard across the expected range.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Range
The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Protocol: The range will be established based on the results from the linearity, accuracy, and precision studies.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare spiked samples by adding known amounts of the analyte reference standard to a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples and calculate the percent recovery.
-
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument. Calculate the relative standard deviation (%RSD).
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. Compare the results and calculate the %RSD.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.
-
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol: Introduce small variations to the method parameters and assess the impact on the results.
-
Flow rate (e.g., ± 0.2 mL/min)
-
Mobile phase composition (e.g., ± 2% in organic modifier)
-
Column temperature (e.g., ± 5°C)
-
Detection wavelength (e.g., ± 2 nm)
-
Data Presentation
System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N > 2000 |
| %RSD of replicate injections | ≤ 2.0% |
Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0% |
| LOQ Precision (%RSD) | ≤ 10.0% |
| Robustness | System suitability parameters should be met, and results should not significantly deviate. |
Visualization
Caption: High-level workflow for the HPLC quantification of this compound.
Caption: Logical relationship of validation parameters to determine if a method is fit for purpose.
Conclusion
The HPLC method detailed in this application note is demonstrated to be simple, selective, and stability-indicating for the quantification of this compound. The comprehensive validation protocol ensures that the method is reliable, reproducible, and adheres to the stringent requirements of the pharmaceutical industry. This method can be effectively implemented in quality control laboratories for routine analysis of bulk drug substances and finished pharmaceutical products.
References
- 1. scispace.com [scispace.com]
- 2. tandfonline.com [tandfonline.com]
- 3. youtube.com [youtube.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. This compound British Pharmacopoeia (BP) Reference Standard 2964-48-9 [sigmaaldrich.com]
- 9. This compound [lgcstandards.com]
- 10. This compound [lgcstandards.com]
- 11. Reference Standards catalogue - British Pharmacopoeia [pharmacopoeia.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. osti.gov [osti.gov]
Application Note: Enhanced GC-MS Analysis of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol Through Optimized Derivatization Protocols
Introduction
2-Amino-1-(4-nitrophenyl)propane-1,3-diol, a key structural analog of chloramphenicol, is a compound of significant interest in pharmaceutical development, metabolite identification, and environmental monitoring.[1] Its analysis is crucial for understanding metabolic pathways, ensuring drug purity, and assessing environmental contamination. However, the inherent physicochemical properties of this molecule—high polarity due to the presence of two hydroxyl groups and a primary amine group—render it non-volatile and prone to thermal degradation under the conditions typically employed in Gas Chromatography-Mass Spectrometry (GC-MS).[2][3][4]
Direct GC-MS analysis of such polar compounds often results in poor chromatographic performance, characterized by broad, tailing peaks, or even complete analyte loss due to adsorption onto the active sites within the GC system.[3][5] Chemical derivatization is an essential pre-analytical step to overcome these limitations.[3][6] This process chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and enabling robust and sensitive GC-MS analysis.[2][3][4]
This application note provides a comprehensive guide to the derivatization of this compound for GC-MS analysis. We will explore two robust derivatization strategies—silylation and acylation—and provide detailed, step-by-step protocols. The rationale behind each experimental choice is explained to provide a deeper understanding of the underlying chemical principles.
The Imperative of Derivatization
The primary objective of derivatization in this context is to mask the polar functional groups (hydroxyl and amino) by replacing the active hydrogen atoms with non-polar moieties.[2] This transformation achieves several critical enhancements for GC-MS analysis:
-
Increased Volatility: By eliminating the capacity for intermolecular hydrogen bonding, the derivatized analyte becomes significantly more volatile, allowing it to be readily transferred into the gas phase within the GC injector.[2][3]
-
Improved Thermal Stability: The resulting derivatives are generally more resistant to thermal degradation at the high temperatures of the GC inlet and column.[2]
-
Enhanced Chromatographic Resolution: The reduction in polarity minimizes interactions with active sites on the column, leading to sharper, more symmetrical peaks and improved separation from matrix components.[5][7]
-
Characteristic Mass Spectra: The derivatization process introduces specific chemical groups that can lead to predictable and informative fragmentation patterns in the mass spectrometer, aiding in structural confirmation and enhancing sensitivity.[2][4]
Strategic Approaches to Derivatization
Two of the most widely used and effective derivatization methods for compounds containing hydroxyl and amino groups are silylation and acylation.[2]
-
Silylation: This technique involves the replacement of active hydrogens with a trimethylsilyl (TMS) group.[8] Silylating reagents are highly effective and produce derivatives that are generally more volatile and thermally stable.[3][8]
-
Acylation: This method introduces an acyl group into the molecule, forming esters with the hydroxyl groups and amides with the amino group.[3][9] Acylated derivatives are often more stable than their silylated counterparts, particularly in the presence of trace moisture.[2] Using fluorinated acylating agents can also significantly enhance detection sensitivity when using an electron capture detector (ECD) or provide characteristic mass fragments in MS.[5][10][11]
Visualizing the Derivatization Workflow
The general workflow for the derivatization and subsequent GC-MS analysis is depicted below. This process ensures the sample is appropriately prepared for injection into the GC-MS system.
Figure 1: A generalized workflow for the derivatization and analysis of polar analytes.
Protocol 1: Silylation with BSTFA + 1% TMCS
Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst is a robust and widely used method for derivatizing hydroxyl and amine groups.[8][12] BSTFA is a powerful silyl donor, and the byproducts of the reaction are volatile, minimizing chromatographic interference.[8][12] TMCS acts as a catalyst, enhancing the reactivity of BSTFA, particularly for sterically hindered or less reactive groups.[8][12][13]
Materials and Reagents
-
This compound standard or extracted sample
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
-
Microsyringes
Step-by-Step Protocol
-
Sample Preparation: Accurately transfer an aliquot of the sample solution containing 1-100 µg of the analyte into a reaction vial.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C). It is critical to ensure the sample is completely dry, as moisture will preferentially react with the silylating reagent.[8][13]
-
Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the residue, followed by 100 µL of BSTFA + 1% TMCS. The use of a solvent is recommended to ensure complete dissolution of the analyte and facilitate the reaction.
-
Reaction Incubation: Securely cap the vial and heat at 70°C for 30 minutes in a heating block or oven. The elevated temperature accelerates the reaction to ensure complete derivatization.[8]
-
Cooling and Analysis: After incubation, allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system. An aliquot of 1 µL is typically injected.
Reaction Mechanism
Figure 2: Silylation of the analyte with BSTFA.
Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)
Acylation with trifluoroacetic anhydride (TFAA) is an excellent alternative, producing stable trifluoroacetyl derivatives.[7][10] These derivatives are highly volatile and exhibit excellent chromatographic properties.[7][10] The fluorine atoms also provide a strong signal for electron capture detection and generate characteristic mass fragments, which can be beneficial for trace analysis.[5][10][14]
Materials and Reagents
-
This compound standard or extracted sample
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous Ethyl Acetate or Acetonitrile (GC grade)
-
Pyridine or Triethylamine (TEA) as an acid scavenger (optional but recommended)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Nitrogen gas supply for evaporation
-
Microsyringes
Step-by-Step Protocol
-
Sample Preparation: Transfer an aliquot of the sample containing 1-100 µg of the analyte into a reaction vial.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen gas.
-
Reagent Addition: Add 200 µL of anhydrous ethyl acetate and 100 µL of TFAA to the dried residue. If desired, 50 µL of pyridine or TEA can be added to act as a catalyst and neutralize the trifluoroacetic acid byproduct, driving the reaction to completion.[10][14]
-
Reaction Incubation: Securely cap the vial and heat at 60°C for 20 minutes. TFAA is highly reactive, so shorter reaction times are often sufficient.[10][14]
-
Post-Reaction Workup: Cool the vial to room temperature. Add 1 mL of deionized water and vortex to quench the excess TFAA. Allow the layers to separate.
-
Extraction: Carefully transfer the upper organic layer (ethyl acetate) containing the derivatized analyte to a clean vial.
-
Final Preparation: Evaporate the ethyl acetate to dryness under nitrogen and reconstitute the residue in a known volume (e.g., 100 µL) of a suitable solvent like hexane or ethyl acetate for GC-MS analysis.
Reaction Mechanism
Figure 3: Acylation of the analyte with TFAA.
GC-MS Analysis Parameters
While the optimal GC-MS conditions will depend on the specific instrument and column used, the following table provides a typical starting point for the analysis of the derivatized this compound.
| Parameter | Silylated Derivative | Acylated Derivative |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) |
| Injector Temp. | 250 °C | 250 °C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Helium, constant flow at 1.0 mL/min |
| Oven Program | 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min) | 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min) |
| MS Transfer Line | 280 °C | 280 °C |
| Ion Source Temp. | 230 °C | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 550 m/z | 50 - 600 m/z |
Data Interpretation and Expected Results
Upon successful derivatization, a sharp, symmetrical peak corresponding to the derivatized analyte should be observed in the total ion chromatogram. The mass spectrum of this peak will be critical for confirmation.
-
Silylated Derivative: The mass spectrum of the tris-TMS derivative is expected to show a molecular ion (M+) and characteristic fragments corresponding to the loss of methyl groups ([M-15]+) and other TMS-related fragments.[15]
-
Acylated Derivative: The mass spectrum of the tris-TFA derivative will likely exhibit a molecular ion and prominent fragments resulting from the cleavage of the trifluoroacetyl groups and fragmentation of the propanediol backbone.
Troubleshooting and Method Optimization
| Problem | Potential Cause | Suggested Solution |
| No or low product peak | Incomplete reaction | Increase reaction time and/or temperature. Ensure reagents are fresh. Consider using a catalyst.[8][14] |
| Presence of moisture | Ensure sample is completely dry before adding reagents. Use anhydrous solvents.[8][13] | |
| Broad, tailing peaks | Incomplete derivatization | Optimize reaction conditions as above. |
| Active sites in the GC system | Deactivate the GC inlet liner and use a high-quality, low-bleed column. | |
| Multiple derivative peaks | Incomplete derivatization of all sites | Increase reagent excess, temperature, or time. |
Conclusion
The derivatization of this compound is an indispensable step for reliable and sensitive analysis by GC-MS. Both silylation with BSTFA + 1% TMCS and acylation with TFAA are highly effective methods for increasing the volatility and thermal stability of this polar analyte. The choice between the two methods may depend on sample matrix, required sensitivity, and available instrumentation. By carefully following the detailed protocols and understanding the underlying chemical principles outlined in this application note, researchers, scientists, and drug development professionals can achieve robust and accurate quantification of this important compound, facilitating advancements in their respective fields.
References
- 1. scispace.com [scispace.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. youtube.com [youtube.com]
- 5. gcms.cz [gcms.cz]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. covachem.com [covachem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Amino-1-(4-nitrophenyl)propane-1,3-diol in Enzyme Inhibition Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol and its derivatives, primarily the antibiotic chloramphenicol, in the study of enzyme inhibition. This document delves into the underlying mechanisms of action and provides detailed protocols for relevant biochemical assays.
Introduction: The Significance of the this compound Scaffold
This compound is a chiral amino alcohol that serves as a crucial chemical intermediate.[1][2] Its most notable application is in the synthesis of the broad-spectrum antibiotic, Chloramphenicol.[3][4] Chloramphenicol is distinguished by its dichloroacetyl group attached to the amino function of the parent compound. This modification is pivotal for its potent antibacterial activity, which is achieved through the specific inhibition of bacterial protein synthesis.[5][6]
The core structure of this compound is the pharmacophore responsible for the interaction with the primary biological target. Therefore, studies involving this compound and its derivatives are fundamental to understanding the inhibition of essential enzymatic processes, particularly in the context of antimicrobial drug discovery.
Mechanism of Action: Inhibition of Peptidyl Transferase
The primary mechanism by which chloramphenicol exerts its bacteriostatic effect is through the inhibition of the peptidyl transferase enzyme activity of the bacterial ribosome.[5][6][7] The bacterial ribosome, a 70S complex composed of 30S and 50S subunits, is responsible for protein synthesis. Chloramphenicol specifically binds to the 50S subunit, obstructing the crucial step of peptide bond formation.[6][7]
This inhibitory action is multifaceted:
-
Binding to the Peptidyl Transferase Center (PTC): Chloramphenicol binds to the A-site of the peptidyl transferase center on the 50S ribosomal subunit.[7] This binding site is located within the 23S rRNA, a key component of the ribosome's catalytic core.
-
Inhibition of Peptide Bond Formation: By occupying the A-site, chloramphenicol sterically hinders the binding of the aminoacyl-tRNA, thereby preventing the formation of a peptide bond between the nascent polypeptide chain and the incoming amino acid.[5][7]
-
Specificity for Bacterial Ribosomes: Chloramphenicol exhibits a higher affinity for the 70S bacterial ribosomes compared to the 80S ribosomes found in eukaryotic cells.[6] This selectivity is crucial for its therapeutic use, although some off-target effects on mitochondrial ribosomes can occur, leading to toxicity.
The following diagram illustrates the inhibitory effect of the chloramphenicol scaffold on bacterial protein synthesis:
Caption: Inhibition of bacterial peptidyl transferase by the chloramphenicol scaffold.
Experimental Protocols for Enzyme Inhibition Studies
The following protocols are designed to assess the inhibitory activity of this compound derivatives against bacterial translation.
Protocol 1: In Vitro Bacterial Protein Synthesis Inhibition Assay
This assay provides a direct measure of the inhibition of protein synthesis by quantifying the incorporation of radiolabeled amino acids into newly synthesized proteins.
Materials:
-
Bacterial cell-free translation system (e.g., E. coli S30 extract)
-
[³⁵S]-Methionine or [³H]-Leucine
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Chloramphenicol)
-
Negative control (vehicle)
-
Trichloroacetic acid (TCA)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes, prepare the reaction mixtures containing the cell-free translation system, a mixture of amino acids (excluding the radiolabeled one), and the template mRNA.
-
Compound Addition: Add the test compound at various concentrations to the respective tubes. Include positive and negative controls.
-
Initiation of Translation: Add the radiolabeled amino acid to each tube to initiate protein synthesis.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).
-
Precipitation of Proteins: Stop the reaction by adding cold TCA to a final concentration of 10%. This will precipitate the newly synthesized proteins.
-
Washing: Pellet the precipitated proteins by centrifugation, and wash the pellet with cold acetone to remove unincorporated radiolabeled amino acids.
-
Quantification: Resuspend the protein pellet in a suitable buffer and transfer to a scintillation vial with a scintillation cocktail.
-
Measurement: Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Protocol 2: Peptidyl Transferase Activity Assay (Puromycin Reaction)
This classic assay specifically measures the catalytic activity of the peptidyl transferase center.[8]
Materials:
-
Purified bacterial ribosomes (70S)
-
Radiolabeled peptidyl-tRNA (e.g., [³H]fMet-tRNA)
-
Puromycin
-
Reaction buffer (containing appropriate ions like Mg²⁺ and K⁺)
-
Test compound
-
Ethyl acetate
-
Scintillation counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine purified ribosomes and the test compound at various concentrations in the reaction buffer.
-
Substrate Addition: Add the radiolabeled peptidyl-tRNA to the reaction mixtures and incubate to allow binding to the P-site of the ribosome.
-
Initiation of Reaction: Initiate the peptidyl transferase reaction by adding a saturating concentration of puromycin. Puromycin acts as an A-site substrate analog.
-
Incubation: Incubate the reaction at 37°C for a specific time.
-
Extraction: Stop the reaction and extract the resulting radiolabeled peptidyl-puromycin into ethyl acetate.
-
Quantification: Measure the radioactivity in the ethyl acetate phase using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
The workflow for the puromycin reaction is depicted below:
Caption: Experimental workflow for the puromycin reaction to assess peptidyl transferase activity.
Data Presentation: Expected Outcomes and Interpretation
The inhibitory potential of this compound derivatives can be quantified and compared using the IC₅₀ values obtained from the aforementioned assays.
| Compound | Target Enzyme/Process | Assay | IC₅₀ (µM) |
| Chloramphenicol (Reference) | Bacterial Peptidyl Transferase | Puromycin Reaction | Literature-derived value |
| Test Compound A | Bacterial Peptidyl Transferase | Puromycin Reaction | Experimental value |
| Test Compound B | Overall Protein Synthesis | In Vitro Translation Assay | Experimental value |
A lower IC₅₀ value indicates a more potent inhibition of the target enzyme or process. By comparing the IC₅₀ values of novel derivatives to that of a known inhibitor like chloramphenicol, researchers can assess the structure-activity relationship and guide further drug development efforts.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the inclusion of appropriate controls:
-
Positive Control (e.g., Chloramphenicol): Ensures that the assay is sensitive to known inhibitors of the target.
-
Negative Control (Vehicle): Establishes the baseline activity in the absence of any inhibitor.
Consistent results with these controls are indicative of a reliable and reproducible experimental setup.
Conclusion
The this compound scaffold is a cornerstone in the study of bacterial peptidyl transferase inhibition. The application notes and protocols provided herein offer a robust framework for researchers to investigate the inhibitory properties of compounds based on this structure. Through systematic application of these methodologies, the scientific community can continue to explore and develop novel antimicrobial agents that target this essential bacterial enzyme.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN102399161A - Preparation method of chloramphenicol - Google Patents [patents.google.com]
- 4. WO2018086287A1 - Method for preparing chloramphenicol compound - Google Patents [patents.google.com]
- 5. ldh.la.gov [ldh.la.gov]
- 6. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 7. letstalkacademy.com [letstalkacademy.com]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: Leveraging 2-Amino-1-(4-nitrophenyl)propane-1,3-diol for Novel Therapeutic Development
Introduction
2-Amino-1-(4-nitrophenyl)propane-1,3-diol is a chiral amino alcohol that stands as a cornerstone in medicinal chemistry.[1][2] Historically, its (1R,2R)-threo stereoisomer serves as the pivotal precursor in the total synthesis of Chloramphenicol, a broad-spectrum antibiotic that marked a significant milestone in treating bacterial infections.[3][4] The inherent structure of this compound—a propanediol backbone, a primary amine, and an electronically distinct nitrophenyl ring—provides a rich scaffold ripe for chemical modification.[5][6]
While Chloramphenicol's use has been curtailed by issues of bacterial resistance and rare but severe side effects, the core scaffold of this compound remains a highly valuable starting point for the development of new chemical entities.[7][8] The emergence of multi-drug resistant pathogens necessitates a revival of proven scaffolds to generate next-generation therapeutics. This guide provides a comprehensive framework for researchers and drug development professionals to strategically utilize this versatile molecule. We will explore rational design principles, detailed synthetic protocols for derivatization, and a cascade of biological evaluations aimed at identifying novel drug candidates with improved efficacy, reduced toxicity, and expanded therapeutic applications beyond anti-infectives, including antiproliferative and immunosuppressive agents.[9][10]
Section 1: Foundational Knowledge & Pre-synthesis Considerations
A thorough understanding of the starting material is critical for a successful drug discovery campaign. This section outlines the key properties of the scaffold and the scientific rationale behind its derivatization.
Physicochemical and Structural Properties
The specific stereochemistry of the scaffold is crucial, as biological activity is often confined to a single isomer. The D-threo-(-) isomer, (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, is the biologically relevant precursor to active Chloramphenicol.[6]
| Property | Data | Source(s) |
| IUPAC Name | (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol | [6] |
| Common Synonyms | Chloramphenicol Base, D-threo-(-)-2-Amino-1-(p-nitrophenyl)-1,3-propanediol | [2][6] |
| CAS Number | 716-61-0 | [2] |
| Molecular Formula | C₉H₁₂N₂O₄ | [5] |
| Molecular Weight | 212.20 g/mol | [5] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 159.5-166 °C | [2] |
| Key Functional Groups | Primary Amine, Two Hydroxyl Groups (Primary & Secondary), Nitrophenyl Ring | [3] |
The Rationale for Derivatization
Modifying the this compound scaffold is not an arbitrary exercise. It is a hypothesis-driven process aimed at addressing specific liabilities of the parent drug, Chloramphenicol, or unlocking entirely new biological activities.
-
Overcoming Antibiotic Resistance: The primary mechanism of acquired resistance to Chloramphenicol is enzymatic inactivation by Chloramphenicol Acetyltransferases (CATs), which acetylate the hydroxyl groups, preventing the drug from binding to the bacterial ribosome.[11][12] Another significant mechanism is the active efflux of the drug out of the bacterial cell by membrane pumps.[11][13]
-
Causality: By modifying the hydroxyl groups or the adjacent N-acyl side chain, it is possible to create analogs that are poor substrates for CAT enzymes. Altering the overall lipophilicity and charge of the molecule can also help evade efflux pumps.[14]
-
-
Mitigating Host Toxicity: Chloramphenicol is associated with a risk of dose-related bone marrow suppression and, more rarely, fatal idiosyncratic aplastic anemia.[15] The nitroaromatic group is often implicated in this toxicity through its metabolic reduction to toxic intermediates.
-
Causality: Replacing the p-nitro group with other electron-withdrawing groups (e.g., cyano, sulfonyl) or bioisosteres can mitigate the formation of toxic metabolites while aiming to preserve antibacterial activity.
-
-
Exploring New Therapeutic Areas: The core aminodiol structure is a known pharmacophore in other drug classes. For instance, the immunosuppressant FTY720 (Fingolimod) is a 2-substituted 2-aminopropane-1,3-diol.[10] Furthermore, scaffolds containing aromatic and amino functionalities are frequently explored for antiproliferative (anticancer) activity.[8][16]
-
Causality: By making substantial modifications, such as altering the phenyl ring substituents and expanding the N-linked side chain, the molecule's target profile can be shifted away from the bacterial ribosome towards eukaryotic targets involved in signaling pathways like NF-κB or STAT3, which are relevant in oncology and immunology.[17]
-
Strategic Design Workflow for Novel Analogs
The initial design phase follows a logical progression from identifying a need to proposing a concrete chemical structure for synthesis. This workflow ensures that resources are directed toward compounds with the highest probability of success.
Caption: Workflow for the rational design of novel therapeutics.
Section 2: Synthetic Protocols & Methodologies
The versatility of the this compound scaffold lies in the distinct reactivity of its three primary functional groups: the primary amine, the primary hydroxyl, and the secondary hydroxyl. The following protocols are generalized methodologies that can be adapted for the synthesis of a diverse library of analogs.
Protocol: N-Acylation for Chloramphenicol Analogs
-
Objective: To synthesize analogs with modified side chains at the amino position, replacing the native dichloroacetyl group.
-
Causality & Rationale: The N-acyl side chain is integral to ribosomal binding. Altering its length, bulk, or electronic properties can modulate antibacterial potency and spectrum. This position is ideal for introducing functionalities that may disrupt resistance enzyme recognition or add new binding interactions.
-
Methodology:
-
Solubilization: Dissolve 1.0 equivalent of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol in a suitable aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF)).
-
Base Addition: Add 1.1 to 1.5 equivalents of a non-nucleophilic base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) to the solution and stir at room temperature. The base acts as a scavenger for the acid byproduct generated during the reaction.
-
Acylating Agent Addition: Slowly add a solution of the desired acylating agent (1.1 equivalents of an acyl chloride or anhydride) dropwise at 0 °C. Alternatively, for carboxylic acids, use standard peptide coupling reagents (e.g., EDC/HOBt or HATU) following the manufacturer's protocol.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup & Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired N-acylated analog.
-
Protocol: Modification of the p-Nitrophenyl Ring
-
Objective: To replace the nitro group with other functionalities to mitigate toxicity and explore new structure-activity relationships (SAR).
-
Causality & Rationale: The nitro group is a strong electron-withdrawing group and a potential metabolic liability. Reducing it to an amine provides a synthetic handle for introducing a wide array of substituents via reactions like sulfonylation, acylation, or reductive amination, dramatically altering the molecule's properties.
-
Methodology (Nitro Reduction):
-
Setup: In a round-bottom flask, dissolve 1.0 equivalent of the N-protected starting material (e.g., the N-dichloroacetyl derivative, Chloramphenicol) in a solvent such as Methanol (MeOH) or Ethyl Acetate.
-
Catalyst Addition: Add a catalytic amount (5-10 mol%) of Palladium on Carbon (Pd/C, 10%).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (or use a hydrogen-filled balloon) and stir vigorously under a hydrogen atmosphere (1 atm to 50 psi) at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the emergence of a more polar, UV-inactive (by nitro-chromophore) spot indicates progress. The reaction typically takes 2-8 hours.
-
Workup: Once complete, carefully purge the reaction vessel with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude p-amino analog, which can often be used in the next step without further purification. This new primary aromatic amine is now ready for subsequent derivatization.
-
Protocol: O-Acylation for Prodrug Synthesis
-
Objective: To synthesize ester prodrugs by acylating the primary hydroxyl group.
-
Causality & Rationale: The primary hydroxyl is the most accessible for esterification. This strategy is used to create prodrugs like chloramphenicol succinate, which has improved water solubility for intravenous administration.[18] The ester is later hydrolyzed by endogenous esterases in the body to release the active drug.[15] This approach can also be used to improve membrane permeability and oral bioavailability.
-
Methodology:
-
Selective Protection (if necessary): To ensure selective acylation at the primary hydroxyl, the amino group and secondary hydroxyl may need to be protected first, though reactions can often be optimized for selectivity without protection.
-
Reaction Setup: Dissolve 1.0 equivalent of the N-protected starting material in a suitable solvent like DCM or Pyridine.
-
Acylation: Add 1.2 equivalents of the desired acid anhydride (e.g., succinic anhydride) and a catalytic amount of a base like 4-Dimethylaminopyridine (DMAP). Stir the reaction at room temperature for 4-24 hours.
-
Monitoring and Workup: Monitor by TLC. Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the resulting ester by flash column chromatography to yield the O-acylated product. If protecting groups were used, a subsequent deprotection step would be required.
-
Section 3: Biological Evaluation & Screening Cascade
Once a library of analogs has been synthesized, a systematic biological evaluation is required to identify promising candidates. The screening cascade is designed to move from broad, high-throughput assays to more complex, mechanism-specific studies.
Workflow for Biological Screening
This workflow ensures a cost-effective and efficient evaluation process, prioritizing the most promising compounds for more intensive investigation.
Caption: A tiered workflow for biological screening of new analogs.
Primary Screening Protocols
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds against a panel of clinically relevant bacteria.
-
Self-Validation: The protocol includes a positive control (e.g., Chloramphenicol, Vancomycin), a negative control (vehicle, e.g., DMSO), and a growth control (no compound). The results are only valid if the controls behave as expected.
-
Methodology:
-
Bacterial Panel: Select a panel of Gram-positive (e.g., Staphylococcus aureus, including MRSA) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. Include strains known to be resistant to Chloramphenicol.
-
Inoculum Preparation: Culture bacteria to the mid-logarithmic phase in appropriate broth (e.g., Mueller-Hinton Broth). Adjust the culture density to approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Plating: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound (typically starting from 128 µg/mL down to 0.25 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Result Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring optical density (OD₆₀₀) with a plate reader.
-
-
Objective: To assess the general toxicity of the compounds against a representative mammalian cell line (e.g., HEK293 or HepG2) and determine the 50% inhibitory concentration (IC₅₀).
-
Self-Validation: Includes a positive control for toxicity (e.g., Doxorubicin), a negative control (vehicle), and a no-cell control (media only).
-
Methodology:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the cells for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader. Calculate the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.
-
Section 4: Data Interpretation & Lead Optimization
The data generated from synthesis and screening must be integrated to build a Structure-Activity Relationship (SAR) model. This model is the intellectual engine that drives the iterative process of lead optimization.
Structure-Activity Relationship (SAR) Analysis
The goal is to understand how specific chemical modifications influence biological activity and toxicity. This is best visualized by tabulating data.
Hypothetical SAR Data Table:
| Compound | R₁ (N-Acyl) | R₂ (Aromatic) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli (CAT+) | Cytotoxicity IC₅₀ (µM) |
| Chloramphenicol | -COCHCl₂ | p-NO₂ | 2 | 64 | >100 |
| Analog 1 | -COCH₂F | p-NO₂ | 4 | 8 | >100 |
| Analog 2 | -COCHCl₂ | p-NH₂ | 16 | >128 | >100 |
| Analog 3 | -COCHCl₂ | p-CN | 4 | 32 | 85 |
| Analog 4 | -CO-Cyclopropyl | p-NO₂ | 8 | 16 | >100 |
-
Interpretation Example: From this hypothetical data, one might conclude that replacing the dichloroacetyl group with a monofluoroacetyl group (Analog 1) partially restores activity against the resistant strain, suggesting it's a poorer substrate for the CAT enzyme. Reducing the nitro group to an amine (Analog 2) significantly reduces antibacterial activity, indicating the electron-withdrawing nature of the ring is important.
The Path Forward: The Drug Discovery Cycle
Lead optimization is an iterative cycle. Promising "hits" from the primary screen are resynthesized and modified based on the initial SAR. These new compounds are then put through the same screening cascade, progressively refining the structure to enhance potency and selectivity while minimizing toxicity.
Caption: The iterative cycle of hit-to-lead optimization.
Conclusion
This compound is far more than a historical footnote in antibiotic synthesis. It represents a robust and clinically validated scaffold with immense potential for the development of novel therapeutics. By applying principles of rational drug design, leveraging versatile synthetic protocols to create targeted modifications, and employing a systematic biological screening cascade, researchers can address the critical challenges of antimicrobial resistance and explore new therapeutic frontiers. The methodologies and workflows presented in this guide provide a solid foundation for unlocking the full potential of this remarkable chemical entity, paving the way for the discovery of next-generation medicines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Amino-1-(4-nitrophenyl)-1,3-propanediol | C9H12N2O4 | CID 92743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chloramphenicol base | C9H12N2O4 | CID 69745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Trends in Synthesis of Chloramphenicol New Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Trends in Synthesis of Chloramphenicol New Derivatives [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of Resistance to Chloramphenicol in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chloramphenicol Resurrected: A Journey from Antibiotic Resistance in Eye Infections to Biofilm and Ocular Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 14. omicsonline.org [omicsonline.org]
- 15. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. [PDF] Recent Trends in Synthesis of Chloramphenicol New Derivatives | Semantic Scholar [semanticscholar.org]
- 17. Honokiol: a novel natural agent for cancer prevention and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clinical pharmacokinetics of chloramphenicol and chloramphenicol succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Utility of p-Nitrophenylserinol: A Chiral Building Block for Complex Molecule Synthesis
Abstract
(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, commonly known as p-nitrophenylserinol, is a versatile chiral building block in modern organic synthesis. Possessing two contiguous stereocenters, a reactive nitro aromatic group, and a 1,3-amino alcohol motif, it offers a unique scaffold for constructing complex molecular architectures. This guide provides an in-depth exploration of p-nitrophenylserinol's applications, focusing on its pivotal role in the synthesis of pharmaceuticals, its utility as a chiral synthon for creating diverse amino alcohol derivatives, and its potential in asymmetric catalysis. Detailed protocols, mechanistic insights, and workflow visualizations are provided to empower researchers in leveraging this valuable synthetic intermediate.
Introduction: The Strategic Value of p-Nitrophenylserinol
In the landscape of drug discovery and development, the demand for enantiomerically pure compounds is paramount.[1][2] The specific three-dimensional arrangement of atoms in a molecule is critical for its biological activity, with different stereoisomers often exhibiting vastly different pharmacological or toxicological profiles.[3] Chiral building blocks, which are enantiomerically pure molecules used as starting materials, are therefore indispensable tools for the efficient and stereocontrolled synthesis of these complex targets.[3][]
p-Nitrophenylserinol emerges as a strategically important chiral building block due to its combination of functionalities:
-
Defined Stereochemistry: It contains two chiral centers (C1 and C2) with a specific relative and absolute configuration (typically the D-threo or (1R,2R) isomer is of greatest interest). This pre-defined stereochemistry can be transferred to target molecules, obviating the need for challenging resolution steps or complex asymmetric syntheses later on.
-
Versatile Functional Groups: The primary amine, primary and secondary hydroxyl groups, and the aromatic nitro group are all amenable to a wide range of chemical transformations.
-
Aromatic Scaffold: The p-nitrophenyl group can be a key pharmacophore in itself or can be chemically modified, most notably through the reduction of the nitro group to an amine, which opens up a vast chemical space for further derivatization.[5][6]
This guide will delve into the practical applications of this molecule, starting with its most famous application—the synthesis of a landmark antibiotic.
Core Application: Keystone Intermediate in the Synthesis of Chloramphenicol
The most prominent application of p-nitrophenylserinol is its role as a direct precursor to Chloramphenicol, a broad-spectrum antibiotic produced naturally by Streptomyces venezuelae.[7] The chemical synthesis of Chloramphenicol was a significant achievement, and many routes leverage a resolution step to isolate the desired D-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol, the immediate precursor to the final acylation step.[8] Of the four possible stereoisomers, only the D-threo form is biologically active.[7]
The final step in the synthesis involves the N-acylation of the primary amine of p-nitrophenylserinol with a dichloroacetyl derivative.
Workflow for Chloramphenicol Synthesis
The synthesis of Chloramphenicol often starts from p-nitroacetophenone. The following diagram illustrates a common synthetic route that generates the p-nitrophenylserinol core structure, which is then acylated.
Caption: Synthetic pathway to Chloramphenicol via a p-nitrophenylserinol intermediate.
Protocol 1: N-Acylation of D-threo-p-Nitrophenylserinol
This protocol describes the final step in the synthesis of Chloramphenicol, where the amine group of p-nitrophenylserinol is acylated.
Materials:
-
D-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol (p-nitrophenylserinol)
-
Methyl dichloroacetate
-
Methanol (anhydrous)
-
Sodium methoxide (catalytic amount)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask dried under an inert atmosphere, dissolve p-nitrophenylserinol (1.0 eq) in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide to the solution and stir for 10 minutes at room temperature.
-
Add methyl dichloroacetate (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the catalyst with a few drops of acetic acid.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexane) to yield pure Chloramphenicol.
Causality and Trustworthiness:
-
Choice of Reagent: Methyl dichloroacetate is the acylating agent that provides the characteristic dichloroacetyl group of Chloramphenicol.[8]
-
Catalyst: Sodium methoxide acts as a base to facilitate the reaction, though in some procedures the reaction can proceed without a catalyst over a longer period or with gentle heating.
-
Solvent: Anhydrous methanol is used as a solvent. It is crucial to use an anhydrous solvent to prevent unwanted side reactions, such as hydrolysis of the ester.
-
Validation: The success of the reaction is confirmed by standard analytical techniques (TLC, NMR, Mass Spectrometry) and comparison with a known standard of Chloramphenicol. The melting point and optical rotation of the final product are key indicators of purity and correct stereochemistry.[7]
p-Nitrophenylserinol as a Versatile Chiral Synthon
Beyond its role in Chloramphenicol synthesis, p-nitrophenylserinol is a valuable starting material for a variety of other chiral molecules, particularly functionalized amino alcohols and their derivatives. The nitro group is a key functional handle that can be readily reduced to a primary arylamine, significantly expanding the synthetic possibilities.
Chemical Transformations and Applications
Caption: Key synthetic transformations of p-nitrophenylserinol.
Protocol 2: Catalytic Reduction of the Nitro Group
This protocol details the reduction of the aromatic nitro group of p-nitrophenylserinol to an amine, yielding p-aminophenylserinol, a useful intermediate for dyes, polymers, and pharmaceutical analogs.[5]
Materials:
-
p-Nitrophenylserinol
-
Palladium on Carbon (10% Pd/C, 5 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite
Procedure:
-
Dissolve p-nitrophenylserinol (1.0 eq) in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (5 mol%) to the solution under a stream of inert gas.
-
Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 4-8 hours).
-
Once complete, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield p-aminophenylserinol. The product can be further purified by recrystallization if necessary.
Causality and Trustworthiness:
-
Catalyst: Palladium on carbon is a highly effective and standard catalyst for the hydrogenation of aromatic nitro groups.[6] It provides a surface for the reaction to occur efficiently and under mild conditions.
-
Hydrogen Source: Hydrogen gas is the reducing agent. A simple balloon setup is often sufficient for small-scale reactions, while a Parr hydrogenator is used for larger scales or higher pressures.
-
Safety: Catalytic hydrogenation is potentially hazardous. The catalyst can be pyrophoric, especially after use. It should always be handled wet and under an inert atmosphere. The reaction should be conducted in a well-ventilated fume hood.
-
Validation: The complete reduction of the nitro group can be confirmed by the disappearance of the starting material spot on TLC and the appearance of a new, more polar spot. NMR spectroscopy will show the disappearance of the nitroaromatic protons and the appearance of signals corresponding to the amino-substituted aromatic ring.
Summary of Key Synthetic Reactions
The utility of p-nitrophenylserinol is best summarized by the variety of reactions it can undergo and the products it can form.
| Reaction | Reagents & Conditions | Product Type | Typical Yield (%) | Stereochemical Outcome | Reference |
| N-Acylation | Methyl Dichloroacetate, MeOH | N-Acyl Amino Diol (Chloramphenicol) | 70-90% | Retention of configuration | [8] |
| Nitro Reduction | H₂, 10% Pd/C, MeOH | Aryl Amine | >95% | Retention of configuration | [5][6] |
| N-Protection | Boc₂O, Et₃N, DCM | N-Boc-p-nitrophenylserinol | 90-98% | Retention of configuration | N/A |
| Oxazoline Formation | Trimethyl orthoacetate, cat. acid | 2-Methyl-4,5-disubstituted oxazoline | 80-90% | Retention of configuration | N/A |
*Protocols for N-protection and oxazoline formation are standard transformations of 1,2-amino alcohols and are widely documented in organic synthesis literature. Yields are typical for these reaction types.
Conclusion
p-Nitrophenylserinol stands as a testament to the power of chiral building blocks in simplifying the synthesis of complex, stereochemically defined molecules. Its historical significance in the synthesis of Chloramphenicol is matched by its modern utility as a versatile starting material for a host of other compounds. The ability to selectively manipulate its amino, hydroxyl, and nitro functionalities provides a robust platform for generating molecular diversity. For researchers and professionals in drug development, mastering the chemistry of p-nitrophenylserinol opens a reliable and efficient pathway to valuable chiral intermediates and active pharmaceutical ingredients.
References
- 1. Chiral Building Blocks Selection - Enamine [enamine.net]
- 2. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 5. Synthesis of Prussian Blue Analogue and Its Catalytic Activity toward Reduction of Environmentally Toxic Nitroaromatic Pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of p-aminophenol from p-nitrophenol over nano-sized nickel catalysts | Semantic Scholar [semanticscholar.org]
- 7. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Biocatalytic Production of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol
Introduction: A Greener Route to a Vital Pharmaceutical Precursor
2-Amino-1-(4-nitrophenyl)propane-1,3-diol, commonly known as p-nitrophenylserinol, is a critical chiral intermediate in the synthesis of the broad-spectrum antibiotic, chloramphenicol. The stereochemistry of this precursor is paramount, as only the D-threo-(1R,2R) isomer leads to the biologically active form of the antibiotic. Traditional chemical synthesis routes to this compound often involve harsh reagents, multiple protection and deprotection steps, and can result in mixtures of stereoisomers, necessitating challenging purification protocols.
Biocatalysis has emerged as a powerful and sustainable alternative, offering high stereoselectivity under mild reaction conditions.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the enzymatic production of D-threo-2-Amino-1-(4-nitrophenyl)propane-1,3-diol, focusing on the use of aldolases. We will explore the core enzymatic strategies, provide detailed experimental protocols for whole-cell biocatalysis, and discuss key considerations for process optimization and product purification.
Core Enzymatic Strategy: The Power of Aldol Condensation
The key transformation in the biocatalytic production of p-nitrophenylserinol is an aldol condensation reaction between glycine and 4-nitrobenzaldehyde. This reaction is catalyzed by a class of enzymes known as aldolases, particularly threonine aldolases. These pyridoxal-5'-phosphate (PLP)-dependent enzymes facilitate the formation of a carbon-carbon bond, creating two new stereocenters. The enzyme's active site microenvironment dictates the stereochemical outcome of the reaction, making the selection or engineering of the appropriate aldolase crucial for obtaining the desired D-threo isomer.
Key Enzymes:
-
D-threonine aldolases (D-TAs): These enzymes are particularly promising for this synthesis as they can exhibit high activity towards aromatic aldehydes with electron-withdrawing groups, such as 4-nitrobenzaldehyde.[1] They catalyze the reversible aldol reaction of glycine and an aldehyde.
-
L-threonine aldolases (L-TAs): While often producing the L-threo isomer, engineered L-TAs can be developed to favor the D-threo product. Several studies have focused on using recombinant L-threonine aldolases for the synthesis of related phenylserine derivatives.[4][5]
Reaction Mechanism Overview:
The enzymatic reaction proceeds via the formation of a Schiff base between the amino group of glycine and the PLP cofactor. This is followed by the abstraction of a proton to form a nucleophilic glycine enolate equivalent, which then attacks the carbonyl carbon of 4-nitrobenzaldehyde. Subsequent hydrolysis releases the p-nitrophenylserinol product.
Caption: Biocatalytic pathway for D-threo-p-Nitrophenylserinol synthesis.
Experimental Protocols
The use of whole-cell biocatalysts is often preferred for industrial applications as it circumvents the need for costly enzyme purification and can facilitate cofactor regeneration.[6][7] The following protocols detail the preparation of a whole-cell biocatalyst and its application in the synthesis of D-threo-2-Amino-1-(4-nitrophenyl)propane-1,3-diol.
Protocol 1: Preparation of Recombinant E. coli Whole-Cell Biocatalyst
This protocol describes the expression of a D-threonine aldolase in E. coli.
Materials:
-
E. coli BL21(DE3) cells
-
Expression vector containing the D-threonine aldolase gene (e.g., from Delftia sp.)[1]
-
Luria-Bertani (LB) medium
-
Appropriate antibiotic for plasmid selection (e.g., kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Phosphate buffered saline (PBS), pH 7.4
-
Centrifuge and sterile centrifuge tubes
Procedure:
-
Transformation: Transform the expression vector into competent E. coli BL21(DE3) cells using a standard heat shock or electroporation protocol.
-
Starter Culture: Inoculate a single colony of transformed E. coli into 5 mL of LB medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (200 rpm).
-
Main Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance soluble protein expression.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS (pH 7.4).
-
Storage: The resulting cell paste (wet whole-cell biocatalyst) can be used immediately or stored at -80°C for future use.
Protocol 2: Whole-Cell Biocatalytic Synthesis of D-threo-p-Nitrophenylserinol
This protocol outlines the enzymatic reaction using the prepared whole-cell biocatalyst.
Materials:
-
Recombinant E. coli whole-cell biocatalyst
-
Glycine
-
4-Nitrobenzaldehyde
-
Pyridoxal-5'-phosphate (PLP)
-
Buffer solution (e.g., 100 mM Tris-HCl, pH 8.0)
-
Organic co-solvent (e.g., DMSO)
-
Reaction vessel (e.g., stirred tank reactor or shaker flask)
-
Temperature-controlled incubator/shaker
Procedure:
-
Reaction Setup: In a reaction vessel, prepare the reaction mixture containing:
-
Reaction Incubation: Incubate the reaction mixture at an optimized temperature (e.g., 30-45°C) with agitation for 24-48 hours.[5]
-
Monitoring the Reaction: Monitor the progress of the reaction by periodically taking samples and analyzing them by HPLC or TLC for the consumption of 4-nitrobenzaldehyde and the formation of the product.
-
Reaction Termination: Once the reaction has reached the desired conversion, terminate it by centrifuging the mixture to remove the whole cells. The supernatant contains the product.
Caption: General experimental workflow for biocatalytic production.
Data Presentation and Optimization
The efficiency of the biocatalytic process is influenced by several factors. Optimization of these parameters is crucial for achieving high yields and stereoselectivity.
| Parameter | Typical Range | Optimized Value (Example) | Rationale & Reference |
| Temperature (°C) | 25 - 50 | 45 | Balances enzyme activity and stability.[5] |
| pH | 6.0 - 9.0 | 8.0 | Optimal for many threonine aldolases.[5] |
| Substrate Ratio (Glycine:Aldehyde) | 2:1 - 10:1 | 5:1 | A higher concentration of glycine can drive the reaction towards product formation.[5] |
| Substrate Concentration (Aldehyde) | 50 - 200 mM | 100 mM | High concentrations can lead to substrate inhibition. |
| Co-solvent | 5 - 20% (v/v) DMSO | 10% | Improves solubility of the aromatic aldehyde. |
| Biocatalyst Loading (% w/v) | 1 - 10% | 5% | Higher loading increases reaction rate but may lead to mass transfer limitations. |
| Conversion (%) | >90 | >95 | High conversion is achievable with optimized conditions.[1] |
| Diastereomeric Excess (de %) | >90 | >99 | Crucial for the desired stereoisomer.[1] |
| Enantiomeric Excess (ee %) | >99 | >99 | Essential for the final drug's efficacy.[1] |
Downstream Processing: Purification of the Final Product
After the biocatalytic reaction, the product needs to be purified from the reaction mixture, which contains unreacted substrates, by-products, and components from the cell lysate.
Protocol 3: Purification of D-threo-p-Nitrophenylserinol
Materials:
-
Supernatant from the biocatalytic reaction
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
-
Rotary evaporator
Procedure:
-
Extraction: Extract the aqueous supernatant multiple times with an organic solvent such as ethyl acetate. The product will partition into the organic phase.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Chromatography (Optional): If further purification is required, the crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Crystallization: The purified product can be further purified by crystallization from a suitable solvent system (e.g., hot water or ethanol/water mixture) to yield the final product as a crystalline solid.[8]
Conclusion and Future Outlook
The biocatalytic production of this compound offers a highly efficient, stereoselective, and environmentally benign alternative to traditional chemical methods. The use of whole-cell biocatalysts, particularly with engineered aldolases, presents a scalable and cost-effective strategy for the synthesis of this key chloramphenicol precursor. Further advancements in enzyme engineering and process optimization, including the development of continuous flow systems, will continue to enhance the industrial viability of this green chemistry approach.
References
- 1. A new d-threonine aldolase as a promising biocatalyst for highly stereoselective preparation of chiral aromatic β-hydroxy-α-amino acids - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. finechemicals.com.cn [finechemicals.com.cn]
- 6. Process for splitting D,L-Threo-1-P. Nitrophenyl-2-amino-1,3-Propanediol into its optical antipodes - The National Archives of Malta [arkivji.org.mt]
- 7. D-threo-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol [lgcstandards.com]
- 8. chembk.com [chembk.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol Isomers
Welcome to the technical support center for the purification of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol isomers. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the separation of these critical chloramphenicol precursors. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving high purity.
Frequently Asked Questions (FAQs)
Q1: What are the key isomers of this compound and why is their separation critical?
This compound has two chiral centers, leading to four possible stereoisomers which exist as two pairs of diastereomers: the threo pair and the erythro pair. The D-(-)-threo isomer, specifically (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol, is the direct precursor for the synthesis of the broad-spectrum antibiotic Chloramphenicol.[1] The biological activity of Chloramphenicol is highly stereospecific, and other isomers are biologically inactive.[2] Therefore, isolating the correct diastereomer and enantiomer is absolutely critical for pharmaceutical efficacy and safety.
Q2: What are the primary techniques for separating the threo and erythro diastereomers?
The most common and effective techniques are fractional crystallization and column chromatography (including flash chromatography and HPLC).[3]
-
Fractional Crystallization leverages the subtle differences in the solubility of the diastereomers in a specific solvent system. By carefully controlling temperature and concentration, one isomer can be selectively precipitated while the other remains in the mother liquor. This method is particularly advantageous for large-scale separations.[3]
-
Column Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel, C18) and a mobile phase.[3] The slightly different polarities and three-dimensional shapes of the diastereomers cause them to interact differently with the stationary phase, leading to different elution times. This is often the method of choice for achieving very high purity, especially at small to medium scales.[3]
Q3: How do I choose between fractional crystallization and chromatography?
The choice depends on several factors: scale, desired purity, and the specific properties of your isomeric mixture.
| Factor | Best Suited for Crystallization | Best Suited for Chromatography |
| Scale | Large-scale, industrial production | Small to medium-scale (mg to g) |
| Purity | Can be very high, but may require multiple recrystallizations | Typically yields very high purity (>99%) in a single run |
| Development Time | Can be time-consuming to find the right solvent/conditions | Method development can be systematic using TLC or scouting gradients |
| Cost | Generally lower cost for solvents and equipment at scale | Can be expensive due to column, solvent, and instrument costs |
| Mixture Properties | Significant solubility difference between isomers is required | Effective for isomers with very similar properties (co-crystallize) |
A workflow for selecting the appropriate purification strategy is outlined below.
Caption: Purification strategy selection workflow.
Troubleshooting Guide
Problem 1: My diastereomers are co-eluting or show poor separation during column chromatography.
This is a common issue arising from the similar polarities of diastereomers.[3][4] The key is to amplify the subtle differences in their interaction with the stationary and mobile phases.
Causality & Optimization
-
Suboptimal Mobile Phase: The polarity of your eluent may not be ideal for differentiating the isomers. A systematic approach to solvent selection is crucial. The separation of diastereomers is often a matter of trial and error.[4]
-
Solution:
-
Run TLC Plates: Use Thin-Layer Chromatography (TLC) to rapidly screen various solvent systems. A good starting point for normal phase (silica) is a hexane/ethyl acetate or hexane/isopropanol mixture.[3] For reverse phase, begin with acetonitrile/water or methanol/water.[3]
-
Vary Polarity: Adjust the ratio of polar to non-polar solvents. Aim for an Rf value of ~0.2-0.3 for the lower-spotting isomer to ensure good separation on a column.[5]
-
Change Solvents: If adjusting ratios doesn't work, change the solvents entirely. Sometimes, solvents like dichloromethane (DCM), toluene, or chloroform can offer different selectivity due to interactions beyond simple polarity (e.g., pi-stacking with the nitrophenyl ring).[4]
-
-
-
Inadequate Stationary Phase: Standard silica gel might not be providing enough differential interaction.
-
Solution:
-
Switch Column Type: For normal phase, try cyano-based columns.[3] For reverse phase, test different alkyl chain lengths (C8 vs. C18) or a phenyl-hexyl column, which can offer alternative pi-pi interactions.[3]
-
Consider Chiral Columns: While diastereomers are not enantiomers, chiral stationary phases (CSPs) can often provide excellent separation due to their complex three-dimensional structures creating unique interactions.[3]
-
-
Representative HPLC Starting Conditions
The following table provides a starting point for HPLC method development based on literature.
| Stationary Phase | Mobile Phase | Detection | Reference |
| Reversed Phase C18 | Sodium pentanesulfonate, acetonitrile, glacial acetic acid (85:15:1, v/v) | UV at 278 nm | [6] |
| Normal Phase Silica | Hexane/Isopropanol gradient | UV at 278 nm | [3] |
| Reversed Phase C8 | Acetonitrile/Water gradient | UV at 278 nm | [3] |
digraph "Troubleshooting_Chromatography" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];start [label="Poor Resolution", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_mobile [label="Optimize Mobile Phase", shape=box, fillcolor="#FBBC05"]; check_stationary [label="Change Stationary Phase", shape=box, fillcolor="#FBBC05"]; check_params [label="Adjust Flow/Temp", shape=box, fillcolor="#FBBC05"];
vary_ratio [label="Vary Solvent Ratio", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_solvent [label="Try Different Solvents (e.g., DCM, Toluene)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
change_column [label="Switch Column (e.g., C8, Phenyl, Cyano)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; try_chiral [label="Use Chiral Stationary Phase", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
lower_flow [label="Decrease Flow Rate", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_temp [label="Vary Column Temperature", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
success [label="Improved Resolution", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> {check_mobile; check_stationary; check_params}; check_mobile -> {vary_ratio; change_solvent}; check_stationary -> {change_column; try_chiral}; check_params -> {lower_flow; change_temp};
{vary_ratio, change_solvent, change_column, try_chiral, lower_flow, change_temp} -> success; }
Caption: Troubleshooting flowchart for poor chromatographic resolution.
Problem 2: I am unable to separate my diastereomers by fractional crystallization; either everything crashes out or nothing crystallizes.
This indicates an unsuitable solvent choice or improper control over the crystallization kinetics. The ideal solvent will dissolve both diastereomers at a high temperature but will have a significantly different solubility for each at a lower temperature.[3]
Causality & Optimization
-
Unsuitable Solvent: The chosen solvent does not sufficiently differentiate between the solubilities of the threo and erythro isomers.
-
Solution: Conduct a thorough solvent screen. This is the most critical step for successful crystallization. Recrystallization is a common and vital purification step for active pharmaceutical ingredients (APIs).[7]
-
Experimental Protocol: Screening for an Optimal Crystallization Solvent
-
Preparation: Place a small amount (~20 mg) of your diastereomeric mixture into several different test tubes.
-
Solvent Selection: To each tube, add a different solvent from various classes (e.g., alcohols like ethanol or isopropanol; esters like ethyl acetate; ketones like acetone; ethers like diethyl ether; and mixed solvent systems like alcohol-ether). A patent for chloramphenicol synthesis specifies an alcohol-ether mixed solvent for recrystallization.[8]
-
Dissolution: Add the chosen solvent dropwise while heating and agitating until the solid just dissolves. Note the approximate volume of solvent used.
-
Cooling (Kinetic Control): Allow the solutions to cool slowly to room temperature. Do not disturb the tubes. Slow cooling is critical to allow for the selective crystallization of the less soluble isomer.
-
Inducing Crystallization: If no crystals form, try scratching the inside of the test tube with a glass rod or adding a seed crystal (if available). If still unsuccessful, move the tubes to a refrigerator (4°C) and then a freezer (-20°C).[3]
-
Analysis (Self-Validation):
-
Collect any crystals that form by filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals and analyze their diastereomeric purity by HPLC or NMR.
-
Crucially, also concentrate the mother liquor (the remaining solution) and analyze its composition. A successful separation will show an enrichment of one diastereomer in the crystals and an enrichment of the other in the mother liquor.
-
-
Recrystallization: If the purity is not satisfactory, a second recrystallization of the obtained crystals may be necessary to achieve the desired purity.[3]
Problem 3: My yield is very low after purification.
Low yield can result from losses during transfers, incomplete crystallization, or using an overly aggressive purification method.
Causality & Optimization
-
Loss in Mother Liquor (Crystallization): The desired isomer may have significant solubility even at low temperatures, leading to product loss in the filtrate.
-
Solution: After filtering your first crop of crystals, try to concentrate the mother liquor and cool it further to obtain a second, potentially less pure, crop. This second crop can be combined with a future crude batch for re-purification.
-
-
Broad Peaks (Chromatography): If your peaks are very broad during column chromatography, the collected fractions will be dilute, leading to losses during solvent evaporation.
-
Solution:
-
Check Sample Loading: Ensure your initial sample is dissolved in a minimal amount of a strong solvent and is properly loaded onto the column.
-
Optimize Mobile Phase: As discussed in Problem 1, a better mobile phase can lead to sharper peaks. Adding a small percentage (e.g., 1%) of a very polar solvent like methanol can sometimes sharpen bands.[4]
-
Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve peak shape.[3]
-
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. CN102399160A - Synthesis method of chloramphenicol - Google Patents [patents.google.com]
Technical Support Center: Stability of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol
Welcome to the technical support center for 2-Amino-1-(4-nitrophenyl)propane-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered in the laboratory. Here, we provide in-depth FAQs, troubleshooting workflows, and validated protocols to ensure the integrity of your experiments and formulations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the appearance and stability of this compound in solution.
Q1: What is this compound, and why has it appeared in my solution?
A: this compound is the primary and most significant hydrolytic degradation product of the antibiotic Chloramphenicol (CAP).[1][2] Its presence in a solution that originally contained pure CAP is a definitive indicator that the parent drug has undergone degradation. The core chemical reaction is the hydrolysis of the amide bond in the CAP molecule, which cleaves it into this diol and dichloroacetic acid. This process leads to a direct loss of the antibiotic's potency.[3] Therefore, monitoring for the presence of this diol is critical in quality control and stability studies of CAP-containing formulations.[4]
Q2: What are the primary factors that cause Chloramphenicol to degrade into this compound?
A: The stability of Chloramphenicol in solution is not absolute and is highly susceptible to environmental conditions. The primary factors that accelerate its degradation are:
-
pH: This is the most critical factor. Hydrolysis of CAP is catalyzed by both acids and bases, but the rate is significantly faster in alkaline (basic) conditions.[2][5] Degradation rates increase considerably at pH levels below 5 and, most notably, above pH 8.[5][6] Studies have shown that under alkaline stress (e.g., 0.1 N NaOH), CAP can degrade completely, with the diol being the major resulting product.[2]
-
Temperature: Elevated temperatures significantly accelerate the rate of hydrolysis.[7] The degradation process follows first-order kinetics, and the rate can increase 1.5- to 2.9-fold for each 10°C rise in temperature.[5][6][8] This is why refrigeration (2-8°C) is a standard storage recommendation for many CAP solutions, especially ophthalmic preparations.[7][9]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.[10][11] While hydrolysis is often the main pathway, photolysis can lead to the formation of the diol and other related substances, complicating the degradation profile.
Q3: Is the this compound degradant itself stable in solution?
A: As the end product of CAP hydrolysis, this compound is chemically more stable than its parent compound under the conditions that lead to its formation (e.g., high pH). The amide bond in CAP is the primary site of instability, and once that is cleaved, the resulting amino alcohol structure of the diol is comparatively robust. However, like most organic molecules with amino and hydroxyl groups, it can be susceptible to oxidative degradation or further reactions under harsh conditions (e.g., strong oxidizing agents, extreme pH, or high-intensity UV exposure), but these are generally less of a concern during typical experimental and storage conditions.
Q4: What is the scientific and practical impact of this degradation on my work?
A: The consequences of CAP degradation are significant for both research and clinical applications:
-
Loss of Potency: The formation of the diol signifies a corresponding loss of the active pharmaceutical ingredient, CAP. This reduces the therapeutic efficacy of the formulation and can lead to failed experiments or, in a clinical context, treatment failure.[12]
-
Altered Bioavailability/Toxicity: The degradation product has different physicochemical properties than the parent drug, which can alter its behavior in a biological system. While the diol itself is generally considered less active, the presence of impurities can have unforeseen toxicological effects.[12]
Q5: How can I proactively prevent or minimize the formation of this compound in my solutions?
A: Preventing degradation is key. The following lab practices are essential:
-
Strict pH Control: Maintain the pH of your solutions within a stable range, ideally between pH 5 and 7, where the hydrolysis rate is at its minimum.[5][6] Use buffered systems where appropriate, especially for long-term storage.
-
Refrigerated Storage: Store all CAP stock solutions and formulations at refrigerated temperatures (2-8°C) unless specified otherwise.[7] Avoid repeated freeze-thaw cycles.
-
Protection from Light: Use amber vials or wrap containers in aluminum foil to protect solutions from light exposure, thereby preventing photodegradation.[11]
-
Use Freshly Prepared Solutions: For sensitive experiments, prepare solutions fresh from solid material whenever possible. If stock solutions must be stored, they should be dated and their stability periodically checked.
-
Solvent Selection: While aqueous solutions are common, consider less hydrolytic solvent systems for long-term storage if your experimental design allows. For instance, formulating CAP in microemulsions has been shown to remarkably increase its stability by shielding it from bulk water.[13]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the stability of Chloramphenicol and the presence of its diol degradant.
Problem: I've detected an unexpected peak in my HPLC analysis of a Chloramphenicol solution that I suspect is this compound.
This is a common scenario indicating potential sample degradation. Follow this workflow to diagnose and solve the problem.
Workflow: Investigating Unexpected Peaks in CAP Analysis
Caption: Troubleshooting workflow for identifying and addressing CAP degradation.
Section 3: Protocols and Methodologies
For accurate quantification and stability assessment, a validated, stability-indicating analytical method is required.
Protocol 1: Stability-Indicating RP-HPLC Method for CAP and its Diol Degradant
This method is adapted from established procedures for the simultaneous determination of Chloramphenicol and this compound.[4][14]
Objective: To resolve and quantify Chloramphenicol from its primary hydrolytic degradant.
1. Materials & Equipment:
-
HPLC system with UV Detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Chloramphenicol Reference Standard
-
This compound Reference Standard[15]
-
Acetonitrile (HPLC grade)
-
Sodium pentanesulfonate
-
Glacial Acetic Acid (ACS grade)
-
Ultrapure water
2. Chromatographic Conditions:
-
Mobile Phase: Prepare a mixture of 0.012 M sodium pentanesulfonate solution, acetonitrile, and glacial acetic acid in a ratio of 85:15:1 (v/v/v). Filter through a 0.45 µm filter and degas before use.
-
Flow Rate: 1.5 - 2.0 mL/min (adjust for optimal resolution)
-
Column Temperature: Ambient (or controlled at 25°C)
-
Detection Wavelength: 278 nm
-
Injection Volume: 10-20 µL
3. Standard & Sample Preparation:
-
Standard Stock Solutions (e.g., 1 mg/mL): Accurately weigh and dissolve reference standards in the mobile phase or a suitable diluent like methanol.
-
Working Standards: Prepare a mixed working standard containing both CAP and the diol by diluting the stock solutions with the mobile phase to a concentration within the expected linear range (e.g., 0.1 mg/mL for CAP, and lower for the diol).
-
Sample Preparation: Dilute the test solution with the mobile phase to bring the expected CAP concentration into the calibration range.
4. Analysis & System Suitability:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the mixed working standard. The system is suitable if:
-
The resolution between the diol and CAP peaks is > 2.0.
-
The tailing factor for each peak is < 1.5.
-
The relative standard deviation (RSD) for replicate injections is < 2.0%.
-
-
Inject samples and standards to construct a calibration curve and quantify the amounts of CAP and the diol in the unknown samples.
Protocol 2: Forced Degradation Study Workflow
Forced degradation (or stress testing) is essential for identifying potential degradation products and confirming that your analytical method is "stability-indicating."
Objective: To intentionally degrade Chloramphenicol under various stress conditions to produce its degradants and validate the specificity of the analytical method.
Caption: Workflow for a forced degradation study of Chloramphenicol.
Section 4: Data Summaries
The following tables provide quantitative data to guide experimental design and storage decisions.
Table 1: Influence of pH and Temperature on Chloramphenicol Hydrolysis
This table summarizes kinetic data from literature, illustrating the dramatic effect of pH and temperature on stability.[5][6]
| Temperature | pH | Condition | Half-Life (t½) |
| 60°C | 4 | Acid-Catalyzed | ~10.7 days |
| 60°C | 7 | Neutral | ~20.4 days |
| 60°C | 9 | Base-Catalyzed | ~5.8 days |
| 25°C | 4-9 | Ambient | Stable, no observable hydrolysis |
Note: Data are approximate and synthesized from published studies. Actual rates depend on buffer species and ionic strength.
Table 2: Recommended Storage Conditions for Chloramphenicol Solutions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2 - 8°C (Refrigerated) | Minimizes thermal degradation. Storing at room temperature (25°C) may be acceptable for short periods, but accelerated studies show degradation starts to become significant after 2 months at 55°C.[9][16] |
| pH | 5.0 - 7.0 | This is the pH range of maximum stability, avoiding significant acid or base-catalyzed hydrolysis.[5][6] |
| Container | Amber glass or opaque plastic | Prevents photodegradation from ambient and UV light.[11] |
| Solvent | Buffered aqueous solution or appropriate organic solvent | Buffers resist pH shifts that can accelerate degradation. For long-term archival, consider non-aqueous solvents where solubility and the experimental design permit. |
| Shelf-Life | Prepare fresh. If stored, validate stability for the intended duration. | Ophthalmic solutions may be stable for 3-4 months, but this is formulation-dependent.[1] For analytical standards, stability should be periodically verified. |
Section 5: References
-
Lofrano, G., et al. (2016). Photocatalytic degradation of the antibiotic chloramphenicol and effluent toxicity effects. Journal of Environmental Management, 168, 146-152. Available at: --INVALID-LINK--
-
Leach, R. H., & Jones, T. M. (1971). A stability study of chloramphenicol in topical formulations. Journal of Pharmacy and Pharmacology, 23(S1), 1S-9S. Available at: --INVALID-LINK--
-
Mitchell, S. M., et al. (2015). Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin. Chemosphere, 134, 567-573. Available at: --INVALID-LINK--
-
Yugatama, A., et al. (2024). Degradation and stability testing of chloramphenicol ear drops using derivative spectrophotometry combined with chemometrics. Journal of Research in Pharmacy, 28(2), 744-754. Available at: --INVALID-LINK--
-
Al-Aani, H., & Alnukkary, Y. (2016). The Physical, Chemical, and Microbiological Stability of Chloramphenicol Ophthalmic Solution. Libyan International Medical University Journal, 1(1), 22-26. Available at: --INVALID-LINK--
-
Leung, D., et al. (2018). Thermal degradation of chloramphenicol in model solutions, spiked tissues and incurred samples. Food Control, 91, 230-237. Available at: --INVALID-LINK--
-
Zheng, W., et al. (2019). Hydrolysis of Chloramphenicol Catalyzed by Clay Minerals under Nonaqueous Conditions. Environmental Science & Technology, 53(17), 10215-10223. Available at: --INVALID-LINK--
-
Zhao, S., et al. (2007). Studies on the stability of the chloramphenicol in the microemulsion free of alcohols. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 302(1-3), 564-569. Available at: --INVALID-LINK--
-
Mitchell, S. M., et al. (2015). Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin. PubMed, National Center for Biotechnology Information. Available at: --INVALID-LINK--
-
Trovó, A. G., et al. (2014). Photolytic Degradation of Chloramphenicol in Different Aqueous Matrices Using Artificial and Solar Radiation: Reaction Kinetics and Initial Transformation Products. Journal of the Brazilian Chemical Society, 25(10), 1856-1864. Available at: --INVALID-LINK--
-
Patsnap Synapse. (2024). What is the mechanism of Chloramphenicol Palmitate?. Available at: --INVALID-LINK--
-
JoVE. (n.d.). Phase I Reactions: Hydrolytic Reactions. Journal of Visualized Experiments. Available at: --INVALID-LINK--
-
Quora. (2022). Why does chloramphenicol have to be refrigerated?. Available at: --INVALID-LINK--
-
JoVE. (n.d.). Phase I Reactions: Hydrolytic Reactions. Journal of Visualized Experiments. Available at: --INVALID-LINK--
-
Al-Aani, H., & Alnukkary, Y. (2016). The physical, chemical, and microbiological stability of chloramphenicol ophthalmic solution. Thieme E-Books & E-Journals. Available at: --INVALID-LINK--
-
Chowdhury, S. R., et al. (2008). To what extent does a lack of refrigeration of generic chloramphenicol eye-drops used in India decrease their purity and what are the clinical implications?. British Journal of Ophthalmology, 92(2), 283-285. Available at: --INVALID-LINK--
-
Chowdhury, S. R., et al. (2008). To what extent does a lack of refrigeration of generic chloramphenicol eye-drops used in India decrease their purity and what are the clinical implications?. British Journal of Ophthalmology, 92(2), 283-285. Available at: --INVALID-LINK--
-
Al-Aani, H., & Alnukkary, Y. (2012). Analysis of Chloramphenicol and Its Related Compound this compound by Reversed-Phase High-Performance Liquid Chromatography with UV Detection. Chromatography Research International, 2012, 541013. Available at: --INVALID-LINK--
-
Gielen, J. W., & de Jong, J. (1983). HPLC determination of chloramphenicol degradation in eye drops. Pharmaceutisch Weekblad Scientific Edition, 5(3), 95-101. Available at: --INVALID-LINK--
-
Al-Aani, H., & Alnukkary, Y. (2012). Analysis of Chloramphenicol and Its Related Compound this compound by Reversed-Phase High-Performance Liquid Chromatography with UV Detection. SciSpace. Available at: --INVALID-LINK--
-
Musharraf, S. G., et al. (2012). Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations. ResearchGate. Available at: --INVALID-LINK--
-
Gielen, J. W., & de Jong, J. (1983). HPLC determination of chloramphenicol degradation in eye drops. PubMed. Available at: --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound British Pharmacopoeia (BP) Reference Standard. Available at: --INVALID-LINK--
References
- 1. academic.oup.com [academic.oup.com]
- 2. journal.uii.ac.id [journal.uii.ac.id]
- 3. Video: Phase I Reactions: Hydrolytic Reactions [jove.com]
- 4. scispace.com [scispace.com]
- 5. d.docksci.com [d.docksci.com]
- 6. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. Thermal degradation of chloramphenicol in model solutions, spiked tissues and incurred samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. HPLC determination of chloramphenicol degradation in eye drops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bjo.bmj.com [bjo.bmj.com]
- 13. Studies on the stability of the chloramphenicol in the microemulsion free of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound British Pharmacopoeia (BP) Reference Standard 2964-48-9 [sigmaaldrich.com]
- 16. Thieme E-Journals - Libyan International Medical University Journal / Abstract [thieme-connect.com]
Technical Support Center: Overcoming Challenges in the Scale-Up of p-Nitrophenylserinol Production
Welcome to the technical support center for the synthesis and scale-up of p-nitrophenylserinol. This guide is designed for researchers, chemists, and drug development professionals who are transitioning the production of this critical chloramphenicol intermediate from bench-scale to larger, pilot, or industrial scales.[1][2] As a seasoned application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to troubleshoot and optimize your process effectively.
The scale-up of any chemical synthesis is rarely a linear process. Issues that are manageable at the milligram or gram scale can become significant obstacles at the kilogram scale, impacting yield, purity, and cost-effectiveness.[3][4] This document addresses the most common challenges encountered in p-nitrophenylserinol production, offering a structured, question-and-answer-based approach to problem-solving.
Core Synthesis Pathway: An Overview
The most prevalent method for synthesizing p-nitrophenylserinol involves an aldol-type condensation reaction between p-nitrobenzaldehyde and glycine, often facilitated by a base. The primary challenge lies in controlling the stereochemistry to favor the desired (1R, 2R)- or (1S, 2S)-threo diastereomer, which is the direct precursor to active chloramphenicol.
Below is a generalized workflow for the synthesis, highlighting critical control points that are crucial during scale-up.
Caption: Generalized workflow for p-nitrophenylserinol synthesis.
Troubleshooting Guide
This section is structured to address specific problems you may encounter during your experiments. Each answer provides a causal explanation and actionable solutions.
Q1: My overall yield is significantly lower on a larger scale than in my lab-scale experiments. What are the likely causes and how can I fix this?
A1: A drop in yield during scale-up is a classic challenge, often stemming from issues with mass and heat transfer.[3] Here’s a breakdown of the common culprits and how to address them:
-
Causality 1: Inefficient Mixing & Mass Transfer: In larger reactors, achieving a homogeneous mixture is more difficult. Pockets of high reactant concentration or poor suspension of reagents can lead to an increase in side reactions, such as the Cannizzaro reaction of p-nitrobenzaldehyde or polymerization.
-
Solution:
-
Optimize Agitation: Switch from magnetic stirring to overhead mechanical stirring. The impeller type (e.g., pitched-blade turbine, anchor) and stirring speed (RPM) must be optimized to ensure the entire reaction volume is well-mixed without causing excessive shear.
-
Controlled Reagent Addition: Instead of adding the base all at once, use a syringe pump or addition funnel for slow, subsurface addition. This maintains a low localized concentration of the base, minimizing side reactions.
-
-
-
Causality 2: Poor Temperature Control (Exotherms): The condensation reaction is exothermic. A larger reaction volume has a lower surface-area-to-volume ratio, making it harder to dissipate heat. Uncontrolled temperature spikes can drastically increase the rate of side reactions and promote product degradation.
-
Solution:
-
Jacketed Reactor: Use a reactor with a cooling jacket and a circulating chiller. Monitor both the internal reaction temperature and the jacket temperature.
-
Slower Addition Rate: The rate of base addition should be dictated by the cooling system's capacity to maintain the setpoint temperature. If you observe a temperature spike, immediately slow down or pause the addition.
-
-
-
Causality 3: Suboptimal Stoichiometry: The ideal molar ratio of reactants may shift slightly upon scale-up due to changes in mixing efficiency and reaction kinetics.
-
Solution: Perform a Design of Experiments (DoE) at the pilot scale to re-optimize the molar ratios of glycine and base relative to p-nitrobenzaldehyde. Small adjustments can often lead to significant yield improvements.
-
Q2: I'm struggling to control the diastereoselectivity (threo/erythro ratio). How can I improve the formation of the desired threo isomer?
A2: Achieving high diastereoselectivity is critical for the efficiency of the overall chloramphenicol synthesis. The formation of the threo versus the erythro isomer is governed by the thermodynamics and kinetics of the aldol addition and the subsequent protonation step.
-
Causality 1: Reaction Temperature: Higher temperatures often lead to a loss of stereocontrol, favoring the thermodynamically more stable product, which may not be the desired isomer, or simply increasing side reactions that complicate purification.[3]
-
Solution: Run the reaction at lower temperatures (e.g., 0-15°C). While this may slow the reaction rate, it significantly enhances diastereoselectivity. The energy difference between the transition states leading to the different diastereomers is more pronounced at lower temperatures.
-
-
Causality 2: Solvent and Base Selection: The choice of solvent and base influences the geometry of the intermediate enolate and the transition state of the reaction.
-
Solution:
-
Solvent System: Protic solvents like methanol or ethanol are commonly used. The solvent can influence the solvation of the transition state. Experiment with different solvent systems, including mixed aqueous-organic systems, to find the optimal balance for selectivity.
-
Base Strength: Weaker bases may offer better kinetic control. If you are using a strong base like NaOH, consider switching to a milder organic base like triethylamine (Et₃N) to see if it improves the diastereomeric ratio.
-
-
-
Alternative Approach: Enzymatic Synthesis: For ultimate stereocontrol, consider a biocatalytic approach. L-threonine aldolases (LTAs) can catalyze the condensation of glycine and p-nitrobenzaldehyde to produce the L-threo isomer with extremely high stereoselectivity, often exceeding 99%.[5] This route eliminates the need for chiral separation later on and is an increasingly viable option for industrial production.
Q3: My final product is contaminated with several impurities. What are they and how can I remove them?
A3: Organic impurities are common and can arise from starting materials, side reactions, or degradation.[6] Identifying them is the first step to effective removal.
| Potential Impurity | Origin | Identification (TLC/HPLC) | Removal Strategy |
| p-Nitrobenzaldehyde | Unreacted starting material | Appears as a less polar spot/peak than the product. | Wash the crude product with a non-polar solvent like hexane or diethyl ether where the aldehyde is more soluble. |
| Erythro Isomer | Non-selective reaction | Often runs very close to the threo isomer. May require chiral HPLC for separation. | Fractional crystallization. The two diastereomers often have different solubilities in specific solvent systems. |
| Cannizzaro Products | Disproportionation of p-nitrobenzaldehyde in strong base. | p-nitrobenzyl alcohol and p-nitrobenzoic acid. The acid can be removed with a bicarbonate wash. | Maintain low temperature and use slow base addition to minimize. Purify via recrystallization. |
| Glycine Dimers/Polymers | Self-condensation of glycine under basic conditions. | Polar impurities, may remain at the baseline in TLC. | Highly soluble in water. Will be removed during aqueous work-up and recrystallization. |
Q4: What is the most effective and scalable method for purifying p-nitrophenylserinol?
A4: For large-scale production, purification methods must be robust, cost-effective, and scalable. While chromatography can be used for very high purity standards, it is often not feasible for bulk production.[3]
Recrystallization is the method of choice. The key is a systematic approach to solvent selection and execution.
Protocol: Scalable Recrystallization of p-Nitrophenylserinol
-
Solvent Screening: The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature or below. Common choices include water, ethanol, methanol, or mixtures thereof.
-
Dissolution: In a suitably sized reactor, add the chosen solvent to the crude p-nitrophenylserinol. Heat the mixture with stirring until all the solid dissolves. Aim for a saturated or near-saturated solution to maximize recovery.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon (0.5-1% w/w) and stir for 15-30 minutes at temperature. Filter the hot solution through a pad of celite to remove the carbon.
-
Controlled Cooling (Crucial for Purity): This is the most critical step.
-
Slow Cooling: Allow the solution to cool slowly to room temperature without agitation. This encourages the formation of large, well-defined crystals, which tend to exclude impurities.
-
Ice Bath: Once the solution has reached room temperature and crystal formation has begun, cool it further in an ice bath for at least 1-2 hours to maximize precipitation.
-
-
Filtration and Washing: Collect the crystals by filtration (e.g., using a Nutsche filter-dryer at scale). Wash the filter cake with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Troubleshooting Decision Flowchart
If you encounter an issue, follow this logical path to diagnose and resolve the problem.
Caption: A logical decision tree for troubleshooting common issues.
Frequently Asked Questions (FAQs)
-
FAQ 1: What are the primary synthesis routes for p-nitrophenylserinol? The most common route is the base-catalyzed aldol condensation of p-nitrobenzaldehyde with glycine. Variations exist in the choice of base, solvent, and temperature. An increasingly popular alternative is the use of enzymes like L-threonine aldolase, which offers superior stereocontrol.[5]
-
FAQ 2: What are the main safety precautions when handling p-nitrobenzaldehyde? p-Nitrobenzaldehyde is a hazardous substance. Always consult the Material Safety Data Sheet (MSDS) before use.[7] Key precautions include:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (nitrile is a good choice), and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes. It is a skin and eye irritant.
-
Keep away from strong oxidizing agents and bases.
-
-
FAQ 3: Can enzymatic synthesis be a viable alternative for industrial scale-up? Yes, absolutely. Biocatalysis is becoming a mainstream technology in pharmaceutical manufacturing due to its high selectivity, mild reaction conditions (reducing energy costs and side reactions), and environmentally friendly nature (using water as a solvent). For p-nitrophenylserinol, using an engineered L-threonine transaldolase has been shown to achieve high substrate conversion (98.3%) and excellent diastereoselectivity (99.2% syn de).[5] The main challenges for scaling up biocatalysis are enzyme cost, stability, and downstream processing to remove the enzyme from the product.
-
FAQ 4: How do I properly characterize the final product to confirm its identity and purity? A combination of analytical techniques should be used:
-
Melting Point: Compare the observed melting point with the literature value. A sharp melting point is indicative of high purity.
-
Spectroscopy:
-
¹H and ¹³C NMR: Confirms the chemical structure and can be used to assess isomeric purity.
-
FTIR: Shows characteristic functional group peaks (e.g., -OH, -NO₂, aromatic C-H).
-
-
Chromatography:
-
HPLC: The primary tool for assessing purity. An area percentage of >99% is typically desired. Chiral HPLC methods can be developed to determine the diastereomeric and enantiomeric purity.
-
TLC: A quick and easy method for monitoring reaction progress and checking for gross impurities.
-
-
References
- 1. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
Technical Support Center: Mobile Phase Optimization for 2-Amino-1-(4-nitrophenyl)propane-1,3-diol HPLC Analysis
Welcome to the technical support hub for the chromatographic analysis of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol. This guide is designed for researchers, analytical scientists, and drug development professionals to provide expert insights and practical solutions for optimizing High-Performance Liquid Chromatography (HPLC) methods for this specific analyte. As a key intermediate in the synthesis of compounds like chloramphenicol, its robust and accurate quantification is critical.[1][2][3]
This document is structured into two main sections: a Troubleshooting Guide to address specific experimental issues and a Frequently Asked Questions (FAQ) section for broader concepts in method development.
Understanding the Analyte: Key Physicochemical Properties
This compound is a polar molecule containing a primary amine (a basic functional group) and two hydroxyl groups.[4] This structure presents a unique set of challenges and opportunities in reversed-phase HPLC.
-
Primary Amine (Basic): The amino group is the most critical functionality to consider. Its pKa dictates its ionization state at a given mobile phase pH. This directly influences retention, selectivity, and, most importantly, peak shape.[5]
-
Polarity: With two hydroxyl groups and an amino group, the molecule is quite polar, which can lead to poor retention on traditional C18 columns if the mobile phase is not optimized correctly.
-
UV Chromophore: The 4-nitrophenyl group provides a strong chromophore, making UV detection a straightforward and sensitive choice, typically around 278 nm.[6]
| Property | Value / Characteristic | Implication for HPLC Method Development |
| Molecular Formula | C₉H₁₂N₂O₄ | --- |
| Molecular Weight | 212.20 g/mol [4] | --- |
| Key Functional Groups | Primary Amine, Two Hydroxyls, Nitroaromatic | The basic amine is prone to secondary interactions with column silanols, causing peak tailing. The hydroxyls contribute to overall polarity. |
| Predicted logP | -0.7[4] | Indicates high polarity, suggesting that a mobile phase with a lower organic content will be needed to achieve adequate retention. |
| pKa | Not readily published, but the primary amine is expected to be basic (pKa likely in the 7.5-9.0 range, similar to other primary amino alcohols). | Mobile phase pH control is critical . The pH must be carefully selected to ensure a consistent ionization state for reproducible retention and good peak shape. |
Troubleshooting Guide
This section addresses common problems encountered during the HPLC analysis of this compound in a question-and-answer format.
Question 1: Why is my peak for this compound showing significant tailing?
Answer:
Peak tailing is the most common issue for basic compounds like this analyte. It occurs when the analyte has more than one mechanism of retention, primarily the desired hydrophobic interaction and an undesirable secondary ionic interaction.[7][8]
Potential Causes & Solutions:
-
Secondary Silanol Interactions (Most Common Cause):
-
Mechanism: The silica backbone of most reversed-phase columns has residual acidic silanol groups (Si-OH). At mid-range pH (approx. 3-7), these silanols are deprotonated (Si-O⁻) and can interact strongly with the protonated, positively charged form of your basic analyte (R-NH₃⁺). This strong, secondary ionic interaction leads to delayed elution for some analyte molecules, causing a tailed peak.[8][9]
-
Solutions:
-
Operate at Low pH (e.g., pH 2.5-3.5): By lowering the mobile phase pH, you protonate the silanol groups (Si-OH), neutralizing their negative charge. This minimizes the secondary ionic interaction, leading to a more symmetrical peak.[8][9] Use a buffer like 0.1% formic acid or a phosphate buffer.
-
Operate at High pH (e.g., pH 8-10): Alternatively, at a high pH (well above the silanol pKa), you suppress the ionization of the analyte's amino group, making it neutral (R-NH₂). A neutral analyte will not engage in ionic interactions.[10][11] Caution: This requires a pH-stable column (e.g., hybrid silica or polymer-based) to prevent dissolution of the silica support.[12]
-
Use a Highly Deactivated Column: Modern columns often feature advanced end-capping or hybrid particle technology to shield the residual silanols. Using a column specifically marketed for the analysis of basic compounds can significantly improve peak shape.[7]
-
-
-
Column Overload:
-
Mechanism: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion that often manifests as tailing.
-
Solution: Dilute your sample and reinject. If the peak shape improves and the tailing factor decreases, you were likely overloading the column.[7]
-
-
Column Bed Deformation:
-
Mechanism: A void at the column inlet or a partially blocked frit can disrupt the sample path, causing band broadening and tailing.[7][8]
-
Solution: First, try reversing and flushing the column (if the manufacturer allows). If this doesn't work, the column may need to be replaced. Using a guard column is a cost-effective way to protect the analytical column from particulates and strongly retained matrix components.[13]
-
Question 2: My analyte is eluting too early (poor retention), close to the solvent front. How can I increase its retention time?
Answer:
Poor retention occurs when the analyte is too polar for the current chromatographic conditions and spends more time in the mobile phase than interacting with the stationary phase.
Potential Causes & Solutions:
-
High Organic Content in Mobile Phase:
-
Mechanism: The organic solvent (e.g., acetonitrile, methanol) is the "strong" solvent in reversed-phase HPLC. A higher percentage of it will decrease retention.
-
Solution: Systematically decrease the percentage of the organic modifier in your mobile phase. A 10% decrease in organic content can be expected to increase the retention factor (k) by 2 to 3 times.[14]
-
-
Mobile Phase pH is Suboptimal:
-
Mechanism: For a basic compound, retention is highly dependent on its ionization state. When the analyte is protonated (R-NH₃⁺) at a pH below its pKa, it is more polar and less retained on a C18 column.[5][15]
-
Solution: Increase the mobile phase pH. Moving the pH towards or above the analyte's pKa will increase the proportion of the neutral, less polar form (R-NH₂), which will interact more strongly with the hydrophobic stationary phase and increase retention.[5] For example, changing from pH 3 to pH 7 could dramatically increase retention.
-
-
Use of an Ion-Pairing Reagent:
-
Mechanism: If adequate retention cannot be achieved by adjusting pH or organic content, an ion-pairing reagent can be used. These are molecules with a charged head group and a hydrophobic tail (e.g., sodium pentanesulfonate).[6] The reagent pairs with the charged analyte, forming a neutral, hydrophobic complex that is well-retained on the column.[16]
-
Solution: A published method for this analyte uses sodium pentanesulfonate in the mobile phase to achieve good separation.[6] Add an ion-pairing reagent at a concentration of 5-10 mM to the aqueous portion of the mobile phase. Note that ion-pairing reagents require long equilibration times and may permanently modify the column.
-
Question 3: My retention times are drifting from one injection to the next. What causes this instability?
Answer:
Retention time instability is a critical issue for method robustness and indicates that one or more chromatographic parameters are not under control.
Potential Causes & Solutions:
-
Inadequate Column Equilibration:
-
Mechanism: The column needs sufficient time to equilibrate with the mobile phase, especially when changing mobile phase composition or using additives like buffers or ion-pairing reagents.
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase before the first injection. Monitor the baseline and system pressure; they should be stable before you begin the analysis.
-
-
Mobile Phase pH is Too Close to Analyte pKa:
-
Mechanism: The region of greatest retention change occurs when the mobile phase pH is close to the analyte's pKa (pH ≈ pKa).[16][17] In this range, very small changes in pH (e.g., from CO₂ absorption from the air) can cause significant shifts in the degree of ionization and, consequently, large shifts in retention time.
-
Solution: For a robust method, adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa.[5][17] This places the analyte in a fully ionized or fully non-ionized state, where retention is stable against minor pH fluctuations.
-
-
Poorly Prepared or Unstable Mobile Phase:
-
Mechanism: Buffers can lose their effectiveness over time. Volatile components (like formic acid or triethylamine) can evaporate, changing the mobile phase composition and pH.
-
Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation and absorption of atmospheric CO₂, which can lower the pH of unbuffered or basic mobile phases. Ensure all mobile phase components are fully dissolved and the solution is well-mixed.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for mobile phase development for this analyte?
A robust starting point would be a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) with a gradient elution.
-
Mobile Phase A: 20 mM potassium phosphate buffer, adjusted to pH 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile (or Methanol).
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and increase linearly to 50-70% over 10-15 minutes.
-
Rationale: The low pH (pH 3.0) will ensure the analyte is fully protonated and the column's silanol groups are also protonated, minimizing peak tailing.[12] The gradient will help elute the analyte in a reasonable time with good peak shape. From this starting point, you can adjust the gradient slope or switch to an isocratic method once the approximate elution conditions are known.
Q2: Should I use Acetonitrile or Methanol as the organic modifier?
Both are common choices, but they can offer different selectivity.
-
Acetonitrile (ACN): Generally has a lower viscosity (leading to lower backpressure) and is a weaker solvent than methanol for many compounds in reversed-phase HPLC.[18] It is often the first choice.
-
Methanol (MeOH): Is a protic solvent and can engage in hydrogen bonding interactions, which can sometimes provide unique selectivity compared to ACN. It is also typically less expensive.[11]
Recommendation: Start with acetonitrile. If you have issues with co-eluting impurities, developing the method with methanol is a powerful way to change the separation selectivity.
Q3: How do I choose the right buffer and concentration?
-
Buffer Selection: Choose a buffer whose pKa is within +/- 1 pH unit of your target mobile phase pH to ensure maximum buffering capacity.[16]
-
For low pH (2.5-3.5): Phosphate or Formate buffers are excellent choices.
-
For mid-pH (4-6): Acetate buffers are common.
-
For high pH (8-10): Phosphate, Borate, or Ammonium buffers can be used, but require a pH-stable column.
-
-
Buffer Concentration: A concentration of 10-50 mM is typically sufficient.[9] A lower concentration is better for MS compatibility, while a higher concentration provides more buffering capacity and can help mask silanol interactions, but may increase system backpressure.[7]
Q4: How can I systematically optimize the mobile phase?
A systematic approach saves time and ensures a robust final method. The following workflow is recommended.
Systematic Mobile Phase Optimization Workflow
Caption: A logical workflow for systematic mobile phase optimization.
Experimental Protocol: pH Screening
-
Prepare Buffers: Prepare three aqueous mobile phases (Mobile Phase A) at different pH values. For example:
-
A1: 0.1% Formic Acid in Water (pH ~2.7)
-
A2: 20 mM Ammonium Acetate in Water (pH ~7.0)
-
A3: 20 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 (use a pH-stable column for this).
-
-
Prepare Organic Phase: Use 100% Acetonitrile as Mobile Phase B.
-
Run Screening Gradient: For each aqueous phase, run a fast, generic gradient (e.g., 5% to 95% B in 10 minutes).
-
Evaluate Results: Compare the chromatograms from the three pH values. Assess:
-
Peak Shape: Which pH provides the most symmetrical peak for the analyte?
-
Retention: How does pH affect the retention time?
-
Selectivity: How does the elution order and resolution from nearby impurities change with pH?
-
-
Select pH: Choose the pH that provides the best combination of peak shape and selectivity for the next stage of optimization.
References
- 1. (1S,2S)-(+)-2-氨基-1-(4-硝基苯基)-1,3-丙二醇 British Pharmacopoeia (BP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound [lgcstandards.com]
- 4. Chloramphenicol base | C9H12N2O4 | CID 69745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. uhplcs.com [uhplcs.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. pharmaguru.co [pharmaguru.co]
- 12. agilent.com [agilent.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
Troubleshooting poor resolution in chiral separation of aminodiol isomers
Welcome to the technical support center for the chiral separation of aminodiol isomers. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving adequate resolution for these complex molecules. As aminodiols possess both basic amino groups and polar hydroxyl groups, their separation requires a nuanced understanding of analyte-stationary phase interactions. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your methods effectively.
Troubleshooting Guide: Specific Issues & Solutions
This section addresses the most common and critical problems encountered during the chiral separation of aminodiol isomers.
Q1: My aminodiol enantiomers are completely co-eluting or showing very poor resolution (Rs < 1.0). What is my first step?
A1: When faced with little to no separation, the most efficient initial step is to systematically optimize the mobile phase composition. The interactions governing chiral recognition are highly sensitive to the mobile phase environment.[1][2] Before considering a different column, which is a more time-consuming and expensive change, explore the full potential of your current Chiral Stationary Phase (CSP).
The primary drivers of retention and selectivity on polysaccharide-based CSPs, which are commonly used for aminodiols, are hydrogen bonding, dipole-dipole interactions, and steric inclusion into the chiral cavities of the polysaccharide structure.[3][4][5] Your mobile phase directly modulates these interactions.
Step-by-Step Protocol: Mobile Phase Optimization
-
Vary the Alcohol Modifier Concentration: In normal phase mode (e.g., Hexane/Alcohol), the alcohol acts as a polar competitor for interaction sites on the CSP.
-
Action: If peaks are broad and retention is too long, increase the alcohol percentage (e.g., from 10% to 20% Ethanol) to decrease retention.
-
Action: If peaks are sharp but elute too quickly with no separation, decrease the alcohol percentage to promote stronger interaction with the CSP and increase the retention factor (k').
-
Causality: Changing the polar modifier concentration alters the equilibrium of the analyte between the mobile and stationary phases. Increased interaction time with the CSP is often necessary for the subtle differences between enantiomers to manifest as a separation.
-
-
Change the Alcohol Modifier Type: The type of alcohol can dramatically impact selectivity (α). Do not assume that if ethanol fails, isopropanol will too.
-
Action: Screen different alcohols such as Methanol (MeOH), Ethanol (EtOH), and Isopropanol (IPA) at a constant concentration (e.g., 15%).
-
Causality: Different alcohols have varying polarities, hydrogen bonding capabilities, and sizes. These differences can change how the alcohol itself interacts with the CSP, altering the conformation of the chiral selector and how the aminodiol enantiomers can dock into the chiral cavities.[6]
-
-
Introduce an Additive: The basic amino group of your analyte is a common source of trouble.
-
For Basic Aminodiols: Add a small amount (0.1% - 0.2% v/v) of a basic additive like Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.
-
For Acidic Aminodiols (less common): Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).
-
Causality: The basic amino group can interact strongly with residual acidic silanol groups on the silica surface of the CSP, leading to peak tailing and potential loss of resolution.[7] A basic additive competes for these active sites, ensuring the peak shape is symmetrical and allowing the primary chiral recognition mechanism to dominate.[8] Be aware that additives can have a "memory effect" on the column.[9][10]
-
Q2: I have some separation, but the peaks are tailing severely, which is compromising my resolution and integration. How can I fix this?
A2: Peak tailing for aminodiols is almost always caused by secondary interactions between the basic amino group of the analyte and acidic sites on the stationary phase support.[7] While chiral recognition relies on specific interactions with the chiral selector, these non-specific interactions with the underlying silica gel can ruin peak shape.
Troubleshooting Workflow: Addressing Peak Tailing
Caption: Decision tree for troubleshooting peak tailing.
Key Considerations for Peak Tailing:
-
Additive Choice: Diethylamine (DEA) is often a good starting point. Its volatility makes it suitable for LC-MS applications after method optimization.
-
Column Overload: Injecting too much sample mass can saturate the stationary phase and lead to tailing.[11] Always confirm that you are working within the linear range of the column by injecting a dilution series.
-
Extra-column Effects: Ensure that the tubing connecting your injector, column, and detector is as short and narrow in diameter as possible to minimize dead volume, which can contribute to peak broadening and tailing.[7]
Q3: I have optimized my mobile phase, but the resolution is still insufficient (Rs = 1.0 - 1.4). What is the next parameter to adjust?
A3: After thoroughly exploring the mobile phase, temperature is the next logical parameter to optimize. Temperature affects both the thermodynamics and kinetics of the chromatographic separation, and its impact on chiral recognition can be profound and sometimes unpredictable.[1][8]
The Role of Temperature in Chiral Separations:
-
Thermodynamic Effect: Chiral recognition is based on the formation of transient diastereomeric complexes between the enantiomers and the CSP. The stability of these complexes is temperature-dependent. Generally, lower temperatures enhance these interactions, leading to greater selectivity (α) and improved resolution.[12] This is because the separation is often an enthalpy-driven process.[3]
-
Kinetic Effect: Higher temperatures decrease mobile phase viscosity, leading to improved mass transfer and higher column efficiency (more theoretical plates). This results in sharper, narrower peaks.[13]
These two effects are opposing. While lower temperatures often increase the separation factor, the resulting peak broadening from slower kinetics can sometimes negate the benefit.
Experimental Protocol: Temperature Optimization
-
Initial Screening: Analyze your sample at three distinct temperatures: 15°C, 25°C (ambient), and 40°C.
-
Evaluate the Trend:
-
If resolution improves at 15°C, the separation is likely enthalpy-controlled. Further optimization at even lower temperatures (e.g., 10°C) may be beneficial.
-
If resolution improves at 40°C, the separation may be limited by poor efficiency, and the kinetic benefits of higher temperature are dominant.
-
In some rare cases, increasing temperature can improve selectivity. This can occur if a change in temperature induces a favorable conformational change in the chiral selector.[14][15]
-
-
Fine-Tuning: Once the optimal direction is identified, fine-tune the temperature in 5°C increments to find the best balance between selectivity and efficiency.
| Parameter | Effect of Lowering Temperature | Effect of Increasing Temperature | Rationale |
| Selectivity (α) | Often Increases | Often Decreases | Enhances stability of diastereomeric complexes.[12] |
| Efficiency (N) | Decreases | Increases | Reduces mobile phase viscosity, improving mass transfer. |
| Retention Time (tR) | Increases | Decreases | Slower kinetics and stronger interactions. |
| Resolution (Rs) | Usually Improves | Can Improve or Worsen | The final outcome depends on the balance between the change in selectivity and efficiency. |
Important Note: Temperature can sometimes reverse the elution order of enantiomers, highlighting its powerful effect on the chiral recognition mechanism.[1][14]
Frequently Asked Questions (FAQs)
Q: How do I select the right Chiral Stationary Phase (CSP) for aminodiol isomers?
A: The selection of a CSP is the most critical decision in chiral method development.[16] While empirical screening is often necessary, you can make an educated choice based on the structure of aminodiols. Polysaccharide-based CSPs are the most versatile and successful for a broad range of chiral compounds, including aminodiols.[4][16][17]
Recommended CSPs for Initial Screening:
| CSP Class | Chiral Selector | Common Brand Names | Primary Interaction Mechanisms for Aminodiols |
| Amylose Derivatives | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® IA, AD; Lux® Amylose-1 | Hydrogen bonding, dipole-dipole, steric inclusion. The helical structure of amylose creates distinct chiral grooves.[1][17] |
| Cellulose Derivatives | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® IB, OD; Lux® Cellulose-1 | Hydrogen bonding, dipole-dipole, π-π interactions. The more linear structure of cellulose offers a different steric environment than amylose.[1] |
| Immobilized Phases | Covalently bonded polysaccharide derivatives | Chiralpak® IA/IB/IC, etc. | Similar to coated phases but offer superior robustness, allowing for a wider range of solvents (e.g., THF, DCM), which can be useful for otherwise insoluble compounds or for altering selectivity.[18] |
Screening Strategy: It is highly recommended to screen at least one amylose-based and one cellulose-based column, as their different higher-order structures provide complementary selectivity.[3]
Q: What is the fundamental mechanism of chiral recognition on a polysaccharide CSP?
A: Chiral recognition is the process by which a CSP interacts differently with two enantiomers. According to the widely accepted model, effective chiral recognition requires at least three simultaneous interactions between the analyte and the CSP, with at least one of these being stereochemically dependent.[19]
For an aminodiol interacting with a phenylcarbamate-derivatized polysaccharide CSP, these interactions are:
-
Hydrogen Bonding: The -OH and -NH groups of the aminodiol can act as H-bond donors, while the carbamate carbonyl (C=O) and ether oxygens of the polysaccharide backbone act as H-bond acceptors.[3][5]
-
Dipole-Dipole Interactions: The polar carbamate group on the CSP creates a strong dipole that can interact with the dipoles of the C-O and C-N bonds in the analyte.
-
Steric Interactions (Inclusion): The phenyl groups on the carbamate derivatives form chiral grooves or cavities. One enantiomer will fit more snugly or favorably into these cavities than the other, leading to a difference in interaction energy and thus, a separation.[3][17]
Caption: Key interactions in aminodiol chiral recognition.
Q: Should I use normal-phase, reversed-phase, or polar organic mode for my separation?
A: The choice of chromatographic mode depends heavily on the specific CSP you are using and the solubility of your analyte.
-
Normal Phase (NP): This is the most traditional and often most successful mode for polysaccharide CSPs.
-
Mobile Phases: Typically Hexane or Heptane with an alcohol modifier (EtOH, IPA).
-
Advantages: High selectivity is often observed in this mode.
-
Disadvantages: Analyte solubility can be an issue for very polar aminodiols. Not easily compatible with mass spectrometry (MS).
-
-
Reversed Phase (RP): This mode can only be used with chemically immobilized CSPs, as the high water content would strip the coating off of traditional coated phases.[4]
-
Mobile Phases: Water/Acetonitrile (ACN) or Water/Methanol (MeOH), often with buffers.
-
Advantages: Excellent for water-soluble analytes and directly compatible with MS detection, which is critical for trace-level analysis in complex matrices.[20]
-
Disadvantages: Selectivity may be different or lower than in normal phase.
-
-
Polar Organic Mode (PO): This mode uses a polar solvent like 100% ACN or MeOH.
-
Advantages: Can be a good alternative when solubility is an issue in NP and an immobilized column is not available.
-
Disadvantages: Elution strength is high, which can lead to poor retention.
-
Recommendation: Start with Normal Phase mode for initial screening on both coated and immobilized CSPs. If solubility is a problem or MS detection is required, move to Reversed Phase mode on an immobilized CSP.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chiral Separations on HPLC Derivatized Polysaccharide CSPs: Temperature, Mobile Phase and Chiral Recognition Mechanism Studies [vtechworks.lib.vt.edu]
- 4. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromtech.com [chromtech.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Blogs | Restek [discover.restek.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 17. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 19. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 20. chiraltech.com [chiraltech.com]
Technical Support Center: Degradation of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the degradation pathways of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol, a key compound related to the antibiotic Chloramphenicol. It is designed to serve as a comprehensive resource for professionals engaged in stability testing, analytical method development, and formulation science. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions.
Section 1: Understanding the Core Degradation Pathways
This compound, often referred to as Chloramphenicol base (AMPD), is the primary hydrolytic degradation product of Chloramphenicol.[1] Its own stability is a critical factor in understanding the overall degradation profile of the parent drug. The molecule is susceptible to degradation through several pathways, primarily hydrolysis, photolysis, and microbial action. Elevated temperature is a known accelerator for these degradation processes.[1]
Key Degradation Mechanisms:
-
Hydrolytic Degradation: This is the most common non-microbial degradation pathway. The stability of the compound is significantly influenced by pH. While relatively stable in acidic conditions, it readily degrades in alkaline environments (pH > 10).[2] The amide bond in the parent Chloramphenicol is the primary site of hydrolysis, yielding AMPD.[1][3] Further degradation can occur, though AMPD itself is a major, stable endpoint in many hydrolytic studies.
-
Photolytic Degradation: Exposure to light, particularly UV radiation, can induce degradation.[1][4] Photodegradation may involve complex redox and condensation reactions, leading to a variety of products, including p-nitrobenzaldehyde.[1][5][6] Experiments should be conducted in subdued light to minimize this variable.[4]
-
Microbial Degradation: In environmental or non-sterile conditions, microbes can play a significant role in metabolizing the compound.[7][8] Bacterial enzymes can catalyze reactions such as nitroreduction (converting the nitro group to an amine), oxidation of the alcohol groups, and cleavage of the propane backbone.[7][9] This can lead to the formation of intermediates like 4-nitrobenzaldehyde and 4-nitrobenzoic acid.[7]
The following diagram illustrates the central role of this compound (AMPD) in the degradation landscape of Chloramphenicol.
Caption: Core degradation pathways originating from Chloramphenicol.
Section 2: Analytical Methodologies & Troubleshooting
Accurately monitoring the degradation of this compound requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique, often coupled with UV or Mass Spectrometry (MS) detectors.[1][4]
Typical HPLC Method Parameters:
| Parameter | Common Specification | Rationale & Expert Insight |
| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm) | The C18 stationary phase provides excellent retention and separation for the moderately polar parent compound and its degradation products. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with a buffer | A common mobile phase is a mixture of an organic solvent and an acidic buffer (e.g., boric acid or phosphate buffer adjusted to pH 3).[4][10] The acidic pH ensures that the amino group is protonated, leading to sharper peaks and better reproducibility. |
| Detection | UV at ~278 nm | The nitrophenyl group provides a strong chromophore, making UV detection highly sensitive at this wavelength.[5] |
| Flow Rate | 1.0 mL/min | This is a standard flow rate that provides a good balance between analysis time and separation efficiency for typical column dimensions. |
| Injection Vol. | 10-20 µL | Standard volume to avoid column overloading while ensuring adequate sensitivity. |
Analytical Workflow & Troubleshooting
The process from sample preparation to data analysis must be systematic. The following workflow highlights key stages and potential pitfalls.
Caption: Standard analytical workflow for degradation studies.
Section 3: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments.
Q1: My HPLC chromatogram shows poor peak shape (tailing or fronting) for the main compound. What should I do?
A1: Poor peak shape is often related to secondary interactions on the column or issues with the mobile phase.
-
Check Mobile Phase pH: The compound has a primary amine. If the mobile phase pH is too close to the pKa of the amine, you can get peak tailing. Ensure your mobile phase is buffered to a pH of 3-4 to keep the amine consistently protonated.[4][10]
-
Column Health: The column may be contaminated or worn out. Try flushing the column with a strong solvent (like 100% acetonitrile) or, if the problem persists, replace the column.
-
Sample Overload: Injecting too concentrated a sample can cause peak fronting. Try diluting your sample and re-injecting.
Q2: I see a new, unidentified peak appearing in my stressed samples. How can I identify it?
A2: Identifying unknown degradation products is a common challenge.
-
Use Mass Spectrometry (LC-MS): The most definitive way to identify an unknown is to analyze the sample using LC-MS.[5] The mass-to-charge ratio (m/z) will provide the molecular weight of the unknown, allowing you to propose a structure. Common degradants to look for include p-nitrobenzaldehyde and p-nitrobenzoic acid.[5][7]
-
Spike Study: If you have a reference standard for a suspected degradant, "spike" your sample by adding a small amount of the standard. If the unknown peak increases in area, you have confirmed its identity.
-
Review Literature: Consult published degradation studies for Chloramphenicol and its base to see what products have been previously identified under similar stress conditions.[1][5][7]
Q3: The degradation of my compound seems much faster/slower than expected based on the literature. What factors could be at play?
A3: Degradation kinetics are highly sensitive to experimental conditions.
-
Temperature Control: Ensure your samples are incubated in a calibrated, temperature-controlled environment (e.g., water bath, oven). Even small temperature fluctuations can significantly alter reaction rates.[1][3]
-
pH of the Medium: The rate of hydrolysis is highly pH-dependent.[2][3] Precisely measure and verify the pH of your stress solutions (e.g., 0.1 N HCl, 0.1 N NaOH) before starting the experiment.
-
Light Exposure: If you are not conducting a specific photostability study, protect your samples from light at all times using amber vials or by covering them with aluminum foil.[4]
-
Purity of Reagents: The presence of metal ions or other impurities in your water or buffers can sometimes catalyze degradation reactions. Use high-purity (e.g., HPLC grade) water and reagents.
Q4: Why is it important to perform forced degradation studies?
A4: Forced degradation (or stress testing) is a critical component of drug development and stability testing, as recommended by guidelines like the ICH.[2]
-
Elucidates Degradation Pathways: It helps identify the likely degradation products that could form under long-term storage, providing insight into the molecule's intrinsic stability.[2]
-
Develops Stability-Indicating Methods: The primary goal is to develop an analytical method (like HPLC) that can separate the parent compound from all potential degradation products. This ensures that the assay accurately measures the amount of intact drug without interference.[10]
-
Informs Formulation and Packaging: Understanding how the molecule degrades under heat, light, and pH helps in designing a stable formulation and selecting appropriate packaging to protect it.[4]
Section 4: Experimental Protocol: Forced Hydrolysis Study
This protocol provides a step-by-step method for conducting a forced hydrolysis study on this compound.
Objective: To assess the stability of the compound under acidic, basic, and neutral hydrolytic conditions.
Materials:
-
This compound reference standard
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH)
-
Volumetric flasks, pipettes, and amber HPLC vials
-
Calibrated pH meter and temperature-controlled water bath
-
HPLC system with a C18 column and UV detector
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve a known amount of the reference standard in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution of approximately 1 mg/mL.
-
-
Preparation of Stress Samples:
-
Acid Hydrolysis: In a volumetric flask, mix a portion of the stock solution with 0.1 N HCl. Dilute to the final target concentration (e.g., 50 µg/mL).
-
Base Hydrolysis: In a separate flask, mix a portion of the stock solution with 0.1 N NaOH. Dilute to the same final concentration. Expert Tip: Base-catalyzed hydrolysis is often very rapid. It may be necessary to use milder conditions (e.g., 0.01 N NaOH) or shorter time points.[2]
-
Neutral Hydrolysis: In a third flask, mix a portion of the stock solution with HPLC-grade water.
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the target concentration. Do not expose to heat.
-
-
Incubation:
-
Place the sealed acid, base, and neutral hydrolysis flasks into a water bath set to a specific temperature (e.g., 80°C).[2]
-
Store the control sample at room temperature or refrigerated, protected from light.
-
-
Time-Point Sampling:
-
Withdraw aliquots from each flask at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
For the acid and base samples, immediately neutralize the aliquot with an equivalent amount of base or acid, respectively, to stop the degradation reaction.
-
Transfer the neutralized samples into amber HPLC vials for analysis.
-
-
HPLC Analysis:
-
Analyze all samples (including the T=0 and control samples) using a validated, stability-indicating HPLC method as described in Section 2.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Identify and quantify any major degradation products using their relative peak areas.
-
References
- 1. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 2. journal.uii.ac.id [journal.uii.ac.id]
- 3. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC determination of chloramphenicol degradation in eye drops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of Chloramphenicol Using UV-LED Based Advanced Oxidation Processes: Kinetics, Mechanisms, and Enhanced Formation of Disinfection By-Products [mdpi.com]
- 6. Degradation products of chloramphenicol. | Semantic Scholar [semanticscholar.org]
- 7. Deciphering chloramphenicol biotransformation mechanisms and microbial interactions via integrated multi-omics and cultivation-dependent approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The bacterial degradation of chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Minimizing impurities in the production of chloramphenicol from its precursor
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chloramphenicol. Our goal is to provide a practical, in-depth resource for identifying, troubleshooting, and minimizing common impurities that arise during production from its precursors. By understanding the causality behind each experimental step, you can enhance the purity, yield, and safety of your final active pharmaceutical ingredient (API).
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered by scientists working on the chloramphenicol synthesis workflow.
Q1: What are the most critical classes of impurities in chloramphenicol synthesis?
A: Impurities in chloramphenicol synthesis can be broadly categorized into four main groups:
-
Stereoisomers: Of the four possible stereoisomers, only the D-threo form is biologically active.[1] The L-threo, D-erythro, and L-erythro isomers are considered impurities and must be controlled.
-
Process-Related Impurities: These include unreacted starting materials (e.g., p-nitroacetophenone), intermediates, and reagents.[2] The most significant is the precursor amine, 2-amino-1-(4-nitrophenyl)propane-1,3-diol, often designated as Chloramphenicol Impurity A.[3][4]
-
Side-Reaction Products: These can arise from non-specific reactions, such as the formation of ortho- or meta-isomers during the nitration step or by-products from the reduction of the nitro group.[5][6]
-
Degradation Products: Chloramphenicol can degrade via hydrolysis, particularly in solution, or through photolysis.[1][2]
Q2: Why is stereochemical control so crucial in this synthesis?
A: The antibiotic activity of chloramphenicol is exclusively associated with the D(-)-threo stereoisomer.[1] The other isomers are inactive and their presence reduces the therapeutic efficacy of the drug and adds to the impurity load. Therefore, achieving high diastereomeric and enantiomeric purity is a primary goal. Modern synthetic routes employ chiral catalysts or classical resolution steps to selectively produce the desired isomer, avoiding the 50% theoretical yield limit of older racemic methods.[7][8]
Q3: What is "Chloramphenicol Impurity A," and why is its control important?
A: Chloramphenicol Impurity A is this compound, the immediate precursor to chloramphenicol.[4] Its presence in the final product signifies an incomplete dichloroacetylation reaction. Regulatory bodies like the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) have strict limits for this impurity.[3][9] Controlling its level is a direct measure of the efficiency and completeness of the final synthesis step.
Q4: What is the recommended analytical method for routine impurity profiling?
A: High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard method for quantifying the assay of chloramphenicol and its known impurities.[10] For the identification of unknown impurities or for detecting trace amounts, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred technique due to its superior sensitivity and specificity.[3][11][12]
Section 2: Troubleshooting Guides
This section provides structured solutions to specific problems encountered during synthesis.
Problem 1: High Levels of Diastereomeric Impurities Detected in Final Product
-
Potential Cause & Scientific Rationale: The formation of unwanted stereoisomers (L-threo, D/L-erythro) typically results from a non-optimized stereoselective condensation step or an inefficient resolution of the racemic amine intermediate. The energy difference between the transition states leading to the threo and erythro isomers is small, and reaction conditions like temperature and catalyst choice play a critical role in directing the stereochemical outcome.
-
Troubleshooting Workflow:
References
- 1. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. CN102399161A - Preparation method of chloramphenicol - Google Patents [patents.google.com]
- 7. CN102285896B - Method for synthesizing broad-spectrum antibiotic chloramphenicol - Google Patents [patents.google.com]
- 8. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis, Analytical Characterization and Spectroscopic Investigation of Chloramphenicol Impurity A for the Quality Control of Chloramphenicol and its Formulation as Per International Compendium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. osti.gov [osti.gov]
- 11. agilent.com [agilent.com]
- 12. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing synthetic routes to 2-Amino-1-(4-nitrophenyl)propane-1,3-diol
An In-Depth Technical Guide to the Synthesis of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol
For researchers, scientists, and professionals in drug development, the synthesis of stereochemically pure intermediates is a cornerstone of pharmaceutical manufacturing. This compound, the structural core of the broad-spectrum antibiotic chloramphenicol, represents a classic challenge in stereoselective synthesis.[1][2] The molecule possesses two contiguous chiral centers, meaning four possible stereoisomers exist. However, only the D-(-)-threo isomer exhibits significant antibacterial activity.[1] This guide provides a comparative analysis of the prominent synthetic routes to this crucial intermediate, evaluating them on efficiency, stereocontrol, and industrial applicability. We will delve into the causality behind experimental choices, from classical racemic methods requiring resolution to modern asymmetric strategies that build chirality from the outset.
Section 1: The Classical Industrial Synthesis via Racemic Resolution
The first commercially successful synthesis of chloramphenicol, and by extension its amino-diol core, was a multi-step process starting from p-nitroacetophenone. This pathway, while historically significant, exemplifies the challenges of non-stereoselective synthesis, culminating in a low-yielding resolution step.[3][4]
Synthetic Workflow & Rationale
The general strategy involves building the carbon skeleton and introducing the functional groups in a sequential manner, without controlling stereochemistry until the final stages.
-
α-Bromination: The synthesis begins with the bromination of p-nitroacetophenone at the α-carbon. This step activates the position for subsequent nucleophilic substitution.[5]
-
Amination: The resulting α-bromo ketone is treated with hexamine (urotropine), followed by acidic hydrolysis (the Delepine reaction) to yield the corresponding α-amino ketone hydrochloride. This is a standard method for converting alkyl halides to primary amines.[3]
-
Protection: The newly introduced amino group is protected via acetylation with acetic anhydride. This prevents the amine from interfering with the subsequent base-catalyzed aldol-type reaction.[5]
-
Hydroxymethylation: The protected aminoketone undergoes a condensation reaction with formaldehyde in the presence of a weak base like sodium carbonate. This introduces the first hydroxymethyl group.[3][5]
-
Ketone Reduction: The ketone is reduced to a secondary alcohol using aluminum isopropoxide via a Meerwein-Ponndorf-Verley (MPV) reduction. This step is critical as it generates the second chiral center. However, the reduction is not stereoselective, leading to a mixture of threo and erythro diastereomers. The threo isomer is the desired product and is typically favored under these conditions, but separation is still required.[3][4]
-
Deprotection and Resolution: The acetyl group is hydrolyzed with hydrochloric acid to reveal the free amine, yielding a racemic mixture of D,L-threo-2-amino-1-(4-nitrophenyl)propane-1,3-diol.[3] This racemic mixture must then be resolved. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as D-camphor-D-sulfonic acid. The desired D-(-)-threo salt is separated by fractional crystallization, and the free base is then liberated.[3] This resolution step is inherently inefficient, as the maximum theoretical yield is only 50% for the desired enantiomer.
Experimental Protocol (Conceptual)
-
ω-Bromo-p-nitroacetophenone Synthesis: Dissolve p-nitroacetophenone in glacial acetic acid. Add bromine dropwise while stirring. After the reaction, pour the mixture into water to precipitate the product. Filter and recrystallize.[4]
-
ω-Amino-p-nitroacetophenone Synthesis: React ω-bromo-p-nitroacetophenone with hexamine in a suitable solvent. Add ethanol and hydrochloric acid to hydrolyze the quaternary salt. Isolate the hydrochloride salt of the amine.[3]
-
Acetylation: Suspend the amine hydrochloride in water and add acetic anhydride and sodium acetate. Stir until the acetylated product precipitates.[3]
-
Hydroxymethylation: React the acetylated intermediate with paraformaldehyde in the presence of sodium carbonate in an alcoholic solvent.[3]
-
Reduction: Reduce the resulting ketone with aluminum isopropoxide in isopropanol. Work up the reaction to isolate the mixture of diols.[3][5]
-
Hydrolysis and Resolution: Hydrolyze the acetyl group using aqueous HCl. Neutralize the solution to obtain the racemic aminodiol base. Dissolve the base in methanol and add D-camphor-D-sulfonic acid. Allow the diastereomeric salt of the D-(-)-threo isomer to crystallize. Filter the salt and treat with a base (e.g., NaOH) to recover the pure D-(-)-threo-2-amino-1-(4-nitrophenyl)propane-1,3-diol.[3]
Section 2: Asymmetric Synthesis via Chiral Henry (Nitroaldol) Reaction
Modern synthetic approaches prioritize the early and efficient introduction of chirality, thereby avoiding wasteful resolution steps. The Henry reaction, a base-catalyzed C-C bond formation between a nitroalkane and a carbonyl compound, can be rendered highly stereoselective using chiral catalysts.
Synthetic Workflow & Rationale
This strategy builds the C-C backbone and sets both stereocenters in a controlled fashion. A notable variation involves performing the synthesis on a non-nitrated aromatic ring and introducing the nitro group in the final step, which can sometimes be more efficient.[6][7]
-
Asymmetric Henry Reaction: Benzaldehyde is reacted with nitromethane in the presence of a chiral catalyst system, often a copper(II) complex with a chiral ligand (e.g., a bis(oxazoline) or piperidine derivative).[6] This reaction forms the C-C bond and establishes the first stereocenter, yielding (R)-2-nitro-1-phenylethanol with high enantiomeric excess.
-
Second Aldol Addition: The resulting nitroalcohol is then reacted with formaldehyde. This second aldol-type reaction adds the second hydroxymethyl group and creates the second stereocenter. The stereochemical outcome is directed by the existing chiral center, leading predominantly to the (1R, 2R)-threo diastereomer.[6]
-
Nitro Group Reduction: The nitro group is reduced to a primary amine. This is typically achieved via catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel under hydrogen pressure.[6] This step yields (1R, 2R)-2-amino-1-phenyl-1,3-propanediol.
-
Aromatic Nitration: The final step is the selective nitration of the phenyl ring at the para-position using a mixture of nitric acid and sulfuric acid at low temperatures.[7] This step must be carefully controlled to avoid side reactions.
Experimental Protocol (Conceptual)
-
Chiral Catalyst Preparation: In an inert atmosphere, dissolve the Lewis acid (e.g., copper(II) triflate) and the chiral ligand in a dry solvent like THF or dioxane.[6]
-
(R)-2-nitro-1-phenylethanol Synthesis: Cool the catalyst solution and add benzaldehyde and nitromethane. Allow the reaction to proceed at a controlled temperature until completion. Purify the product using chromatography.[6]
-
(1R,2R)-2-nitro-1-phenyl-1,3-propanediol Synthesis: React the chiral nitroalcohol with formaldehyde in the presence of a base. Monitor the reaction for the formation of the diol.[6]
-
Reduction: Dissolve the nitro-diol in methanol and place it in a high-pressure autoclave. Add a catalytic amount of 10% Pd/C. Pressurize with hydrogen gas and heat. After the reaction, filter the catalyst and concentrate the filtrate to obtain the amino-diol.[6]
-
Nitration: Cool a mixture of concentrated sulfuric and nitric acid to -10 to 0 °C. Slowly add the (1R,2R)-2-amino-1-phenyl-1,3-propanediol. After the addition, allow the reaction to proceed for a short time before quenching by pouring onto ice. Neutralize with a base to precipitate the final product.[7]
Section 3: Asymmetric Synthesis via Sharpless Epoxidation
The Sharpless asymmetric epoxidation is a powerful and reliable method for converting prochiral allylic alcohols into chiral epoxides with high enantioselectivity.[8][9] This epoxide can then be opened regioselectively to install the amine and complete the synthesis of the chloramphenicol core.
Synthetic Workflow & Rationale
This route begins with a C-C double bond and uses it as a handle to introduce the two adjacent stereocenters with high precision.
-
Precursor Synthesis: The synthesis starts with a trans-cinnamyl derivative, such as trans-cinnamic acid. The acid is converted to an acid chloride (e.g., with thionyl chloride) and then reduced to the corresponding trans-cinnamyl alcohol.[10][11] For the synthesis of the target molecule, p-nitrocinnamyl alcohol would be the ideal starting material.
-
Sharpless Asymmetric Epoxidation: The allylic alcohol undergoes epoxidation using tert-butyl hydroperoxide (t-BuOOH) as the oxidant, catalyzed by titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) ligand. Using L-(+)-DET directs the epoxidation to one face of the alkene, while D-(-)-DET directs it to the opposite face, allowing for predictable control over the epoxide's absolute stereochemistry.[8][12]
-
Regioselective Epoxide Opening: The chiral epoxide is opened to install the amino group. A common method involves using a nitrogen nucleophile like sodium azide to open the epoxide at the benzylic position. This reaction proceeds with inversion of stereochemistry (an SN2 mechanism), setting the second stereocenter relative to the first.
-
Azide Reduction: The resulting azido-diol is then reduced to the primary amine, typically by catalytic hydrogenation (H₂/Pd-C) or with a reagent like triphenylphosphine (the Staudinger reaction), to yield the final desired aminodiol.
Experimental Protocol (Conceptual)
-
Asymmetric Epoxidation: Dry and cool a solution of dichloromethane and add titanium(IV) isopropoxide and L-(+)-diethyl tartrate. Add p-nitrocinnamyl alcohol, followed by the slow addition of a solution of t-BuOOH in toluene. Maintain the low temperature for several hours. Work up the reaction to isolate the chiral epoxide.[12]
-
Epoxide Opening: Dissolve the epoxide in a solvent mixture like acetone-water and add sodium azide and ammonium chloride. Heat the mixture to facilitate the ring-opening. After the reaction, extract the azido-diol product.
-
Azide Reduction: Dissolve the azido-diol in methanol, add a catalytic amount of Pd/C, and hydrogenate the mixture in a Parr shaker apparatus. Once the reaction is complete, filter off the catalyst and evaporate the solvent to yield the pure aminodiol.
Section 4: Chemo-enzymatic and Biocatalytic Approaches
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods. Enzymes can be used for kinetic resolutions of racemic intermediates or for direct asymmetric synthesis.
Workflow & Rationale: Enzymatic Resolution
A common chemo-enzymatic strategy involves the synthesis of a racemic intermediate, similar to the classical route, followed by an enzymatic kinetic resolution. For instance, a lipase can be used to selectively acylate one enantiomer of a racemic alcohol or amine, allowing the unreacted enantiomer and the acylated product to be easily separated.
-
Racemic Precursor Synthesis: A racemic mixture of the aminodiol or a protected version is synthesized using conventional chemistry.
-
Enzymatic Kinetic Resolution: The racemic mixture is incubated with a lipase (e.g., Lipase from Candida antarctica, CAL-B) and an acyl donor (e.g., vinyl acetate). The enzyme selectively acylates one enantiomer (e.g., the L-(+)-threo isomer) much faster than the other.
-
Separation: The reaction is stopped at approximately 50% conversion. The mixture now contains the desired unreacted D-(-)-threo aminodiol and the acylated L-(+)-threo aminodiol. These two compounds have different physical properties and can be separated by chromatography or crystallization.
-
Deprotection (if necessary): The acylated product can be hydrolyzed to recover the other enantiomer if desired.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route depends on a balance of factors including yield, cost, scalability, and environmental impact. Modern asymmetric methods are generally superior in terms of efficiency and stereocontrol, though they may involve more expensive catalysts.
| Feature | Classical Racemic Route | Asymmetric Henry Route | Sharpless Epoxidation Route | Chemo-enzymatic Route |
| Overall Yield | Low (<50% due to resolution) | Moderate to High | Moderate to High | Moderate (max 50% for one enantiomer) |
| Stereocontrol | None until final resolution | High (Catalyst controlled) | High (Ligand controlled) | High (Enzyme controlled) |
| Number of Steps | Long (6-7 steps) | Moderate (4-5 steps) | Moderate (3-4 steps from precursor) | Varies (adds 1-2 steps for resolution) |
| Key Reagents | Bromine, Al(OiPr)₃, Chiral Acid | Chiral Ligand, H₂/Pd-C, HNO₃ | Ti(OiPr)₄, Chiral Tartrate, t-BuOOH | Lipase, Acyl Donor |
| Atom Economy | Poor | Good | Good | Poor (for kinetic resolution) |
| Industrial Viability | Established but outdated | High potential, catalyst cost is a factor | Proven for complex molecules | Growing, enzyme stability/cost is a factor |
| Key Advantage | Uses cheap starting materials | Avoids resolution, high stereoselectivity | Predictable and high enantioselectivity | "Green" reagents, mild conditions |
| Key Disadvantage | Inefficient resolution step | Nitration step can be harsh | Requires allylic alcohol precursor | 50% theoretical yield limit |
Conclusion
The synthesis of this compound has evolved significantly from its inception. The classical industrial methods, while foundational, are hampered by their lack of stereocontrol, necessitating an inefficient resolution step that halves the potential yield. Modern organic synthesis has provided powerful solutions to this problem. Asymmetric routes based on the Henry reaction and Sharpless epoxidation demonstrate how chirality can be introduced early and with high fidelity, leading to more efficient and atom-economical processes.[6][12] Furthermore, the rise of biocatalysis presents a green and highly selective alternative, particularly for resolution processes under mild conditions.[13] For drug development professionals and researchers, the selection of a synthetic pathway is a strategic decision. While the classical route may persist for some applications due to its established nature and low-cost starting materials, the superior efficiency, stereocontrol, and improved environmental profile of asymmetric and chemo-enzymatic methods position them as the definitive future for the production of this vital pharmaceutical intermediate.
References
- 1. Recent Trends in Synthesis of Chloramphenicol New Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-1-(4-nitrophenyl)-1,3-propanediol | C9H12N2O4 | CID 92743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]
- 4. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. CN102399160A - Synthesis method of chloramphenicol - Google Patents [patents.google.com]
- 7. CN102285896A - Method for synthesizing broad-spectrum antibiotic chloramphenicol - Google Patents [patents.google.com]
- 8. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 9. Sharpless Epoxidation [organic-chemistry.org]
- 10. EP0674618B1 - Asymmetric process for preparing florfenicol, thiamphenicol, chloramphenicol and oxazoline intermediates - Google Patents [patents.google.com]
- 11. US5352832A - Asymmetric process for preparing florfenicol, thiamphenicol chloramphenicol and oxazoline intermediates - Google Patents [patents.google.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chloramphenicol Precursors: A Comparative Analysis
Introduction: The Enduring Relevance of a Classic Antibiotic
Chloramphenicol, first isolated in 1947 from Streptomyces venezuelae, remains a vital tool in the medical field for treating serious bacterial infections, including meningitis, typhoid fever, and rickettsial infections.[1] Its relatively simple chemical structure belies a significant synthetic challenge: the presence of two contiguous chiral centers. Of the four possible stereoisomers, only the D-(-)-threo isomer exhibits potent antibacterial activity.[2][3] This stereospecificity dictates that any commercially viable synthesis must be highly selective, a factor that heavily influences the choice of starting materials and synthetic strategy.
This in-depth guide provides a comparative analysis of the primary synthetic routes to chloramphenicol, focusing on the performance of different precursors in producing the pivotal intermediate: 2-Amino-1-(4-nitrophenyl)propane-1,3-diol . We will dissect the synthetic pathways starting from common industrial precursors, evaluating them based on yield, stereochemical control, operational efficiency, and safety. This guide is intended for researchers, chemists, and drug development professionals seeking to understand the nuanced landscape of chloramphenicol synthesis.
The Central Hub: this compound
Nearly all economically viable synthetic routes for chloramphenicol converge on the formation of the D-(-)-threo isomer of this compound, often referred to as "chloramphenicol base". This molecule contains the correct stereochemistry and the core structure of the final antibiotic. The final step in the synthesis is a straightforward and typically high-yielding acylation of the amino group.
Final Step: Dichloroacetylation of the Aminodiol
The conversion of the optically pure aminodiol to chloramphenicol is achieved through N-acylation using a dichloroacetylating agent, most commonly methyl dichloroacetate.
Caption: Final acylation step to Chloramphenicol.
This reaction is robust and generally proceeds with high efficiency. For instance, reacting the aminodiol with methyl dichloroacetate in a suitable solvent at elevated temperatures (e.g., 100-110 °C) can yield chloramphenicol in yields often exceeding 90%.[4] The critical challenge, therefore, lies not in this final step, but in the efficient and stereoselective synthesis of the aminodiol precursor itself.
Comparative Analysis of Synthetic Pathways to the Aminodiol Intermediate
We will now evaluate three historically and industrially significant precursors for the synthesis of the aminodiol intermediate:
-
p-Nitroacetophenone
-
p-Nitrobenzaldehyde
-
Cinnamyl Alcohol
The p-Nitroacetophenone Route
This classical approach is one of the most established methods for chloramphenicol synthesis. It involves building the propanediol backbone onto the pre-existing nitrophenyl ring.
Synthetic Workflow
Caption: Synthetic workflow from p-Nitroacetophenone.
Causality Behind Experimental Choices
-
Bromination: The synthesis begins with the α-bromination of p-nitroacetophenone. This step activates the α-carbon, making it susceptible to nucleophilic attack for the subsequent introduction of the amino group.
-
Amination & Acetylation: The bromine is displaced by an amino group, often via the Delepine reaction using hexamethylenetetramine, followed by hydrolysis.[1][5] The resulting aminoketone is then acetylated. This acetylation serves a crucial purpose: it protects the amino group from reacting in the subsequent hydroxymethylation step.
-
Hydroxymethylation & Reduction: An aldol-type condensation with formaldehyde introduces the required hydroxymethyl group. The subsequent reduction of the ketone is a critical step. Aluminum isopropoxide is traditionally used for this reduction (Meerwein-Ponndorf-Verley reduction), as it preferentially yields the desired threo diastereomer over the erythro form.[1][5]
-
Hydrolysis & Resolution: The acetyl protecting group is removed by acid hydrolysis to yield the racemic DL-threo aminodiol. The most critical and often yield-limiting step is the resolution of this racemic mixture. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as camphor-D-sulfonic acid, followed by fractional crystallization.[5] Only the D-isomer is carried forward, meaning the maximum theoretical yield from this step is 50%.
Experimental Protocol: Key Steps
-
α-Acetamido-β-hydroxy-p-nitropropiophenone Synthesis: ω-Acetamido-4-nitroacetophenone is reacted with paraformaldehyde.[5]
-
Reduction to Diol: The resulting propiophenone is reduced with aluminum isopropoxide in isopropanol.[5]
-
Hydrolysis: The acetyl group is removed by refluxing with hydrochloric acid to yield DL-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol.
-
Resolution: The racemic aminodiol is treated with camphor-D-sulfonic acid in a suitable solvent. The less soluble salt of the D-isomer crystallizes out and is isolated. Subsequent treatment with a base liberates the optically pure D-(-)-threo aminodiol.[5]
The p-Nitrobenzaldehyde Route
This route builds the carbon chain adjacent to the aldehyde group, offering different strategies for controlling stereochemistry. Modern variations of this route employ asymmetric synthesis to avoid the inefficient resolution step.
Synthetic Workflow (Asymmetric Variant)
Caption: Asymmetric synthesis from p-Nitrobenzaldehyde.
Causality Behind Experimental Choices
-
Asymmetric Aldol Reaction: A key advantage of modern approaches from p-nitrobenzaldehyde is the ability to set both chiral centers in a single, highly stereoselective step. One notable method involves an enantioselective and diastereoselective aldol reaction of an isocyanoacetate with p-nitrobenzaldehyde, catalyzed by a chiral silver(I)-phosphine complex.[6] This reaction is designed to directly produce an intermediate (an oxazoline) with the desired trans (threo) configuration and high enantiomeric excess (ee).[6]
-
Rationale for Asymmetry: This approach bypasses the classical resolution step required in the p-nitroacetophenone route. By using a chiral catalyst, the synthesis directly favors the formation of the desired enantiomer, dramatically improving the theoretical maximum yield from 50% to nearly 100%.
-
Hydrolysis and Reduction: The resulting oxazoline or a similar intermediate is then hydrolyzed and the ester group is reduced (e.g., with sodium borohydride) to form the final aminodiol.[6] This sequence is generally high-yielding and preserves the stereochemistry established in the key aldol step.
Experimental Protocol: Asymmetric Synthesis
-
Aldol Reaction: p-Nitrobenzaldehyde (1.1 equiv) is reacted with an isocyanoacetate (1.0 equiv) in the presence of a catalytic amount of silver(I) oxide (Ag₂O) and a chiral amino phosphine ligand in ethyl acetate. The reaction proceeds at room temperature.[6]
-
Purification: The resulting diastereomers are separated by column chromatography to isolate the desired trans-adduct.[6]
-
Conversion to Amino Alcohol: The isolated adduct undergoes a series of transformations including hydrolysis and reduction with sodium borohydride (NaBH₄) in methanol to yield the D-(-)-threo-aminodiol. The enantiomeric excess can often be further enhanced by recrystallization.[6]
The Cinnamyl Alcohol Route
This pathway, notably developed by Parke-Davis, constructs the nitrophenyl group late in the synthesis, starting from a simpler, non-nitrated aromatic compound.
Synthetic Workflow
Caption: Synthetic workflow from Cinnamyl Alcohol.
Causality Behind Experimental Choices
-
Bromohydrin Formation and Protection: The synthesis starts with the reaction of cinnamyl alcohol with hypobromous acid to form a bromodiol. The diol is then protected as a ketal by reacting with acetone.[5] This protection is vital to prevent side reactions at the hydroxyl groups during the subsequent amination and nitration steps.
-
Amination and Resolution: The bromide is displaced with ammonia to give a racemic mixture of the threo-aminodioxane. Similar to the p-nitroacetophenone route, this racemic amine is resolved using a chiral acid, such as D-tartaric acid, to isolate the desired D-isomer.[5]
-
Deprotection and Nitration: After resolution, the ketal protecting group is removed. The final key step is the nitration of the phenyl ring. This is a significant transformation that must be carefully controlled to achieve selective nitration at the para position without degrading the rest of the molecule. The nitration is performed on the resolved, un-nitrated aminodiol to yield the final target intermediate.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for each synthetic route. The overall yields are estimates based on literature values and can vary significantly with process optimization.
| Feature | p-Nitroacetophenone Route | p-Nitrobenzaldehyde Route (Asymmetric) | Cinnamyl Alcohol Route |
| Starting Material | p-Nitroacetophenone | p-Nitrobenzaldehyde | Cinnamyl Alcohol |
| Number of Key Steps | ~7 | ~4 | ~6 |
| Stereocontrol Method | Racemic synthesis followed by chiral resolution | Asymmetric catalysis | Racemic synthesis followed by chiral resolution |
| Theoretical Max. Yield | < 50% (due to resolution) | ~100% | < 50% (due to resolution) |
| Reported Overall Yield | ~10-15% | ~22%[6] | ~10-20% |
| Key Advantages | Well-established, uses common reagents. | High stereoselectivity, avoids resolution, shorter. | Avoids handling nitrated materials until late stage. |
| Key Disadvantages | Inefficient resolution step, use of toxic reagents (Al isopropoxide). | Requires specialized chiral catalysts and ligands. | Multi-step, requires protection/deprotection, late-stage nitration can be harsh. |
Conclusion and Field-Proven Insights
The choice of precursor for chloramphenicol synthesis is a trade-off between established, albeit inefficient, classical methods and more modern, efficient, but potentially more complex asymmetric routes.
-
The p-Nitroacetophenone route is a classic workhorse of industrial chloramphenicol synthesis. Its primary drawback is the wasteful resolution step, which discards half of the material. The use of aluminum isopropoxide also presents challenges in terms of handling and waste disposal.
-
The Cinnamyl Alcohol route offers the advantage of introducing the toxic nitro group at a late stage, which can be beneficial for process safety. However, it also relies on a classical resolution step and involves protection-deprotection steps, adding to the overall process complexity.
-
The p-Nitrobenzaldehyde route , particularly through modern asymmetric synthesis, represents the most elegant and efficient approach. By establishing the correct stereochemistry early and with high fidelity, it bypasses the 50% yield ceiling imposed by classical resolution. A reported four-step synthesis with a 22% overall yield from 4-nitrobenzaldehyde highlights the potential of this strategy.[6] For new process development, asymmetric methods starting from p-nitrobenzaldehyde are undoubtedly the most promising avenue, offering higher yields, fewer steps, and a more atom-economical process.
Ultimately, the selection of a precursor depends on the specific capabilities and priorities of the manufacturing environment, balancing the cost and availability of starting materials and catalysts against process efficiency, yield, and regulatory considerations.
References
- 1. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. benchchem.com [benchchem.com]
- 4. CN102399160B - Method for synthesizing chloramphenicol - Google Patents [patents.google.com]
- 5. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
A Comparative Guide to the Validation of Analytical Methods for 2-Amino-1-(4-nitrophenyl)propane-1,3-diol
This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol, a critical intermediate in the synthesis of the broad-spectrum antibiotic, Chloramphenicol. The purity and accurate quantification of this intermediate are paramount to ensuring the quality, safety, and efficacy of the final drug product. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and experimental data to support the selection and validation of appropriate analytical methods.
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. This guide will focus on a primary, high-performance liquid chromatography (HPLC) method, and compare it with a secondary, thin-layer chromatography (TLC) approach, in alignment with the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7]
The Critical Role of Analytical Method Validation
In pharmaceutical manufacturing, the validation of analytical methods is a regulatory requirement that ensures the reliability and accuracy of test results. For a key starting material like this compound, a robust analytical method is essential for:
-
Purity Assessment: To quantify the level of impurities that could affect the safety and efficacy of the final active pharmaceutical ingredient (API).
-
Process Control: To monitor the consistency and quality of the manufacturing process.
-
Stability Testing: To evaluate the degradation of the intermediate under various storage conditions.
-
Regulatory Compliance: To meet the stringent requirements of global regulatory bodies.[1][2][8]
The choice of an analytical method is driven by its intended application. For quantitative analysis of a major component and its impurities, a highly sensitive and specific method like HPLC is often the preferred choice. For limit tests or qualitative identification, a simpler technique like TLC might be sufficient.
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is a powerful technique for the separation, identification, and quantification of this compound and its related substances.[9][10] The non-polar stationary phase (e.g., C18) allows for the separation of polar analytes from a polar mobile phase.
Experimental Workflow for HPLC Method Validation
The validation of the HPLC method must be conducted according to a pre-approved protocol and should encompass the following parameters as defined by ICH Q2(R1) guidelines.[6][11]
References
- 1. scribd.com [scribd.com]
- 2. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 3. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology - ECA Academy [gmp-compliance.org]
- 8. Federal Register :: Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability [federalregister.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. starodub.nl [starodub.nl]
A Tale of Two Molecules: Deconstructing the Biological Activity of Chloramphenicol and its Precursor, 2-Amino-1-(4-nitrophenyl)propane-1,3-diol
A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships in Antibiotics
In the landscape of antimicrobial agents, chloramphenicol stands as a molecule of significant historical importance and clinical relevance. Its broad-spectrum bacteriostatic activity has been a cornerstone in treating a variety of serious infections. However, the remarkable biological activity of chloramphenicol is not inherent to its core structure alone. This guide delves into a comparative analysis of chloramphenicol and its immediate synthetic precursor, 2-Amino-1-(4-nitrophenyl)propane-1,3-diol, often referred to as chloramphenicol base. By examining the stark contrast in their antimicrobial efficacy, we can gain profound insights into the principles of structure-activity relationships (SAR) in drug design and the subtle molecular modifications that can transform an inactive scaffold into a potent therapeutic agent.
This guide is intended for researchers, scientists, and drug development professionals. It will not only present a comparative overview but also provide the underlying scientific rationale and detailed experimental protocols to empower further investigation in this area.
The Chemical Dichotomy: From Inactive Precursor to Potent Inhibitor
At first glance, this compound and chloramphenicol share a significant portion of their molecular architecture. The former is, in essence, the foundational scaffold upon which chloramphenicol is built.[1] The key distinction lies in the substitution at the amino group of the propanediol moiety. In this compound, this is a primary amine, whereas in chloramphenicol, it is acylated with a dichloroacetyl group.[2] This seemingly minor addition is the lynchpin of chloramphenicol's potent antibacterial activity.
The D-threo isomer of this compound is the specific stereoisomer that serves as the precursor to the biologically active form of chloramphenicol.[3] However, in its unmodified state, this precursor is devoid of any significant antimicrobial properties.[4] The removal of the dichloroacetyl side chain from chloramphenicol results in a complete loss of its biological activity.[4] This underscores the critical role of this functional group in the molecule's interaction with its bacterial target.
Mechanism of Action: A Tale of Binding and Blockade
Chloramphenicol exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[5][6] It achieves this by binding to the 50S subunit of the bacterial ribosome, a crucial component of the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.[5] Specifically, chloramphenicol binds to the peptidyl transferase center (PTC) of the 23S rRNA within the 50S subunit.[2] This binding physically obstructs the A-site of the ribosome, preventing the proper positioning of aminoacyl-tRNA.[5] The consequence is the inhibition of peptide bond formation, effectively halting the elongation of the polypeptide chain and thus arresting bacterial growth.[5]
In stark contrast, this compound, lacking the critical dichloroacetyl tail, is unable to effectively bind to the ribosomal target.[4][7] The dichloroacetyl moiety is essential for the precise molecular interactions required for stable binding within the PTC. Without this group, the molecule cannot anchor itself in a way that interferes with the protein synthesis machinery. Consequently, it exhibits no significant biological activity.
Diagram: Mechanism of Action of Chloramphenicol
Caption: Chloramphenicol binds to the peptidyl transferase center on the 50S ribosomal subunit, blocking protein synthesis.
Comparative Antimicrobial Spectrum: A Clear Divide
The difference in the mechanism of action directly translates to a vast disparity in their antimicrobial spectrum. Chloramphenicol is a broad-spectrum antibiotic, effective against a wide range of Gram-positive and Gram-negative bacteria, as well as some anaerobic organisms.[6][8] Its clinical utility, though now often reserved for specific serious infections due to potential toxicity, highlights its potent and wide-ranging activity.[3]
Conversely, this compound is considered biologically inactive as an antimicrobial agent.[4] Experimental data consistently shows that it does not inhibit the growth of bacteria even at high concentrations.
Table 1: Comparative Antimicrobial Activity
| Feature | This compound | Chloramphenicol |
| Mechanism of Action | No significant interaction with bacterial ribosome | Binds to the 50S ribosomal subunit, inhibiting protein synthesis[5] |
| Biological Activity | Inactive | Bacteriostatic (in most cases)[6] |
| Antimicrobial Spectrum | None | Broad-spectrum (Gram-positive, Gram-negative, anaerobes)[6][8] |
Table 2: Minimum Inhibitory Concentration (MIC) Data
The following table provides representative MIC values for chloramphenicol against common bacterial pathogens. For this compound, the MIC is generally reported as greater than the highest concentration tested, indicating a lack of inhibitory activity.
| Bacterial Species | This compound MIC (µg/mL) | Chloramphenicol MIC (µg/mL) |
| Escherichia coli | >128 | 2 - 8 |
| Staphylococcus aureus | >128 | 2 - 8 |
| Streptococcus pneumoniae | >128 | 1 - 4 |
| Haemophilus influenzae | >128 | 0.25 - 2 |
| Pseudomonas aeruginosa | >128 | >64 (often resistant) |
Note: MIC values for chloramphenicol can vary depending on the specific strain and resistance mechanisms.
Experimental Protocols for Comparative Analysis
To empirically validate the differences in biological activity, the following standardized experimental protocols are recommended.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a gold standard for quantifying the in vitro antimicrobial activity of a compound.
Principle: A serial dilution of the test compounds is prepared in a liquid growth medium and inoculated with a standardized suspension of the target bacterium. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium after a defined incubation period.
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and chloramphenicol in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration (e.g., 1280 µg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of each row to be used.
-
Serial Dilution: Add 100 µL of the stock solution of the test compound to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. This will result in concentrations ranging from 64 µg/mL to 0.125 µg/mL. Well 11 will serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).
-
Preparation of Bacterial Inoculum: Culture the test bacterium overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
Interpretation of Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Diagram: MIC Determination Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Principle: A bacterial cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, etc.) is used to synthesize a reporter protein (e.g., luciferase or β-galactosidase). The activity of the synthesized reporter protein is measured in the presence and absence of the test compounds. A reduction in reporter activity indicates inhibition of protein synthesis.
Step-by-Step Methodology:
-
Preparation of Cell-Free Extract: Prepare a highly active S30 cell-free extract from a suitable bacterial strain (e.g., E. coli).
-
Reaction Mixture: Prepare a reaction mixture containing the S30 extract, a buffer system, amino acids (including a labeled amino acid if using a radiometric assay), an energy source (ATP, GTP), and a DNA template encoding the reporter protein.
-
Addition of Test Compounds: Add varying concentrations of this compound and chloramphenicol to the reaction mixtures. Include a no-compound control.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 1 hour) to allow for protein synthesis.
-
Quantification of Reporter Protein Activity:
-
Luciferase: Add luciferin substrate and measure the luminescence using a luminometer.
-
β-galactosidase: Add a chromogenic substrate (e.g., ONPG) and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each compound concentration relative to the no-compound control. Determine the IC50 value (the concentration that inhibits 50% of protein synthesis).
Conclusion: The Power of a Single Moiety
The comparative analysis of this compound and chloramphenicol provides a compelling illustration of the principles of structure-activity relationships in medicinal chemistry. The addition of the dichloroacetyl group transforms an inactive molecular scaffold into a potent, broad-spectrum antibiotic. This highlights the exquisite specificity of drug-target interactions and the critical importance of functional groups in mediating biological activity. For researchers in drug discovery and development, this case study serves as a powerful reminder that even subtle chemical modifications can have profound effects on the pharmacological properties of a molecule, turning a mere precursor into a life-saving therapeutic. Understanding these relationships is fundamental to the rational design of new and improved antimicrobial agents.
References
- 1. New Chloramphenicol Derivatives with a Modified Dichloroacetyl Tail as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In vitro activity of chloramphenicol and thiamphenicol analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. idexx.dk [idexx.dk]
- 5. In vitro antibacterial activity of fluorinated analogs of chloramphenicol and thiamphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro antibacterial activity of fluorinated analogs of chloramphenicol and thiamphenicol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Trends in Synthesis of Chloramphenicol New Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. idexx.com [idexx.com]
Comparative study of the stereoisomers of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol
An In-Depth Comparative Guide to the Stereoisomers of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol
Authored by a Senior Application Scientist
This guide provides a comprehensive comparative analysis of the stereoisomers of this compound. As a critical intermediate in the synthesis of the broad-spectrum antibiotic Chloramphenicol, the stereochemical purity of this compound is paramount.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details on the properties, separation, and characterization of these isomers, supported by experimental data and established protocols.
Introduction: The Significance of Chirality
This compound is a chiral amino alcohol that possesses two stereogenic centers. This structural feature gives rise to four distinct stereoisomers: two pairs of enantiomers known as the threo and erythro diastereomers. In pharmacology and medicinal chemistry, the spatial arrangement of atoms is not a trivial detail; it is fundamental to a molecule's biological activity. For this compound, only one stereoisomer, the D-threo-(-)-(1R,2R) form, serves as the direct precursor to the biologically active Chloramphenicol.[1][3] The other isomers are typically considered process-related impurities.[4]
Therefore, the ability to separate, identify, and quantify these stereoisomers is a critical quality control parameter in pharmaceutical manufacturing and a prerequisite for advanced research applications. This guide will explore the nuances that differentiate these molecules and provide the methodologies required for their rigorous analysis.
The Stereoisomers: A Structural Overview
The four stereoisomers of this compound are:
-
(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol (D-threo form)
-
(1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol (L-threo form)
-
(1R,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol (Erythro form)
-
(1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol (Erythro form)
The (1R,2R) and (1S,2S) isomers are enantiomers of each other, as are the (1R,2S) and (1S,2R) isomers. The relationship between a threo isomer and an erythro isomer is diastereomeric. This distinction is crucial because enantiomers share identical physical properties (e.g., melting point, solubility) in an achiral environment, differing only in their interaction with plane-polarized light. Diastereomers, however, have distinct physical properties and can be separated by standard laboratory techniques.
Comparative Physicochemical Properties
The most well-characterized and commercially available isomers are the D-threo and L-threo forms. Their distinct properties are summarized below. The primary differentiating characteristic is the specific optical rotation, which is equal in magnitude but opposite in direction.
| Property | (1R,2R)-(-)-threo Isomer | (1S,2S)-(+)-threo Isomer |
| Synonyms | D-(-)-threo-2-Amino-1-(p-nitrophenyl)-1,3-propanediol, Chloramphenicol base[2] | L-(+)-threo-2-Amino-1-(p-nitrophenyl)-1,3-propanediol, Dextramine[5] |
| CAS Number | 716-61-0[2] | 2964-48-9[6][7] |
| Molecular Formula | C₉H₁₂N₂O₄[2] | C₉H₁₂N₂O₄[8] |
| Molecular Weight | 212.20 g/mol [2] | 212.20 g/mol [8] |
| Appearance | White or almost white crystalline powder[2] | Yellow to beige crystalline powder[7] |
| Melting Point | 163-166 °C | 160-166 °C[7] |
| Specific Optical Rotation [α] | -28° to -30.5° (c=2.4 in 1N HCl)[2] | +29° to +33° (c=1 in 6N HCl)[7] |
Analytical Separation Strategies
The cornerstone of stereoisomer analysis is chromatography. Given that synthetic routes often produce a mixture of isomers, robust separation methods are essential. The primary challenge lies in resolving the enantiomeric pairs.
Indirect Method: Chiral Derivatization followed by Achiral HPLC
This classic approach converts a pair of enantiomers into a pair of diastereomers, which can then be separated on a standard (achiral) HPLC column.
Causality of Experimental Choice: By reacting the amine group of the stereoisomers with a single enantiomer of a chiral derivatizing agent, two new, covalently bonded molecules are formed. These resulting diastereomers have different three-dimensional structures and, consequently, different physicochemical properties, allowing them to interact differently with the stationary phase of a standard HPLC column.
Caption: Workflow for indirect enantiomeric separation via chiral derivatization.
Protocol: Conceptual Steps for Derivatization
-
Reagent Selection: Choose a chiral derivatizing agent that reacts efficiently with the primary amine of the analyte. An example is (1R,2R)-1,3-diacetoxy-1-(4-nitrophenyl)-2-propyl isothiocyanate [(R,R)-DANI], which forms thiourea diastereomers.[9]
-
Reaction: Dissolve the mixture of stereoisomers in an appropriate aprotic solvent. Add the chiral derivatizing agent in a slight molar excess.
-
Incubation: Allow the reaction to proceed under optimized conditions (e.g., controlled temperature, time) to ensure complete derivatization.
-
Analysis: Inject the resulting diastereomeric mixture directly onto a reversed-phase HPLC system for separation.
Direct Method: Chiral High-Performance Liquid Chromatography (HPLC)
This is the more modern and widely adopted approach, offering direct separation without the need for sample modification.
Causality of Experimental Choice: This method relies on a Chiral Stationary Phase (CSP). The CSP is composed of a single enantiomer of a chiral molecule immobilized on a solid support (e.g., silica). The enantiomers of the analyte form transient, diastereomeric complexes with the CSP. Due to differences in steric and electronic interactions, these complexes have different stability constants, leading to differential retention times and, thus, separation.[10]
Caption: Workflow for direct enantiomeric separation using a chiral HPLC column.
Experimental Protocol: Chiral HPLC Separation This protocol is adapted from established methods for analyzing Chloramphenicol and its related substances, specifying the use of a chiral column for stereoisomer resolution.[11][12][13]
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
-
Chromatographic Conditions:
-
Column: Chiral stationary phase column (e.g., polysaccharide-based like Chiralcel OD-H, or macrocyclic glycopeptide-based like Chirobiotic T).
-
Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile or methanol) and a buffer. The exact ratio must be optimized for the specific column and isomers. A typical starting point could be a mixture of acetonitrile and aqueous buffer (e.g., ammonium acetate).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 278 nm (due to the nitrophenyl chromophore).[11][13]
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing the stereoisomers in the mobile phase to a final concentration of approximately 0.05 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Record the chromatogram and identify the peaks corresponding to the different stereoisomers based on their retention times. The resolution between enantiomeric peaks should be >1.5 for baseline separation.
-
Characterization and Confirmation
Once separated, the identity and stereochemical purity of each isomer must be confirmed.
Polarimetry
Polarimetry is the definitive technique for differentiating enantiomers. It measures the angle of rotation of plane-polarized light as it passes through a solution of a chiral compound.
Protocol: Measurement of Specific Rotation
-
Instrument: Calibrated Polarimeter.
-
Sample Preparation: Prepare a solution of the isolated isomer at a precisely known concentration (c, in g/mL) in a specified solvent (e.g., 1N HCl).[2]
-
Measurement:
-
Fill a polarimeter cell of a known path length (l, in decimeters) with the solvent and zero the instrument (blank reading).
-
Rinse and fill the cell with the sample solution.
-
Measure the observed optical rotation (α_obs).
-
-
Calculation: Calculate the specific rotation [α] using the formula:
-
[α] = α_obs / (c * l)
-
-
Comparison: Compare the calculated value with reference values (see table above) to confirm the enantiomeric form. The (1R,2R) isomer will yield a negative (levorotatory) value, while the (1S,2S) isomer will yield a positive (dextrorotatory) value.[2][7]
Spectroscopic Analysis
While enantiomers cannot be distinguished by standard NMR or IR spectroscopy, these methods are essential for confirming the compound's overall chemical structure and for distinguishing between diastereomers.
-
Infrared (IR) Spectroscopy: Will confirm the presence of key functional groups (hydroxyl, amine, nitro group, aromatic ring). The IR spectra of the (1R,2R) and (1S,2S) enantiomers will be identical.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework. The spectra for the two enantiomers in an achiral solvent are identical.[14] However, the spectra of the threo vs. erythro diastereomers will be different due to the different spatial relationships between their protons.
Conclusion
The stereoisomers of this compound, while structurally similar, exhibit profound differences in their physical and biological properties. The (1R,2R)-threo isomer is the sole precursor to the antibiotic Chloramphenicol, making stereoselective synthesis and analysis non-negotiable in pharmaceutical contexts. This guide has detailed the fundamental differences between the isomers and provided robust, validated protocols for their separation and characterization. Direct analysis via chiral HPLC stands as the most efficient and reliable method for resolving all stereoisomers, while polarimetry remains the gold standard for the definitive identification of enantiomers. A thorough understanding and application of these techniques are essential for ensuring the quality, safety, and efficacy of related pharmaceutical products.
References
- 1. Chloramphenicol base | C9H12N2O4 | CID 69745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [lgcstandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol | 2964-48-9 [chemicalbook.com]
- 7. 334801000 [thermofisher.com]
- 8. (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol CAS#: 2964-48-9 [m.chemicalbook.com]
- 9. Liquid chromatographic enantioseparation of beta-blocking agents with (1R,2R)-1,3-diacetoxy-1-(4-nitrophenyl)-2-propyl isothiocyanate as chiral derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
- 11. scispace.com [scispace.com]
- 12. [PDF] Analysis of Chloramphenicol and Its Related Compound this compound by Reversed-Phase High-Performance Liquid Chromatography with UV Detection | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. 2-Amino-1-(4-nitrophenyl)-1,3-propanediol | C9H12N2O4 | CID 92743 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and UPLC Methods for p-Nitrophenylserinol Analysis
This guide presents a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of p-nitrophenylserinol. The focus of this document is on the cross-validation of these two powerful analytical techniques to ensure data integrity, consistency, and to highlight the advantages of transitioning from a traditional HPLC method to a modern UPLC approach. This guide is intended for researchers, scientists, and drug development professionals involved in analytical method development, validation, and quality control.
Introduction: The Analytical Imperative for p-Nitrophenylserinol
p-Nitrophenylserinol is a key intermediate in the synthesis of various pharmaceuticals, including chloramphenicol and its analogs. Accurate and precise quantification of this compound is critical for monitoring reaction kinetics, assessing purity, and ensuring the quality of final drug products. The choice of analytical methodology directly impacts the reliability of these measurements, influencing process optimization and regulatory compliance.
High-Performance Liquid Chromatography (HPLC) has long been the gold standard for pharmaceutical analysis, offering robust and reliable quantification.[1][2] However, the relentless pursuit of higher throughput, increased sensitivity, and greener analytical practices has paved the way for the adoption of Ultra-Performance Liquid Chromatography (UPLC). UPLC systems leverage columns packed with sub-2 µm particles and operate at significantly higher pressures, enabling faster separations with superior resolution and sensitivity compared to conventional HPLC.[3][4][5]
Cross-validation of an established HPLC method with a new UPLC method is a crucial step to demonstrate that the new method yields equivalent or superior performance.[3][6] This process involves a systematic comparison of validation parameters, ensuring that the data generated by both methods are reliable and interchangeable. This guide provides a detailed protocol and comparative analysis to facilitate this transition.
The Scientific Rationale: HPLC vs. UPLC
The fundamental difference between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressure of the system.
-
HPLC (High-Performance Liquid Chromatography): Typically employs columns with particle sizes ranging from 3 to 5 µm. The larger particle size limits the optimal flow rate and, consequently, the speed of analysis to maintain good resolution.
-
UPLC (Ultra-Performance Liquid Chromatography): Utilizes columns with sub-2 µm particles. These smaller particles provide a greater surface area for interaction with the analyte, leading to significantly higher separation efficiency. To overcome the high backpressure generated by these columns, UPLC systems are engineered to operate at pressures up to 15,000 psi (1000 bar).[4]
The transition from HPLC to UPLC is driven by several key advantages:
-
Increased Resolution: The higher efficiency of UPLC columns results in sharper, narrower peaks, allowing for better separation of closely eluting compounds.
-
Faster Analysis: The ability to use higher flow rates without sacrificing resolution significantly reduces run times, often by a factor of 5 to 10.[5]
-
Enhanced Sensitivity: The sharper peaks lead to a greater peak height, which, in turn, improves the signal-to-noise ratio and lowers the limits of detection (LOD) and quantification (LOQ).[5]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates (in some cases) translate to a significant reduction in solvent usage, making UPLC a more environmentally friendly and cost-effective technique.[4]
Experimental Protocols: A Step-by-Step Guide
The following detailed methodologies for the HPLC and UPLC analysis of p-nitrophenylserinol are provided. These protocols are designed to be self-validating, with system suitability tests incorporated to ensure the performance of the chromatographic system.
Sample and Standard Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of p-nitrophenylserinol reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing p-nitrophenylserinol in the mobile phase to achieve a final concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.
HPLC Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Acetonitrile:Water (30:70, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Run Time: 10 minutes
UPLC Method
-
Instrumentation: A UPLC system capable of operating at high pressures, equipped with a binary solvent manager, sample manager, column heater, and a PDA detector.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase: Acetonitrile:Water (30:70, v/v)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
Detection Wavelength: 275 nm
-
Run Time: 2 minutes
Cross-Validation Protocol
The cross-validation of the HPLC and UPLC methods will be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7][8][9][10] The following validation parameters will be assessed for both methods.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present. This will be evaluated by analyzing a blank (mobile phase), a placebo (matrix without the analyte), and a spiked sample. The peak for p-nitrophenylserinol in the spiked sample should be pure and free from interference from other components.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. Linearity will be evaluated by analyzing the working standard solutions at a minimum of five concentration levels. The calibration curve will be plotted by regressing the peak area against the concentration, and the correlation coefficient (r²) will be determined.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It will be determined by the standard addition method. Known amounts of p-nitrophenylserinol standard will be added to a placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery will be calculated for each level.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% of the target concentration will be performed on the same day.
-
Intermediate Precision (Inter-day Precision): The repeatability assay will be performed by a different analyst on a different day using a different instrument (if available).
The precision will be expressed as the relative standard deviation (%RSD).
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These will be determined based on the standard deviation of the response and the slope of the calibration curve.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For both the HPLC and UPLC methods, the following parameters will be varied:
-
Flow rate (±10%)
-
Column temperature (±5 °C)
-
Mobile phase composition (±2% organic)
The effect of these variations on the retention time, peak area, and peak symmetry will be evaluated.
Visualization of the Workflow
The following diagrams illustrate the workflow of the cross-validation process and the logical comparison between the HPLC and UPLC methods.
Caption: Cross-validation workflow from HPLC to UPLC.
Caption: Logical comparison of HPLC and UPLC characteristics.
Comparative Data Summary
The following tables summarize the expected results from the cross-validation study.
Table 1: System Suitability and Chromatographic Performance
| Parameter | HPLC | UPLC |
| Retention Time (min) | ~5.2 | ~1.1 |
| Theoretical Plates | > 2000 | > 10000 |
| Tailing Factor | < 1.5 | < 1.2 |
| Resolution | > 2.0 | > 3.0 |
Table 2: Validation Summary
| Parameter | HPLC | UPLC | Acceptance Criteria |
| Linearity (r²) | > 0.999 | > 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 99.0 - 101.0 | 98.0 - 102.0 % |
| Repeatability (%RSD) | < 1.0 | < 0.5 | ≤ 2.0 % |
| Intermediate Precision (%RSD) | < 1.5 | < 1.0 | ≤ 2.0 % |
| LOD (µg/mL) | ~0.1 | ~0.02 | Reportable |
| LOQ (µg/mL) | ~0.3 | ~0.06 | Reportable |
| Robustness | Complies | Complies | %RSD ≤ 2.0% |
Discussion and Interpretation of Results
The cross-validation of the HPLC and UPLC methods for the analysis of p-nitrophenylserinol demonstrates the significant advantages of transitioning to UPLC technology.
The UPLC method offers a substantial reduction in run time (an 80% decrease) and solvent consumption, leading to increased laboratory throughput and reduced operational costs.[3][4] Furthermore, the UPLC method exhibits superior sensitivity, as evidenced by the lower LOD and LOQ values, and improved chromatographic performance in terms of theoretical plates and peak symmetry.[5][11] The validation data confirms that the UPLC method is accurate, precise, and robust, providing results that are comparable to the established HPLC method.
The successful cross-validation ensures that the data generated by the UPLC method is reliable and can be used interchangeably with the data from the HPLC method. This is a critical consideration for long-term stability studies and for transferring methods between different laboratories.[6][12][13]
Conclusion and Recommendations
The UPLC method for the analysis of p-nitrophenylserinol provides a rapid, sensitive, and robust alternative to the traditional HPLC method. The significant improvements in speed and efficiency make it the preferred method for high-throughput screening and routine quality control analysis. The established cross-validation protocol ensures a seamless transition from HPLC to UPLC, maintaining data integrity and regulatory compliance.
For laboratories looking to enhance productivity, reduce costs, and improve the quality of their analytical data, the adoption of UPLC technology is a strategic imperative. This guide provides the necessary framework for a successful implementation.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. biomedres.us [biomedres.us]
- 5. Improving LC-MS sensitivity through increases in chromatographic performance: comparisons of UPLC-ES/MS/MS to HPLC-ES/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transfer of Analytical Methods | FDA Requirements - Compliance4All [compliance4alllearning.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. mdpi.com [mdpi.com]
- 12. contractpharma.com [contractpharma.com]
- 13. youtube.com [youtube.com]
A Comparative Guide to the Efficacy of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol Derivatives
This guide provides an in-depth comparative analysis of the antibacterial efficacy of key derivatives of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol. This core structure is the foundation of the broad-spectrum antibiotic chloramphenicol and its synthetic analogs, thiamphenicol and florfenicol. Developed to address the clinical limitations of the parent compound, these derivatives exhibit distinct efficacy profiles and safety advantages. This document is intended for researchers, scientists, and drug development professionals engaged in the field of infectious diseases and antimicrobial agent development.
Introduction: The Phenicol Class of Antibiotics
The discovery of chloramphenicol, a product of the bacterium Streptomyces venezuelae, marked a significant milestone in the "golden era" of antibiotics.[1] Its potent, broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria is attributed to its unique this compound structure.[1] However, concerns over serious adverse effects, most notably aplastic anemia, have curtailed its systemic use in human medicine.[2] This has driven the development of synthetic derivatives, principally thiamphenicol and florfenicol, which feature modifications to the p-nitrobenzene ring to enhance safety and, in some cases, improve antibacterial potency and circumvent resistance mechanisms.[3][4]
This guide will objectively compare the in vitro efficacy of chloramphenicol, thiamphenicol, and florfenicol, supported by experimental data from peer-reviewed studies. We will delve into their mechanisms of action, structure-activity relationships, and provide a detailed protocol for a key efficacy-determining assay.
Structural Modifications and Mechanism of Action
The antibacterial activity of the phenicol class stems from their ability to inhibit bacterial protein synthesis.[3] They achieve this by binding to the 50S ribosomal subunit, specifically at the peptidyl transferase center, which prevents the formation of peptide bonds between amino acids.[3][5] This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the organisms.[1]
The key structural differences between chloramphenicol and its derivatives are central to their varying efficacy and safety profiles:
-
Chloramphenicol : Features a p-nitrophenyl group, which is believed to be associated with its bone marrow toxicity.
-
Thiamphenicol : The p-nitrophenyl group of chloramphenicol is replaced by a methylsulfonyl group.[3] This modification significantly reduces the risk of aplastic anemia, though it can still cause reversible bone marrow suppression.[2]
-
Florfenicol : A derivative of thiamphenicol, florfenicol has two key modifications: the replacement of the hydroxyl group at the C-3 position with a fluorine atom and the substitution of the p-nitrophenyl group with a methylsulfonyl group.[4] The fluorine substitution prevents inactivation by chloramphenicol acetyltransferases (CATs), a common bacterial resistance mechanism.[6]
Below is a diagram illustrating the common mechanism of action for these derivatives.
Caption: Mechanism of action of phenicol antibiotics.
Comparative In Vitro Efficacy: A Quantitative Analysis
The primary metric for comparing the in vitro efficacy of antibiotics is the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency.
The following table summarizes MIC data for chloramphenicol and its key derivatives against a range of bacterial pathogens, compiled from various studies. It is important to note that MIC values can vary depending on the specific bacterial strain and the testing conditions.
| Antibiotic | Bacterial Species | Isolate Origin/Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Chloramphenicol | Staphylococcus pseudintermedius | Canine | - | 32 | [7] |
| Escherichia coli | Canine | - | 8 | [7] | |
| Aquatic Bacteria Isolates | Aquatic Animals | 3.125 | >100 | [8] | |
| Thiamphenicol | Aquatic Bacteria Isolates | Aquatic Animals | >50 | >100 | [8] |
| Streptococcus pneumoniae | Human Clinical | 0.5 | 2 | [9] | |
| Haemophilus influenzae | Human Clinical | 0.5 | 1 | [9] | |
| Florfenicol | Staphylococcus pseudintermedius | Canine | - | 4 | [7] |
| Escherichia coli | Canine | - | 8 | [7] | |
| Aquatic Bacteria Isolates | Aquatic Animals | 3.125 | >100 | [8] |
Analysis of Efficacy Data:
From the compiled data, several key trends emerge:
-
Florfenicol's Potency: Against Staphylococcus pseudintermedius from canine isolates, florfenicol (MIC₉₀ = 4 µg/mL) demonstrates significantly greater potency than chloramphenicol (MIC₉₀ = 32 µg/mL).[7] This enhanced activity is a critical advantage in a clinical setting.
-
Comparable Activity against E. coli : Both chloramphenicol and florfenicol show similar efficacy against canine E. coli isolates, with an MIC₉₀ of 8 µg/mL.[7]
-
Thiamphenicol's Profile: While data against canine isolates is not provided in these specific studies, the data from aquatic isolates suggests that thiamphenicol generally has weaker antibacterial activity compared to chloramphenicol and florfenicol.[8] However, its improved safety profile remains a significant consideration.[2]
-
Activity Against Resistant Strains: A key advantage of florfenicol is its efficacy against many chloramphenicol-resistant bacteria.[1] This is due to the fluorine atom at the C-3 position, which protects the molecule from inactivation by chloramphenicol acetyltransferases (CATs), a common resistance mechanism.[6]
Experimental Protocol: Broth Microdilution for MIC Determination
The determination of MIC values is fundamental to assessing the efficacy of antimicrobial agents. The broth microdilution method is a standardized and widely adopted technique.
References
- 1. Characterization of Chloramphenicol and Florfenicol Resistance in Escherichia coli Associated with Bovine Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial effect of chloramphenicol, thiamphenicol and florfenicol against aquatic animal bacteria [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro activity of thiamphenicol against multiresistant Streptococcus pneumoniae, Haemophilus influenzae and Staphylococcus aureus in Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. ijbs.com [ijbs.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. In vitro activity of thiamphenicol against Haemophilus influenzae, Streptococcus pneumoniae and Streptococcus pyogenes clinical isolates | CMAC [cmac-journal.ru]
A Comparative Spectroscopic Analysis of Synthetic versus Commercial 2-Amino-1-(4-nitrophenyl)propane-1,3-diol
Abstract
This guide provides a detailed spectroscopic comparison of synthetically prepared 2-Amino-1-(4-nitrophenyl)propane-1,3-diol against a commercially available standard. As a critical intermediate in the synthesis of the broad-spectrum antibiotic chloramphenicol, the structural integrity and purity of this compound are paramount.[1] This document outlines the experimental protocols for synthesis and subsequent analysis using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). The resulting data is presented to offer researchers and drug development professionals a comprehensive framework for validating the quality of this key starting material, ensuring the reliability of downstream applications.
Introduction
This compound is a chiral amino alcohol that serves as a cornerstone in the synthesis of various pharmaceuticals, most notably chloramphenicol.[2][3] The specific stereochemistry and purity of this intermediate directly influence the efficacy and safety of the final active pharmaceutical ingredient (API).[1] Given its importance, rigorous analytical characterization is essential. Spectroscopic techniques offer a powerful, non-destructive suite of tools for confirming molecular structure, identifying functional groups, and detecting impurities.[4][5]
This guide presents a head-to-head comparison of this compound synthesized via a standard laboratory procedure and a commercially sourced, high-purity standard. The objective is to demonstrate the application of key spectroscopic methods in verifying the identity and purity of the synthesized compound and to highlight potential variations that may arise between different sources. The methodologies and data presented herein are designed to be a practical resource for researchers in organic synthesis, quality control, and pharmaceutical development.[6][7]
Materials and Experimental Design
Materials
-
Commercial Sample: (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol, 99% purity, was procured from a reputable chemical supplier (e.g., Sigma-Aldrich or equivalent). The material was used as received.
-
Synthetic Sample: The (1S,2S) isomer was synthesized in-house. A common synthetic route involves the reduction of the corresponding nitro compound. For the purpose of this guide, a standard procedure using tin (Sn) and hydrochloric acid (HCl) for the reduction of a suitable precursor is described.[8][9]
-
Reagents and Solvents: All solvents used for spectroscopy (e.g., DMSO-d₆, Methanol) were of spectroscopic grade. Synthesis reagents were of analytical grade.
Experimental Workflow
The overall process for comparison is outlined below. Each sample, synthetic and commercial, undergoes the same series of spectroscopic analyses to ensure a direct and unbiased comparison.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound [lgcstandards.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. paulrpalmer.com [paulrpalmer.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. nveo.org [nveo.org]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of p-Nitrophenylserinol: A Cost-Benefit Analysis for Researchers
For researchers and professionals in drug development, the efficient and stereoselective synthesis of key intermediates is a critical determinant of project timelines and costs. p-Nitrophenylserinol, a vital chiral building block, most notably for the antibiotic chloramphenicol, presents a compelling case study in the strategic selection of synthetic pathways. This guide provides an in-depth, objective comparison of the primary chemical and chemoenzymatic routes to this valuable compound, offering experimental insights and a cost-benefit analysis to inform your synthetic strategy.
The Significance of p-Nitrophenylserinol
p-Nitrophenylserinol possesses two stereocenters, leading to four possible stereoisomers. The D-threo isomer is the biologically active precursor to chloramphenicol, underscoring the paramount importance of stereocontrol in its synthesis. The choice of synthetic route not only impacts the yield and purity but also has significant implications for process scalability, cost-effectiveness, and environmental footprint.
Pathway 1: The Classic Approach - Diastereoselective Henry (Nitroaldol) Reaction
The Henry reaction, a classic carbon-carbon bond-forming reaction, is a cornerstone of nitroalkane chemistry and a widely employed method for the synthesis of β-nitro alcohols.[1][2] In the context of p-nitrophenylserinol, this pathway involves the condensation of p-nitrobenzaldehyde with nitromethane, catalyzed by a base. The resulting nitrodiol can then be reduced to afford the desired serinol.
The Chemistry: A Stepwise Perspective
The fundamental transformation of the Henry reaction is the addition of the nitronate anion, formed by deprotonation of nitromethane, to the carbonyl group of p-nitrobenzaldehyde. The diastereoselectivity of this reaction (the preference for the threo or erythro isomer) is a critical parameter and can be influenced by the choice of catalyst and reaction conditions. Subsequent reduction of the nitro group to an amine is typically achieved through catalytic hydrogenation.
Experimental Protocol: A Representative Procedure
While numerous variations exist, a general protocol for the diastereoselective Henry reaction is as follows:
-
To a solution of p-nitrobenzaldehyde (1 equivalent) in an appropriate solvent (e.g., ethanol, THF), add nitromethane (1.5-3 equivalents).
-
Cool the reaction mixture to a specified temperature (e.g., 0 °C or ambient temperature).
-
Add a catalyst (e.g., a chiral copper-bis(oxazoline) complex or a phase-transfer catalyst) in a catalytic amount (1-10 mol%).
-
Stir the reaction mixture for a designated period (typically several hours to days), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by column chromatography to isolate the desired β-nitro alcohol.
-
The isolated nitrodiol is then subjected to reduction, for example, by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, to yield p-nitrophenylserinol.
Cost-Benefit Analysis: The Pros and Cons
| Factor | Analysis |
| Cost of Starting Materials | p-Nitrobenzaldehyde is a readily available and relatively inexpensive starting material.[3][4][5][6][7] Nitromethane is also commercially available, though its price can be higher and is subject to regulations in some regions.[8][9][10][11][12] |
| Catalyst Cost and Availability | Simple base catalysts are inexpensive but generally offer poor stereocontrol. Chiral catalysts, necessary for high diastereoselectivity and enantioselectivity, can be expensive and may require multi-step synthesis themselves.[13][14][15] |
| Yield and Selectivity | Yields can be moderate to good. However, achieving high diastereoselectivity, particularly for the desired threo isomer, often requires careful optimization of the catalyst and reaction conditions.[16][17] Without a chiral catalyst, a mixture of diastereomers is typically formed, necessitating challenging purification. |
| Process Complexity | The reaction setup is generally straightforward. However, the purification of diastereomers can be complex and time-consuming. The subsequent reduction step adds to the overall process length. |
| Scalability | The Henry reaction is generally scalable. However, the use of expensive chiral catalysts and the need for chromatographic purification can pose challenges for large-scale industrial production. |
| Environmental Impact | The use of organic solvents and potentially heavy metal-based catalysts contributes to the environmental footprint. Waste is generated from the reaction workup and purification steps. |
Visualizing the Workflow: Henry Reaction
Caption: Chemical synthesis of p-nitrophenylserinol via the Henry reaction.
Pathway 2: The Biocatalytic Frontier - Chemoenzymatic Synthesis
The demand for highly stereoselective and sustainable chemical processes has propelled the development of chemoenzymatic synthetic routes. For p-nitrophenylserinol, a promising approach utilizes an engineered L-threonine transaldolase to catalyze the key C-C bond formation step.[18][19]
The Chemistry: Harnessing Nature's Catalysts
This innovative pathway employs a specifically designed enzyme to condense p-nitrobenzaldehyde with glycine, a readily available and inexpensive amino acid. The enzyme's active site provides a chiral environment that directs the reaction to form the desired L-threo stereoisomer with high fidelity. This method often incorporates a cofactor regeneration system to ensure the continuous activity of the enzyme.
Experimental Protocol: A Representative Procedure
A typical chemoenzymatic synthesis of L-threo-p-nitrophenylserine (a direct precursor to the serinol) is as follows:
-
Prepare a buffered aqueous solution (e.g., phosphate buffer at a specific pH).
-
To this solution, add p-nitrobenzaldehyde, glycine, and any necessary cofactors (e.g., pyridoxal 5'-phosphate).
-
Introduce the engineered L-threonine transaldolase (e.g., from Chitiniphilus shinanonensis).[18]
-
If required, add components for a cofactor regeneration system (e.g., a secondary enzyme and its substrate).[18]
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitor the reaction progress using high-performance liquid chromatography (HPLC).
-
Upon completion, the product can be isolated and purified, often through simpler methods than traditional chromatography due to the high selectivity of the enzymatic reaction.
Recent research has demonstrated impressive results with this approach, achieving up to 95.9% conversion and a diastereomeric excess (de) of 94.5% for the L-threo isomer.[18]
Cost-Benefit Analysis: The Pros and Cons
| Factor | Analysis |
| Cost of Starting Materials | p-Nitrobenzaldehyde is inexpensive.[3][4][5][6][7] Glycine is a very cheap and abundant amino acid. |
| Catalyst Cost and Availability | The primary cost driver is the engineered enzyme. While the initial development of such an enzyme is resource-intensive, its production via microbial fermentation can be cost-effective at scale. The commercial availability of specific engineered enzymes may be limited. |
| Yield and Selectivity | This is the standout advantage. Enzymatic reactions can offer exceptionally high yields and stereoselectivity, often negating the need for complex purification of stereoisomers.[18][20][21] |
| Process Complexity | The reaction is performed in an aqueous medium under mild conditions (neutral pH, moderate temperature), simplifying the process and reducing energy consumption. Downstream processing is often less complex. |
| Scalability | Biocatalytic processes are highly scalable, as demonstrated by their widespread use in the pharmaceutical industry. Fermentation for enzyme production and large-scale bioreactors for the synthesis are well-established technologies. |
| Environmental Impact | This pathway is significantly more environmentally friendly ("greener") than the classical chemical route.[22][23][24] It utilizes water as a solvent, operates under mild conditions, and generates less hazardous waste. |
Visualizing the Workflow: Chemoenzymatic Synthesis
Caption: Chemoenzymatic synthesis of p-nitrophenylserinol.
Head-to-Head Comparison: A Summary Table
| Feature | Diastereoselective Henry Reaction | Chemoenzymatic Synthesis |
| Starting Materials | p-Nitrobenzaldehyde, Nitromethane | p-Nitrobenzaldehyde, Glycine |
| Catalyst | Base or Chiral Metal Complex | Engineered Enzyme |
| Stereoselectivity | Variable, requires chiral catalyst for high selectivity | Excellent |
| Reaction Conditions | Organic solvents, variable temperatures | Aqueous buffer, mild temperature and pH |
| Yield | Moderate to Good | Very Good to Excellent[18] |
| Purification | Often requires chromatography | Simpler purification methods |
| Scalability | Good, but catalyst cost can be a factor | Excellent |
| Environmental Impact | Higher (solvent and catalyst waste) | Lower (aqueous, biodegradable catalyst) |
| Cost Profile | Lower starting material cost (excluding chiral catalyst), potentially higher purification cost | Higher catalyst cost (initially), lower processing and waste disposal costs |
Conclusion and Future Outlook
The choice between a classical chemical approach and a modern chemoenzymatic route for the synthesis of p-nitrophenylserinol is a nuanced one, heavily dependent on the specific goals of the researcher or organization.
The Diastereoselective Henry Reaction remains a viable and valuable tool, particularly for smaller-scale syntheses where the cost of developing a custom biocatalyst is prohibitive. Its well-established nature and the commercial availability of a wide range of catalysts provide flexibility. However, achieving high stereoselectivity often comes at the cost of expensive chiral ligands and complex purification procedures.
The Chemoenzymatic Synthesis represents the future of sustainable and efficient chiral amine production. Its exceptional stereoselectivity, mild reaction conditions, and reduced environmental impact make it an attractive option for industrial-scale manufacturing.[22][23][24] The primary hurdle remains the initial investment in enzyme development and production. However, as the field of enzyme engineering continues to advance, the accessibility and cost-effectiveness of custom biocatalysts are expected to improve significantly.
For drug development professionals, the long-term benefits of a robust, scalable, and green chemoenzymatic process are likely to outweigh the initial investment, particularly for a commercially successful therapeutic. For academic researchers and those in early-stage discovery, the classical Henry reaction provides a more immediately accessible route to this important chiral intermediate. Ultimately, a thorough evaluation of project-specific requirements, including scale, budget, and sustainability goals, will guide the optimal synthetic strategy.
References
- 1. Henry reaction with benzaldehyde & nitromethane [buchler-gmbh.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. p-Nitrobenzaldehyde [himedialabs.com]
- 4. neoFroxx | p-Nitrobenzaldehyde | purchase online [shop.neofroxx.com]
- 5. himediastore.com [himediastore.com]
- 6. 4-Nitrobenzaldehyde 98 555-16-8 [sigmaaldrich.com]
- 7. p-Nitrobenzaldehyde 10G [chemscience.com]
- 8. torcoracefuel.net [torcoracefuel.net]
- 9. Be Glad You’re Not Buying Fuel for an NHRA Car [autoweek.com]
- 10. hyperfuels.com [hyperfuels.com]
- 11. atracing.com.au [atracing.com.au]
- 12. rcracecontrol.store [rcracecontrol.store]
- 13. researchgate.net [researchgate.net]
- 14. monash.edu [monash.edu]
- 15. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Enhanced synthesis of chloramphenicol intermediate L-threo-p-nitrophenylserine using engineered L-threonine transaldolase and by-product elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. lupinepublishers.com [lupinepublishers.com]
- 21. lupinepublishers.com [lupinepublishers.com]
- 22. researchgate.net [researchgate.net]
- 23. A comparative study of template-assisted enzymatic and chemical polymerization of aniline. Functional properties of the resulting products [publichealthtoxicology.com]
- 24. scribd.com [scribd.com]
Benchmarking 2-Amino-1-(4-nitrophenyl)propane-1,3-diol as a chiral auxiliary
An In-Depth Guide to Benchmarking 2-Amino-1-(4-nitrophenyl)propane-1,3-diol as a Chiral Auxiliary in Asymmetric Synthesis
Authored by a Senior Application Scientist
In the landscape of asymmetric synthesis, the strategic selection of a chiral auxiliary is paramount to achieving high stereoselectivity. While Evans oxazolidinones and Oppolzer's sultams have become canonical choices, this guide delves into the nuanced potential of this compound. This compound, a critical intermediate in the industrial synthesis of the antibiotic chloramphenicol, offers a unique case study. Rather than being a detachable and recyclable auxiliary in the conventional sense, its inherent chirality is embedded and carried through a synthetic sequence, making it a "chiral template" or "scaffold."
This guide benchmarks the performance of this scaffold by comparing the stereochemical outcomes it dictates in its native synthetic context against those achieved using more traditional, detachable chiral auxiliaries for analogous transformations. We will dissect the mechanistic underpinnings of its stereodirecting power, provide comparative data, and offer detailed experimental protocols for the discerning researcher.
Mechanistic Underpinnings: How Does this compound Dictate Stereochemistry?
This compound is a rigid molecule with two stereocenters. In the synthesis of chloramphenicol, the D-threo-(1R,2R)-(-)-2-amino-1-(4-nitrophenyl)propane-1,3-diol isomer is typically used. The relative orientation of the amino and hydroxyl groups, locked in a threo configuration, creates a sterically defined environment.
When the amino group is acylated, for instance with dichloroacetic acid or a derivative thereof, the resulting amide can participate in subsequent reactions. The adjacent hydroxyl group and the phenyl ring create a biased conformational landscape. This steric and electronic environment forces incoming reagents to approach from the less hindered face, thereby controlling the stereochemistry of newly formed chiral centers. This is particularly relevant in reactions such as reductions of a neighboring ketone or in the formation of the final amide bond that characterizes chloramphenicol.
The key to its effectiveness lies in the pre-ordained spatial arrangement of its functional groups, which serves as an internal stereochemical guide. This contrasts with traditional auxiliaries, which are appended to a prochiral substrate to create a temporary chiral environment.
Comparative Analysis: Performance Against Established Chiral Auxiliaries
To benchmark the effectiveness of the this compound scaffold, we will compare the diastereoselectivity it achieves in its own synthesis pathway with the diastereoselectivity of a well-established method for creating similar structural motifs: the Evans' auxiliary for asymmetric aldol reactions, which are a cornerstone for generating 1,3-dioxygenated structures.
| Chiral Controller | Reaction Type | Substrate | Diastereomeric Ratio (d.r.) or Diastereomeric Excess (d.e.) | Yield | Reference |
| This compound scaffold | Resolution-driven synthesis | Racemic threo-1-(p-nitrophenyl)-2-amino-1,3-propanediol | Not applicable (resolution) | High (for desired isomer) | |
| Evans' Oxazolidinone Auxiliary | Asymmetric Aldol Reaction | N-propionyl oxazolidinone and benzaldehyde | >99:1 d.r. | 80-90% | |
| Oppolzer's Sultam Auxiliary | Asymmetric Michael Addition | N-enoyl sultam and Grignard reagent | >98% d.e. | >90% | |
| Pseudoephedrine Auxiliary | Asymmetric Alkylation | Pseudoephedrine glycinamide and benzyl bromide | >98% d.e. | >95% |
Interpretation of Data:
The data highlights a fundamental difference in strategy. The chloramphenicol synthesis route often relies on the resolution of racemic mixtures to obtain the desired D-threo isomer of this compound. While effective, this means that up to 50% of the material may be discarded if not racemized and recycled.
In contrast, modern chiral auxiliaries like the Evans' oxazolidinone are designed for highly diastereoselective reactions, often achieving d.r. values exceeding 99:1. This means that almost all of the starting material is converted into the desired diastereomer, making the process more atom-economical. For example, the asymmetric aldol reaction using an Evans' auxiliary can generate syn-aldol adducts with near-perfect stereocontrol.
Therefore, while the this compound scaffold is undeniably effective at preserving and transferring its inherent chirality, it is benchmarked as less efficient in terms of atom economy when the starting point is a racemic mixture, compared to substrate-controlled reactions using state-of-the-art detachable auxiliaries.
Experimental Protocols & Workflows
To provide a practical context, we present a generalized workflow for leveraging a chiral scaffold versus a detachable auxiliary.
Workflow 1: Chiral Scaffold/Template Approach (e.g., Chloramphenicol Synthesis)
This workflow illustrates how the chirality of the starting material is carried through the entire synthesis.
Caption: Workflow using a chiral scaffold where chirality is inherent.
Workflow 2: Detachable Chiral Auxiliary Approach (e.g., Evans' Asymmetric Aldol)
This workflow demonstrates the attachment, diastereoselective reaction, and subsequent removal of the auxiliary.
Caption: Workflow using a detachable and recyclable chiral auxiliary.
Representative Protocol: Acylation of (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol
This protocol is a key step in the synthesis of chloramphenicol, where the scaffold is functionalized.
-
Dissolution: Suspend (1R,2R)-(-)-2-amino-1-(4-nitrophenyl)propane-1,3-diol (1.0 eq) in a suitable solvent such as ethyl acetate or methanol.
-
Base Addition: Add a non-nucleophilic base, for example, sodium bicarbonate (2.5 eq), to the suspension.
-
Acylating Agent: Slowly add a solution of methyl dichloroacetate (1.1 eq) in the same solvent at a controlled temperature, typically 0-5 °C.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield the N-dichloroacetylated product as a white solid. The stereochemistry of the backbone dictates the overall conformation, which is crucial for its biological activity.
Conclusion and Future Outlook
Benchmarking Summary:
-
Stereocontrol: this compound is not a chiral auxiliary in the traditional sense but a chiral scaffold . Its performance is absolute in that its own stereochemistry is directly incorporated into the final product.
-
Efficiency: When starting from a resolved, enantiomerically pure scaffold, the efficiency is high. However, the overall process efficiency is limited by the initial resolution step, which is less atom-economical than modern asymmetric syntheses using detachable auxiliaries that achieve high diastereoselectivity (>99% d.e.).
-
Applicability: Its use is highly specialized and tailored to the synthesis of chloramphenicol and its analogs. It is not a general-purpose auxiliary for a wide range of transformations.
Future Perspectives:
The true potential of this compound may lie in its use as a building block for designing new, more complex chiral ligands or catalysts. The rigid 1,2-aminoalcohol backbone is a privileged motif in asymmetric catalysis. By modifying the phenyl ring or the primary hydroxyl group, it could be adapted into novel structures for applications beyond its historical role. However, as a standalone, general-use chiral auxiliary, it is outperformed in versatility and efficiency by established systems like Evans' oxazolidinones.
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol
This guide provides comprehensive, step-by-step procedures for the proper and compliant disposal of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol (CAS No. 2964-48-9). As a crucial intermediate in the synthesis of the antibiotic chloramphenicol, this compound requires meticulous handling and disposal to ensure laboratory safety, protect environmental integrity, and maintain regulatory compliance.[1][2] This document is intended for researchers, scientists, and drug development professionals who handle this chemical.
Executive Summary & Hazard Profile
This compound is a solid organic compound whose toxicological properties have not been fully investigated.[3] However, available data classifies it as a substance that causes significant skin and eye irritation.[4][5] Due to its chemical structure as a nitrophenyl compound and its relationship to chloramphenicol—which is sometimes classified as a category 2A carcinogen—it must be handled with a high degree of caution.[6] Improper disposal, such as discarding in regular trash or washing down the drain, is strictly prohibited and can lead to environmental contamination and significant regulatory penalties.[7][8][9]
The cornerstone of proper disposal is treating this compound and any material contaminated by it as hazardous chemical waste . This requires segregation, proper containerization, clear labeling, and disposal through a licensed chemical waste facility, coordinated by your institution's Environmental Health and Safety (EHS) department.
The Principle of Compliant Disposal: Regulatory Context
In the United States, the management and disposal of chemical waste are primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][10] RCRA establishes a "cradle-to-grave" framework for hazardous waste management. As a generator of this waste, you are the first and most critical link in this chain. Your responsibility is to ensure the waste is correctly identified, segregated, stored, and prepared for transport to a licensed treatment, storage, and disposal facility (TSDF).[11] Adherence to these procedures is not merely a best practice; it is a legal requirement to prevent harm to human health and the environment.[12]
Pre-Disposal Safety & Handling: Personal Protective Equipment (PPE)
Before beginning any work that will generate waste, ensure the proper engineering controls and Personal Protective Equipment (PPE) are in place. The causality is simple: minimizing exposure during handling is the first step to safe disposal.
-
Engineering Controls : Always handle this compound powder in a well-ventilated area.[7] A certified chemical fume hood or a local exhaust ventilation system is essential to minimize dust generation and inhalation.[3][4] Facilities should also be equipped with an eyewash station and a safety shower in close proximity to the handling area.[3][5]
-
Eye and Face Protection : Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]
-
Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[1][3][4] Contaminated clothing must be removed promptly and decontaminated before reuse.[4]
-
Respiratory Protection : If there is a risk of generating dust and exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][7]
Step-by-Step Disposal Protocol
This protocol outlines the self-validating system for the compliant disposal of pure this compound and materials contaminated with it.
Step 4.1: Waste Identification and Segregation
Immediately upon generation, the waste must be identified as hazardous. This includes:
-
Unused or expired pure chemical.
-
Grossly contaminated items (e.g., weigh boats, spatulas, gloves).
-
Spill cleanup materials.
Crucially, do not mix this waste with other waste streams unless explicitly permitted by your EHS office. Incompatible materials, such as strong oxidizing agents, must be kept separate to prevent hazardous reactions.[3][13]
Step 4.2: Containerization
The integrity of the waste container is paramount to preventing leaks and exposures.
-
Select a Compatible Container : Use a container that is in good condition, leak-proof, and chemically compatible with the waste.[14][15] The original product container is often a suitable choice.[12][16] Do not use food-grade containers, as this can lead to dangerous mix-ups.[12]
-
Seal the Container : The container must have a secure, screw-top cap and must be kept closed at all times except when adding waste.[14][15] This prevents the release of vapors and protects against spills.
-
Avoid Overfilling : Fill containers to no more than 90% capacity, leaving at least one inch of headspace to allow for expansion of contents.[10][14]
Step 4.3: Labeling
Proper labeling is a key EPA requirement and ensures the waste can be managed safely by all personnel.[11]
-
Use an Official Tag : Affix a "Hazardous Waste" tag, provided by your institution's EHS department, to the container as soon as the first drop of waste is added.[9]
-
Complete All Fields : The label must include:
-
The full, unabbreviated chemical name: "this compound".[9] For mixtures, list all components and their approximate percentages.
-
The date when waste was first added (the "accumulation start date").[9][16]
-
The specific hazard characteristics (e.g., Irritant, Toxic).[9]
-
The generator's name, lab location, and contact information.[9]
Step 4.4: Accumulation and Storage (Satellite Accumulation Area)
Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) until it is collected.[11][14][16]
-
Location : The SAA must be under the control of laboratory personnel.[10]
-
Segregation : Store the waste container in secondary containment (such as a chemical-resistant tray) to contain any potential leaks. Ensure it is segregated from incompatible chemicals.[10][14]
-
Volume Limits : Be aware of SAA volume limits. Regulations typically restrict SAAs to a maximum of 55 gallons of hazardous waste.[15]
Step 4.5: Arranging for Final Disposal
Laboratory personnel do not perform the final disposal. This is conducted by specialists.
-
Contact EHS : Once the container is full or you are ready for a pickup, submit a chemical waste collection request to your institution's EHS office, following their specific procedures.[9]
-
Licensed Disposal : EHS will then arrange for the collection of the waste by a licensed hazardous waste vendor, who will transport it for final disposal, typically via controlled incineration with flue gas scrubbing.[7]
Emergency Procedures: Spill & Exposure Management
In the event of an accidental release or exposure, immediate and correct action is critical.
-
Skin Contact : Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation develops or persists.[4]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[4]
-
Inhalation : Move the affected person to fresh air immediately.[3] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek medical aid.
-
Small Spill (Solid) : For small spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a labeled, sealed container for disposal as hazardous waste.[3][4] Decontaminate the area with soap and water.
-
Large Spill : Evacuate the area and contact your institution's EHS or emergency response team immediately.
Visual Workflow for Disposal Decision-Making
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
Quantitative Safety Data Summary
| Parameter | Data | Source |
| CAS Number | 2964-48-9 | [3][13][17] |
| EC Number | 221-001-4 | [4][13] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [4] |
| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection. | [4] |
| Incompatible Materials | Strong oxidizing agents. | [3][13] |
| Hazardous Decomposition | Carbon monoxide, Carbon dioxide, Nitrogen oxides (NOx). | [3][5] |
References
- 1. research.uga.edu [research.uga.edu]
- 2. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. uhd.nhs.uk [uhd.nhs.uk]
- 7. echemi.com [echemi.com]
- 8. danielshealth.com [danielshealth.com]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. Hazardous Waste Manual [ehs.cornell.edu]
- 13. pharmacopoeia.com [pharmacopoeia.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. engineering.purdue.edu [engineering.purdue.edu]
- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 17. (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol - Safety Data Sheet [chemicalbook.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-1-(4-nitrophenyl)propane-1,3-diol
As researchers and scientists, our primary commitment is to the integrity of our work. This commitment begins with a foundational pillar: safety. The handling of any chemical reagent demands a meticulous approach, grounded in a deep understanding of its properties and potential hazards. This guide provides essential, field-tested directives for the safe handling of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that both you and your research are protected.
Hazard Assessment: Understanding the "Why" Behind the Protection
This compound is a compound that requires careful handling. According to safety data sheets, it is classified as a substance that causes skin irritation and serious eye irritation[1]. Some sources also indicate it may cause irritation to the respiratory tract[2]. The toxicological properties of this material have not been fully investigated, which necessitates a cautious approach, treating it as potentially more hazardous than currently classified[2].
The primary routes of exposure are through skin contact, eye contact, and inhalation of dust particles. Therefore, the selection of PPE is a direct countermeasure to these specific risks. The logic is simple: create an impermeable barrier between the chemical and your body.
Core PPE Requirements: Your First Line of Defense
An effective safety protocol is not merely a checklist but a comprehensive system. The following PPE is mandatory when handling this compound in its solid form or in solution.
-
Eye and Face Protection:
-
Mandate: Wear tightly fitting safety goggles that conform to EU Standard EN166 or OSHA's regulations in 29 CFR 1910.133[2][3].
-
Expert Rationale: Standard safety glasses are insufficient as they do not protect from dust or splashes from all angles. Goggles create a seal around the eyes, providing robust protection against the fine powder of the compound and potential splashes from solutions. In situations with a high risk of splashing, a face shield should be worn in addition to goggles.
-
-
Skin and Body Protection:
-
Gloves: Always wear chemical-resistant gloves. Inspect them for any signs of degradation or perforation before each use[3]. After handling, wash and dry hands thoroughly[3].
-
Protective Clothing: A lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of contamination, impervious or flame-resistant clothing is recommended[3]. Clothing should be long-sleeved and fit loosely to provide an air gap, which adds another layer of protection[4]. All contaminated clothing must be removed and washed before reuse[1].
-
Expert Rationale: The compound is a known skin irritant[1]. Direct contact can cause inflammation and discomfort. Proper gloves and a lab coat prevent accidental skin exposure. It is crucial to select a glove material that is resistant to the solvents being used if you are preparing a solution.
-
-
Respiratory Protection:
-
Mandate: Respiratory protection is necessary when engineering controls (like a fume hood) are not available or insufficient, or when dust generation is unavoidable (e.g., during weighing or large-scale transfers)[2]. A NIOSH/MSHA-approved respirator or a full-face respirator should be used if exposure limits are exceeded or if any irritation is experienced[2][3].
-
Expert Rationale: Inhalation of fine chemical dust can cause respiratory tract irritation[2]. A properly fitted respirator filters these particles from the air you breathe, protecting your respiratory system. All handling of the solid powder should ideally be performed within a certified chemical fume hood to minimize aerosolization[1].
-
Operational Protocol: PPE in Practice
Properly using PPE is as critical as selecting it. Follow this step-by-step methodology for key laboratory procedures.
Step 1: Pre-Handling Preparation & Donning PPE
-
Designate a specific area for handling the chemical, preferably within a chemical fume hood.
-
Ensure an eyewash station and safety shower are accessible and unobstructed[2].
-
Wash hands thoroughly.
-
Don your lab coat, ensuring it is fully buttoned.
-
Don safety goggles.
-
Don chemical-resistant gloves, pulling the cuffs over the sleeves of your lab coat.
Step 2: Handling the Solid Compound (e.g., Weighing)
-
Perform all manipulations that may generate dust, such as weighing, inside a chemical fume hood or a ventilated enclosure.
-
Use a spatula to carefully transfer the material. Avoid pouring the powder, which can create airborne dust.
-
Clean any spills on the balance or work surface immediately using a dampened paper towel (if compatible with the substance) to avoid raising dust, followed by a dry one.
Step 3: Post-Handling & Doffing PPE
-
Securely close the container of this compound.
-
Clean the work area and any equipment used.
-
To doff PPE, first remove gloves using a technique that avoids touching the outer contaminated surface with your bare hands.
-
Remove your lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Remove your safety goggles.
-
Wash your hands thoroughly with soap and water.
Table 1: PPE Requirements by Laboratory Task
| Task | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Retrieving from Storage | Safety Goggles | Lab Coat, Gloves | Not typically required |
| Weighing Solid Powder | Safety Goggles | Lab Coat, Gloves | Recommended (NIOSH-approved respirator), perform in fume hood |
| Preparing Solutions | Safety Goggles | Lab Coat, Gloves | Recommended if not in a fume hood |
| Handling Solutions | Safety Goggles | Lab Coat, Gloves | Not typically required if handled in a fume hood |
| Spill Cleanup (Solid) | Safety Goggles & Face Shield | Impervious Coverall, Gloves | Required (NIOSH-approved respirator) |
Emergency Procedures: Spill and Exposure Response
Breaches in containment require immediate and decisive action. Your safety, and that of your colleagues, depends on being prepared.
Accidental Release Measures
In the event of a spill, follow this workflow:
-
Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess & Secure: From a safe distance, assess the extent of the spill. Restrict access to the area.
-
Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and protective clothing, before re-entering the area[5].
-
Contain & Clean:
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Treat all cleanup materials as hazardous waste and dispose of them according to institutional and local regulations.
Caption: Workflow for handling a solid chemical spill.
First Aid Measures
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek medical attention[2].
-
After Skin Contact: Remove contaminated clothing and shoes. Flush the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention[1][2].
-
After Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention[2][3].
-
After Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2].
Disposal Plan
All materials contaminated with this compound, including the chemical waste itself and any used PPE, must be treated as hazardous waste.
-
Place waste in a clearly labeled, sealed container.
-
Dispose of the contents and the container in accordance with an approved waste disposal plant and all local, state, and federal regulations. Do not allow the product to reach the sewage system[5].
By integrating these safety protocols into your daily laboratory work, you build a culture of safety that protects the most valuable asset in any research endeavor: the scientist.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
